Product packaging for NDM-1 inhibitor-4(Cat. No.:)

NDM-1 inhibitor-4

Cat. No.: B12371734
M. Wt: 300.26 g/mol
InChI Key: OEPXUPYNKGGCKD-MLPAPPSSSA-N
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Description

NDM-1 inhibitor-4 is a useful research compound. Its molecular formula is C16H12O6 and its molecular weight is 300.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B12371734 NDM-1 inhibitor-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

(2Z)-6,7-dihydroxy-2-[(2-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O6/c1-21-9-3-2-8(12(18)7-9)6-13-14(19)10-4-5-11(17)15(20)16(10)22-13/h2-7,17-18,20H,1H3/b13-6-

InChI Key

OEPXUPYNKGGCKD-MLPAPPSSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O

Origin of Product

United States

Foundational & Exploratory

Probing the Molecular Arsenal: A Technical Guide to the Mechanisms of New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of NDM-1 Inhibition

The catalytic activity of NDM-1 is critically dependent on the presence of one or two zinc ions in its active site. These zinc ions coordinate a water molecule, which acts as a nucleophile to hydrolyze the amide bond in the β-lactam ring of antibiotics. Consequently, the primary strategies for NDM-1 inhibition revolve around disrupting this catalytic machinery. The predominant mechanisms of action for NDM-1 inhibitors discovered to date can be broadly categorized as:

  • Active Site Zinc Ion Chelation: Inhibitors that directly bind to and sequester the catalytic zinc ions, rendering the enzyme inactive.

  • Allosteric Inhibition: Compounds that bind to a site distinct from the active site, inducing a conformational change in the enzyme that impairs its catalytic function.

  • Covalent Inhibition: Molecules that form a stable, covalent bond with amino acid residues within or near the active site, leading to irreversible inactivation.

This guide will delve into the specific mechanisms of representative inhibitors from these classes, providing quantitative data, detailed experimental protocols, and visual representations of their modes of action.

Quantitative Data Summary of Representative NDM-1 Inhibitors

The following table summarizes the inhibitory potency of several well-characterized NDM-1 inhibitors against the enzyme. These compounds represent different chemical scaffolds and mechanisms of action.

InhibitorTypeTarget Enzyme(s)IC50 (μM)Ki (μM)Citation(s)
L-Captopril Thiol-based Zinc ChelatorNDM-1202.0-[1]
D-Captopril Thiol-based Zinc ChelatorNDM-17.9-[1]
Thiorphan Thiol-based Zinc ChelatorNDM-11.8-[1]
Dimercaprol Thiol-based Zinc ChelatorNDM-11.3-[1]
PHT427 Dual Zinc Chelator and Active Site BinderNDM-11.42-[2]
Carnosic Acid Allosteric InhibitorNDM-127.07-[3][4]
Adapalene Repurposed Drug / Active Site BinderNDM-18.9 (μg/mL)-[5][6]

Detailed Methodologies of Key Experiments

The characterization of NDM-1 inhibitors involves a range of biochemical and biophysical assays. Below are detailed protocols for key experiments frequently cited in the study of these inhibitors.

NDM-1 Enzyme Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of a compound against NDM-1.

  • Principle: The assay measures the rate of hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, by the NDM-1 enzyme in the presence and absence of an inhibitor. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.

  • Protocol:

    • Recombinant NDM-1 enzyme (typically 5-10 nM) is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., 50 mM HEPES, pH 7.0, supplemented with 10-100 μM ZnSO₄) for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 30-37°C) in a 96-well microplate.[5][7]

    • A negative control (e.g., DMSO, the solvent for the inhibitor) and a positive control (a known NDM-1 inhibitor like EDTA) are included.[2]

    • The enzymatic reaction is initiated by the addition of the substrate nitrocefin to a final concentration of approximately 60-100 μM.[5][7]

    • The change in absorbance is monitored continuously at 490-492 nm using a microplate reader.[5][7]

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).[2][5]

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay assesses the ability of an inhibitor to restore the susceptibility of NDM-1-producing bacteria to a β-lactam antibiotic.

  • Principle: This assay determines the lowest concentration of an antibiotic, alone or in combination with an NDM-1 inhibitor, that prevents the visible growth of a bacterial strain.

  • Protocol (Broth Microdilution Method):

    • A standardized inoculum of an NDM-1-producing bacterial strain (e.g., E. coli expressing NDM-1) is prepared to a density of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.

    • Serial twofold dilutions of the β-lactam antibiotic (e.g., meropenem) are prepared in a 96-well microplate.

    • For synergy testing, a fixed, sub-inhibitory concentration of the NDM-1 inhibitor is added to each well containing the antibiotic dilutions.

    • The bacterial inoculum is added to each well.

    • The microplate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.

Zinc Supplementation Assay

This experiment helps to elucidate whether an inhibitor's mechanism involves chelation of the active site zinc ions.

  • Principle: If an inhibitor acts by chelating zinc, its inhibitory effect will be diminished or reversed by the addition of excess zinc ions to the assay buffer.

  • Protocol:

    • The NDM-1 enzyme is incubated with the inhibitor at a concentration known to cause significant inhibition (e.g., near its IC50 or higher).

    • This incubation is performed in two parallel conditions: one with the standard buffer and another with the buffer supplemented with a higher concentration of Zn²⁺ (e.g., 20 μM).[2]

    • A known zinc chelator like EDTA is used as a positive control.[2]

    • After the pre-incubation period, the substrate is added, and the enzyme activity is measured as described in the enzyme inhibition assay.

    • A significant recovery of enzyme activity in the presence of excess zinc suggests that the inhibitor's mechanism involves zinc chelation.[2]

Mechanisms of Action and Signaling Pathway Visualizations

Thiol-Containing Inhibitors: Direct Zinc Chelation

A prominent class of NDM-1 inhibitors features a thiol group that acts as a potent zinc-binding moiety. L-captopril, an angiotensin-converting enzyme (ACE) inhibitor, is a well-studied example.

  • Mechanism of Action: The thiol group of captopril directly interacts with the two zinc ions in the active site of NDM-1. Crystallographic studies have shown that the sulfur atom of L-captopril bridges the two zinc ions, displacing the nucleophilic hydroxide ion that is essential for catalysis.[1] This direct chelation of the catalytic metal cofactors effectively inactivates the enzyme. Other thiol-containing compounds like thiorphan and dimercaprol are also believed to act via a similar mechanism of zinc chelation.[1]

NDM1_Thiol_Inhibition cluster_NDM1_Active_Site NDM-1 Active Site cluster_Inhibitor Thiol Inhibitor cluster_Inhibited_Complex Inhibited NDM-1 Complex Zn1 Zn²⁺ H2O H₂O Zn1->H2O Coordination Zn2 Zn²⁺ Zn2->H2O Inhibitor R-SH Bound_Inhibitor R-S⁻ Inhibited_Zn1 Zn²⁺ Inhibited_Zn1->Bound_Inhibitor Coordination Inhibited_Zn2 Zn²⁺ Inhibited_Zn2->Bound_Inhibitor cluster_NDM1_Active_Site cluster_NDM1_Active_Site cluster_Inhibited_Complex cluster_Inhibited_Complex cluster_NDM1_Active_Site->cluster_Inhibited_Complex Inhibitor Binding (Zinc Chelation) cluster_Inhibitor cluster_Inhibitor

Caption: Mechanism of NDM-1 inhibition by thiol-containing compounds.

PHT427: A Dual-Action Inhibitor

PHT427 is a novel NDM-1 inhibitor identified through high-throughput screening. Its mechanism is multifaceted, involving both zinc chelation and interaction with key active site residues.

  • Mechanism of Action: PHT427 inhibits NDM-1 with an IC50 of 1.42 μM.[2] Zinc supplementation assays have demonstrated that PHT427's inhibitory activity is related to its ability to chelate the zinc ions in the active site.[2] Furthermore, molecular docking and site-directed mutagenesis studies have indicated that PHT427 also interacts with crucial amino acid residues, such as Asn220 and Gln123, which are important for maintaining the stability of the inhibitor-enzyme complex.[2] This dual mechanism of action, targeting both the metal cofactors and the protein scaffold, makes PHT427 a promising lead compound.

PHT427_Inhibition_Workflow HTS High-Throughput Screening of Small Molecule Library Hit_ID Identification of PHT427 as a Potent Inhibitor HTS->Hit_ID Enzyme_Assay Enzyme Inhibition Assay (IC50 = 1.42 μM) Hit_ID->Enzyme_Assay Mechanism_Study Elucidation of Inhibition Mechanism Enzyme_Assay->Mechanism_Study Zinc_Chelation Zinc Supplementation Assay (Demonstrates Zinc Chelation) Mechanism_Study->Zinc_Chelation Residue_Interaction Molecular Docking & Site-Directed Mutagenesis (Interaction with Asn220, Gln123) Mechanism_Study->Residue_Interaction Dual_Action Dual Mechanism: 1. Zinc Chelation 2. Active Site Residue Binding Zinc_Chelation->Dual_Action Residue_Interaction->Dual_Action

Caption: Experimental workflow for the characterization of PHT427.

Carnosic Acid: Allosteric Inhibition

Carnosic acid, a natural compound, represents a different class of NDM-1 inhibitors that act through an allosteric mechanism.

  • Mechanism of Action: Carnosic acid inhibits NDM-1 with an IC50 of 27.07 μM.[3][4] Molecular modeling and dynamics simulations suggest that carnosic acid does not bind directly to the active site.[3][4] Instead, it binds to an allosteric pocket on the surface of the NDM-1 enzyme.[3][4] This binding event induces a conformational change in the protein, which alters the geometry of the active site.[3][4] This distortion of the active site impairs its ability to bind and hydrolyze β-lactam substrates, leading to a loss of enzymatic activity.[3][4]

Carnosic_Acid_Allosteric_Inhibition cluster_Active_NDM1 Active NDM-1 cluster_Inactive_NDM1 Inactive NDM-1 Active_Enzyme NDM-1 (Active Conformation) Active_Site Active Site (Catalytically Competent) Inactive_Enzyme NDM-1 (Inactive Conformation) Active_Enzyme->Inactive_Enzyme Binds to Allosteric Site Carnosic_Acid Carnosic Acid Carnosic_Acid->Active_Enzyme Inactive_Site Distorted Active Site (Catalytically Incompetent)

Caption: Allosteric inhibition of NDM-1 by carnosic acid.

Adapalene: A Repurposed Inhibitor

Drug repurposing offers a promising strategy for the rapid identification of new therapeutic agents. Adapalene, an FDA-approved drug for acne treatment, has been identified as a potential NDM-1 inhibitor.

  • Mechanism of Action: In vitro enzyme assays have shown that adapalene can inhibit the activity of recombinant NDM-1 protein with an IC50 of 8.9 μg/mL.[5][6] Molecular docking studies suggest that adapalene binds to the active site of NDM-1, interacting with key amino acid residues including Asp124, His122, His189, His250, and Cys208.[6] This interaction within the active site likely prevents the binding of β-lactam substrates, thereby inhibiting the enzyme. Furthermore, adapalene has demonstrated a synergistic effect with meropenem against NDM-1-producing clinical isolates.[6]

Adapalene_Inhibition_Logic cluster_Discovery Discovery via Drug Repurposing cluster_Validation In Vitro Validation cluster_Mechanism Proposed Mechanism Virtual_Screening Virtual Screening of FDA-Approved Drug Library Adapalene_ID Identification of Adapalene as a Potential Inhibitor Virtual_Screening->Adapalene_ID Enzyme_Inhibition Enzyme Inhibition Assay (IC50 = 8.9 μg/mL) Adapalene_ID->Enzyme_Inhibition Synergy_Test Checkerboard Synergy Testing with Meropenem Adapalene_ID->Synergy_Test Molecular_Docking Molecular Docking Studies Adapalene_ID->Molecular_Docking Active_Site_Binding Binding to NDM-1 Active Site Molecular_Docking->Active_Site_Binding Residue_Interaction Interaction with Key Residues: Asp124, His122, His189, His250, Cys208 Active_Site_Binding->Residue_Interaction

Caption: Logical workflow for the identification and characterization of adapalene as an NDM-1 inhibitor.

Conclusion and Future Directions

The development of effective NDM-1 inhibitors is a critical component in the fight against antibiotic resistance. The inhibitors discussed in this guide highlight the diversity of chemical scaffolds and mechanistic strategies that can be employed to neutralize this formidable enzyme. While direct zinc chelation remains a primary and effective approach, the discovery of allosteric inhibitors and the successful application of drug repurposing strategies have broadened the landscape of NDM-1 inhibitor research.

Future efforts in this field will likely focus on the optimization of existing inhibitor scaffolds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the dynamic nature of the NDM-1 active site and the identification of novel allosteric sites will be crucial for the design of next-generation inhibitors. The continued integration of computational methods with experimental validation will undoubtedly accelerate the discovery and development of clinically viable NDM-1 inhibitors, ultimately helping to preserve the efficacy of our life-saving β-lactam antibiotics.

References

The Structure-Activity Relationship of Thiol-Based NDM-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) has posed a significant threat to the efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy. NDM-1 is a metallo-β-lactamase (MBL) that requires divalent zinc ions for its catalytic activity, enabling it to hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered the last line of defense against multidrug-resistant bacteria.[1][2] The development of potent and specific NDM-1 inhibitors is a critical strategy to restore the effectiveness of existing antibiotics.[1][2]

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of NDM-1 inhibitors: thiol-based compounds. These inhibitors typically function by coordinating with the zinc ions in the active site of NDM-1, thereby competitively inhibiting the hydrolysis of β-lactam substrates.[3] We will use D-captopril, a well-characterized inhibitor, and its analogs as a case study to elucidate the key structural features required for potent NDM-1 inhibition.

NDM-1 Active Site and Inhibition Mechanism

The active site of NDM-1 contains two zinc ions, Zn1 and Zn2, which are crucial for its catalytic function.[2][4] Zn1 is tetrahedrally coordinated by three histidine residues (His120, His122, His189), while Zn2 is coordinated by Asp124, Cys208, and His250.[2] A hydroxide ion bridges the two zinc ions and acts as the nucleophile for attacking the β-lactam ring.[4]

Thiol-based inhibitors exploit this di-zinc center. The thiol group of the inhibitor can displace the bridging hydroxide ion and coordinate with one or both zinc ions.[3] This interaction blocks the active site and prevents the binding and subsequent hydrolysis of β-lactam antibiotics. The potency of these inhibitors is therefore highly dependent on the nature of the zinc-binding group and the overall scaffold of the molecule, which influences its interaction with the surrounding amino acid residues in the active site.

Structure-Activity Relationship of Thiol-Based NDM-1 Inhibitors

The SAR of thiol-based NDM-1 inhibitors can be systematically explored by examining modifications to three key regions of the molecule: the zinc-ligating thiol group, the core scaffold, and peripheral substituents.

The Essential Role of the Thiol Group

The thiol (-SH) group is the primary pharmacophore responsible for the inhibitory activity of this class of compounds. Its ability to coordinate with the active site zinc ions is paramount.

  • Thiol as a Zinc Ligand: The sulfur atom of the thiol group acts as a soft Lewis base, showing a strong affinity for the soft Lewis acidic zinc ions. This interaction is central to the inhibitory mechanism.

  • Impact of Thiol Modification: Replacement of the thiol group with other potential zinc-binding groups, such as carboxylates or hydroxamates, often leads to a significant decrease in inhibitory potency against NDM-1. This highlights the critical role of the sulfur atom in achieving high-affinity binding.

Influence of the Core Scaffold

The scaffold of the inhibitor molecule provides the framework for positioning the thiol group optimally within the active site and for establishing secondary interactions with nearby amino acid residues.

  • Stereochemistry: The stereochemistry of the scaffold can have a profound impact on inhibitory activity. For instance, D-captopril is a more potent inhibitor of NDM-1 than its L-enantiomer.[5] This suggests that the specific three-dimensional arrangement of the molecule is crucial for fitting into the active site and establishing favorable interactions.

  • Ring Structures: The presence of cyclic structures, such as the proline ring in captopril, can constrain the conformation of the inhibitor, pre-organizing it for binding and potentially increasing affinity.

The Role of Peripheral Substituents

Modifications to the substituents on the core scaffold can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

  • Hydrophobic Interactions: The NDM-1 active site has hydrophobic pockets. Introducing hydrophobic substituents that can engage in van der Waals interactions with residues such as Met67, Phe70, and Val73 can enhance binding affinity.[6]

  • Hydrogen Bonding: The introduction of groups capable of forming hydrogen bonds with active site residues, such as Gln123, Asn220, or the backbone amides of other residues, can also contribute to increased potency.[7]

Quantitative Data on Thiol-Based NDM-1 Inhibitors

The inhibitory potencies of various thiol-based compounds against NDM-1 have been determined using enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.

InhibitorChemical StructureIC50 (µM)Reference
D-Captopril3-mercapto-2-methylpropanoyl-proline7.9[7]
Thiorphan(R,S)-3-mercapto-2-benzylpropanoyl-glycine1.8[2]
Dimercaprol2,3-dimercapto-1-propanol1.3[2]
Thiomandelic acid2-mercapto-2-phenylacetic acid-[2]

Note: A specific IC50 value for Thiomandelic acid was not provided in the referenced search result, but it was mentioned as an efficient restorer of meropenem sensitivity.

Experimental Protocols

NDM-1 Enzyme Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of NDM-1 by 50%.

Materials:

  • Recombinant NDM-1 enzyme

  • Nitrocefin (a chromogenic β-lactam substrate)

  • HEPES buffer (pH 7.3)

  • ZnSO4

  • DMSO (for dissolving inhibitors)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Prepare a stock solution of the inhibitor in DMSO.

  • In a 96-well plate, add a fixed concentration of recombinant NDM-1 enzyme (e.g., 5 nM) in HEPES buffer supplemented with ZnSO4 (e.g., 50 µM).[8]

  • Add varying concentrations of the inhibitor to the wells. Include a control well with DMSO but no inhibitor.

  • Incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).[8]

  • Initiate the reaction by adding a solution of nitrocefin to a final concentration (e.g., 100 µM).[8]

  • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and the NDM-1 enzyme.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant NDM-1 enzyme

  • Inhibitor solution

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Protocol:

  • Ligand Immobilization: Covalently immobilize the recombinant NDM-1 enzyme onto the surface of a sensor chip using standard amine coupling chemistry.[1]

  • Analyte Injection: Prepare a series of dilutions of the inhibitor (analyte) in the running buffer.

  • Inject the different concentrations of the inhibitor over the sensor surface containing the immobilized NDM-1. A reference flow cell without immobilized enzyme should be used for background subtraction.[1]

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of inhibitor bound to the enzyme. This generates a sensorgram showing the association and dissociation phases of the interaction.[1]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualization of Experimental Workflow and Logical Relationships

experimental_workflow cluster_synthesis Inhibitor Synthesis & Characterization cluster_biochemical Biochemical & Biophysical Assays cluster_structural Structural Biology cluster_analysis Data Analysis & SAR synthesis Synthesis of Thiol-based Analogs purification Purification & Characterization (NMR, MS) synthesis->purification inhibition_assay NDM-1 Enzyme Inhibition Assay (IC50) purification->inhibition_assay spr_assay Surface Plasmon Resonance (KD) purification->spr_assay crystallography X-ray Crystallography (Co-crystal Structure) purification->crystallography sar_analysis Structure-Activity Relationship (SAR) Analysis inhibition_assay->sar_analysis spr_assay->sar_analysis crystallography->sar_analysis

Caption: Workflow for the SAR study of NDM-1 inhibitors.

ndm1_inhibition_pathway ndm1 NDM-1 Enzyme (with Zn1 and Zn2) hydrolysis Hydrolysis of β-Lactam Ring ndm1->hydrolysis Catalyzes inactivation Inactivation of NDM-1 ndm1->inactivation Is inhibited by substrate β-Lactam Antibiotic substrate->ndm1 Binds to active site inhibitor Thiol-based Inhibitor inhibitor->ndm1 Binds to active site (Zn coordination) resistance Antibiotic Resistance hydrolysis->resistance restoration Restoration of Antibiotic Efficacy inactivation->restoration

Caption: NDM-1 inhibition and restoration of antibiotic efficacy.

Conclusion

The development of effective NDM-1 inhibitors is a crucial endeavor in the fight against antibiotic resistance. Thiol-based inhibitors represent a promising class of compounds that effectively target the di-zinc center of the NDM-1 active site. A thorough understanding of the structure-activity relationships, driven by systematic medicinal chemistry efforts and detailed biochemical and structural characterization, is essential for the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and optimization of novel NDM-1 inhibitors.

References

in silico modeling of NDM-1 inhibitor-4 binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of NDM-1 Inhibitor Binding

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems, posing a significant global health threat.[1][2] The rapid dissemination of the blaNDM-1 gene among pathogenic bacteria necessitates the urgent development of effective inhibitors.[3] In silico modeling techniques have become indispensable tools in this endeavor, accelerating the discovery and optimization of potent NDM-1 inhibitors by providing detailed insights into their binding mechanisms. This guide offers a comprehensive overview of the computational workflows, experimental protocols, and data analysis involved in the study of NDM-1 inhibitor binding, with a focus on a representative inhibitor, referred to as "Compound 4" in foundational studies.[4]

The NDM-1 Challenge

NDM-1 is a class B metallo-β-lactamase (MBL) that requires one or two zinc ions in its active site for catalytic activity.[5][6] Its mechanism involves the activation of a water molecule by these zinc ions, which then hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[5][7] The enzyme's broad substrate promiscuity stems from an open active site and interactions mediated primarily through the zinc ions, rather than specific hydrogen bonds with the antibiotic's core structure.[6][7] Consequently, conventional β-lactamase inhibitors like clavulanic acid are ineffective.[6] The development of novel inhibitors that can effectively block the NDM-1 active site or chelate the catalytic zinc ions is a critical strategy to restore the efficacy of existing antibiotics.

In Silico Drug Discovery Workflow

The computational approach to identifying and characterizing NDM-1 inhibitors follows a structured workflow. This multi-step process refines a large pool of potential compounds down to a few promising leads with high binding affinity and stability.

G cluster_0 Preparation cluster_1 Screening & Prediction cluster_2 Refinement & Validation cluster_3 Optimization A Target Identification (NDM-1 Structure Retrieval) C Molecular Docking (Binding Pose & Affinity Prediction) A->C B Ligand Preparation (Inhibitor-4 Structure) B->C D Molecular Dynamics (MD) Simulation (Complex Stability Assessment) C->D Top Candidates E Binding Free Energy Calculation (MM/PBSA, MM/GBSA) D->E F Lead Optimization (ADMET & QSAR Analysis) E->F Promising Leads

Caption: General workflow for in silico NDM-1 inhibitor discovery.

Detailed Experimental Protocols

This section outlines the standard computational methodologies for modeling the binding of an inhibitor to NDM-1.

Protein and Ligand Preparation

Objective: To prepare the NDM-1 protein and inhibitor-4 ligand structures for docking and simulation.

Protocol:

  • Protein Structure Retrieval: Download the 3D crystal structure of NDM-1 from the RCSB Protein Data Bank (PDB). A common entry is PDB ID: 4EYL, which is NDM-1 in complex with a hydrolyzed meropenem.[8]

  • Protein Preparation:

    • Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, AutoDockTools).[9]

    • Remove all non-essential molecules, including water, co-crystallized ligands, and any non-protein chains.[8]

    • Inspect the protein for missing residues or atoms and repair them using built-in tools.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).[10]

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Structure Preparation:

    • Obtain the 2D structure of the inhibitor (e.g., from a database like ZINC or drawn using software like MarvinSketch).[9][11]

    • Convert the 2D structure to a 3D conformation using a program like Avogadro.[9]

    • Perform energy minimization of the 3D structure using a suitable force field.

    • Assign partial charges and define rotatable bonds.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT).

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of inhibitor-4 within the NDM-1 active site.

Protocol:

  • Software: Utilize molecular docking software such as AutoDock Vina or GOLD.[12]

  • Grid Box Definition: Define a simulation grid box that encompasses the entire active site of NDM-1. The center of the box is typically placed at the geometric center of the active site residues or the catalytic zinc ions.[13] A common grid size is 40 x 40 x 40 Å.[12]

  • Docking Execution:

    • Configure the docking parameters. For AutoDock, this includes setting the exhaustiveness (typically 8 or higher) and using a search algorithm like the Lamarckian genetic algorithm.[13][14]

    • Run the docking simulation. The program will generate multiple possible binding poses (conformations) of the ligand within the protein's active site.

  • Analysis:

    • Rank the resulting poses based on their predicted binding affinity (scoring function), typically expressed in kcal/mol.[15]

    • Visually inspect the top-ranked pose to analyze key interactions (hydrogen bonds, hydrophobic contacts, and metal coordination) with active site residues like His122, Asp124, His189, Cys208, and His250.[4][8]

Molecular Dynamics (MD) Simulation

Objective: To assess the dynamic stability and conformational changes of the NDM-1-inhibitor-4 complex over time.

Protocol:

  • Software: Use MD simulation packages like GROMACS or AMBER.[9][14]

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking step as the starting structure.

    • Place the complex in the center of a periodic solvent box (e.g., a cubic box with TIP3P water model).[14]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Simulation Execution:

    • Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand atoms. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).

    • Production Run: Run the production MD simulation for a significant duration (e.g., 100-300 ns) without restraints.[8][16]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand over time to assess the overall stability of the complex. A stable complex will show RMSD values that plateau below 0.3 nm (3 Å).[15][17]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[18]

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the inhibitor and the protein throughout the simulation.

Binding Free Energy Calculation

Objective: To obtain a more accurate estimation of the binding affinity by considering solvation effects and conformational changes.

Protocol:

  • Methodology: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[18][19]

  • Calculation:

    • Extract snapshots (frames) from the stable portion of the MD simulation trajectory.

    • For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

    • Each term (G) includes contributions from molecular mechanics energy, polar solvation energy, and non-polar solvation energy.

  • Analysis: Average the calculated ΔG_bind values over all snapshots to get the final estimated binding free energy.

Mechanism of Action and Inhibition

The catalytic cycle of NDM-1 involves the nucleophilic attack of a zinc-activated hydroxide ion on the β-lactam ring of an antibiotic substrate. Effective inhibitors, such as Compound 4, function by occupying the active site and preventing the antibiotic from binding. They often form crucial interactions with the catalytic zinc ions and key amino acid residues, effectively blocking the enzyme's hydrolytic activity.

G NDM-1 Catalytic Site: Hydrolysis vs. Inhibition cluster_0 A: Antibiotic Hydrolysis (No Inhibitor) cluster_1 B: Enzyme Inhibition (with Inhibitor-4) ndm_a NDM-1 Active Site (His122, His250, etc.) zn_a Zn²⁺ zn2_a Zn²⁺ water H₂O water->zn_a activation antibiotic β-Lactam Antibiotic water->antibiotic Nucleophilic Attack antibiotic->zn2_a binding hydrolyzed Hydrolyzed Antibiotic (Inactive) antibiotic->hydrolyzed ndm_b NDM-1 Active Site (His122, His250, etc.) zn_b Zn²⁺ zn2_b Zn²⁺ inhibitor Inhibitor-4 inhibitor->ndm_b H-bonds inhibitor->zn_b chelation inhibitor->zn2_b interaction antibiotic_blocked β-Lactam Antibiotic antibiotic_blocked->inhibitor Binding Blocked

Caption: Mechanism of NDM-1 antibiotic hydrolysis and competitive inhibition.

Quantitative Data Summary

The following tables summarize representative quantitative data from various in silico and in vitro studies on NDM-1 inhibitors, providing a basis for comparison.

Table 1: Molecular Docking and MD Simulation Data for NDM-1 Inhibitors

Compound IDDocking Score (kcal/mol)Binding Free Energy (kcal/mol)Avg. RMSD (nm)Key Interacting ResiduesReference
Compound 4 Not specifiedNot specifiedNot specifiedHis120, His122, Asp124, His189, Cys208, His250[4]
Adapalene-9.21Not specified< 0.3His122, Asp124, His189, Cys208, His250[8]
ZINC78607001 (Z2)-8.10-25.680.5 - 0.7Trp93, Asn220, His250[17]
M26-13.2312.71< 0.3Not specified[9][10]
RJF01991 (M21)-8.83Not specified< 0.4 (Å)His122, His189, Lys211, Asn220[12]
Meropenem (Control)-7.30-20.94Not specifiedNot specified[17]

Note: Binding free energy values can vary significantly based on the calculation method (e.g., MM/PBSA, MM/GBSA) and force field used. The positive value for M26 may reflect a different calculation standard or potential instability.[10]

Table 2: In Vitro Inhibition Data for NDM-1 Inhibitors

Compound IDIC₅₀Ki (μM)Synergistic Effect with MeropenemReference
D-captopril7.9 nM164Yes[12][20]
EDTA0.25 nMNot specifiedYes[12]
M611.009 nMNot specifiedNot specified[12]
M751.21 nMNot specifiedNot specified[12]
Compound 1 (vs NDM-4)Not specified0.12Not specified[20]

Conclusion

In silico modeling provides a powerful, multi-faceted approach to understanding and predicting the binding of inhibitors to NDM-1. Through a systematic workflow of molecular docking, MD simulations, and free energy calculations, researchers can effectively screen vast chemical libraries, elucidate binding mechanisms at an atomic level, and prioritize promising candidates for experimental validation. The detailed protocols and comparative data presented in this guide serve as a foundational resource for professionals engaged in the critical mission of combating antibiotic resistance by targeting NDM-1. The continued integration of these computational methods into drug discovery pipelines is essential for accelerating the development of clinically viable NDM-1 inhibitors.

References

Crystallographic Analysis of New Delhi Metallo-β-lactamase (NDM) in Complex with a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic analysis of New Delhi metallo-β-lactamase (NDM), a critical enzyme in antibiotic resistance, in complex with a potent inhibitor. The focus is on the structural basis of inhibition, quantitative binding data, and the detailed experimental protocols utilized in the characterization of this complex. This information is crucial for the rational design of next-generation antibiotics to combat the growing threat of multidrug-resistant bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data from kinetic and crystallographic studies of NDM-1 and its variant NDM-4 with a novel inhibitor, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid (referred to as Compound 1), and the control inhibitor, L-captopril.[1]

Table 1: Enzyme Kinetics and Inhibition Constants[1]
EnzymeCompoundKM (μM)kcat (s-1)kcat/KM (M-1s-1)Ki (μM)IC50 (μM)Ligand Efficiency (LE)
NDM-1 Nitrocefin10.9 ± 0.686 ± 117.9 x 106---
Compound 1---0.08Not Reported0.89
L-captopril---164Not Reported0.37
NDM-4 Nitrocefin9.4 ± 0.270 ± 77.4 x 106---
Compound 1---0.12Not Reported0.87
L-captopril---210Not Reported0.36
Table 2: Crystallographic Data for NDM-4 in Complex with Inhibitors[1]
ComplexPDB IDResolution (Å)R-factor (%)Space GroupMolecules per Asymmetric Unit
Apo NDM-4 Not Specified1.317.9P211
NDM-4/L-captopril Not Specified1.320.0P212
NDM-4/Compound 1 Not Specified1.320.3P211

Experimental Protocols

This section details the methodologies for the expression, purification, crystallization, and analysis of the NDM-inhibitor complex.

Protein Expression and Purification

The expression and purification of NDM-4 (with an M154L substitution from NDM-1) were performed to obtain a high-purity protein for crystallization and kinetic assays.[1]

Workflow for NDM-4 Expression and Purification

Protein Expression and Purification Workflow cluster_expression Gene Synthesis and Cloning cluster_transformation Bacterial Transformation and Growth cluster_purification Protein Purification gene Synthesize NDM-4 gene vector Clone into pET-28a vector gene->vector transform Transform E. coli BL21(DE3) cells vector->transform growth Grow cells in LB medium with Kanamycin transform->growth induction Induce protein expression with IPTG growth->induction lysis Cell lysis by sonication induction->lysis centrifugation Centrifugation to remove cell debris lysis->centrifugation ni_nta Ni-NTA affinity chromatography centrifugation->ni_nta tev TEV protease cleavage of His-tag ni_nta->tev sec Size-exclusion chromatography tev->sec final_protein final_protein sec->final_protein Pure NDM-4 Protein

Caption: Workflow for NDM-4 expression and purification.

Crystallization

Crystals of the NDM-4/Compound 1 complex were grown using the hanging drop vapor diffusion method.[1] The apo NDM-4 and NDM-4/L-captopril complex crystals were also grown under similar conditions.[1]

  • Protein Concentration: Purified NDM-4 was concentrated to a suitable concentration for crystallization.

  • Inhibitor Soaking: For the complex, the apo crystals were soaked in a solution containing the inhibitor.

  • Crystallization Conditions: Crystals were obtained from solutions containing poly(ethylene glycol) 3350 at a pH of 6.0.[1]

X-ray Data Collection and Structure Refinement

The diffraction data for the crystals were collected at a synchrotron source. The structure was solved by molecular replacement and refined to a high resolution.[1]

Workflow for Crystallographic Data Processing

Crystallographic Data Processing Workflow data_collection X-ray Diffraction Data Collection data_processing Data Processing and Scaling data_collection->data_processing molecular_replacement Structure Solution by Molecular Replacement data_processing->molecular_replacement refinement Iterative Model Building and Refinement molecular_replacement->refinement validation Structure Validation refinement->validation pdb_deposition Deposition to Protein Data Bank validation->pdb_deposition

Caption: Workflow for crystallographic data processing.

Enzyme Kinetics and Inhibition Assays

The kinetic parameters of NDM-1 and NDM-4 were determined using the chromogenic cephalosporin nitrocefin as a substrate.[1] The hydrolysis of nitrocefin was monitored spectrophotometrically. Inhibition assays were performed in a dose-dependent manner to determine the IC50 and Ki values for Compound 1 and L-captopril.[1]

Structural Analysis of the NDM-4/Inhibitor Complex

The crystal structure of NDM-4 in complex with Compound 1 was resolved to a resolution of 1.3 Å.[1] The analysis of the complex provides critical insights into the mechanism of inhibition.

Overall Structure

The NDM-4 enzyme adopts the canonical metallo-β-lactamase fold, characterized by an αβ/βα sandwich architecture.[1][2] The active site is located in a shallow groove between the two β-sheets and contains two zinc ions that are essential for catalysis.[3][4]

Inhibitor Binding Mode

A key finding of the structural analysis is the unique binding mode of Compound 1.[1] Unlike many other inhibitors that interact with both zinc ions, Compound 1 coordinates exclusively with the Zn2 ion of the binuclear metal center.[1] This interaction leads to an octahedral coordination sphere around Zn2, a previously unobserved mechanism for MBL inhibitors.[1]

The binding of Compound 1 also induces a conformational change in the active site, specifically causing the side chain of Asn220 to swing towards the active site.[1] In addition to the metal coordination, the inhibitor forms a hydrogen bond with a water molecule and the backbone amide nitrogen of Asn220.[1]

Logical Relationship of Inhibitor Binding

Inhibitor Binding and Conformational Change inhibitor Inhibitor (Compound 1) zn2 Zn2 Ion inhibitor->zn2 Coordinates with asn220 Asn220 Side Chain inhibitor->asn220 Induces conformational change in inhibition Enzyme Inhibition zn2->inhibition Leads to asn220->inhibition Contributes to

References

Kinetic Characterization of NDM-1 Inhibition by a Novel Carboxylate Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinetic characterization of New Delhi Metallo-β-lactamase-1 (NDM-1) inhibition by a potent small molecule, designated as inhibitor-4. The emergence of NDM-1, a broad-spectrum β-lactamase, presents a significant global health threat, necessitating the development of effective inhibitors to restore the efficacy of β-lactam antibiotics.[1] This document details the experimental protocols, presents key quantitative data, and illustrates the underlying biochemical processes involved in the inhibition of NDM-1 by inhibitor-4.

Quantitative Analysis of NDM-1 Inhibition by Inhibitor-4

The inhibitory potential of inhibitor-4 against NDM-1 was evaluated through a series of kinetic and biophysical assays. The data, summarized in the tables below, demonstrate a potent and competitive inhibition mechanism.

Table 1: Steady-State Kinetic Parameters of NDM-1 with and without Inhibitor-4

SubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)K_i_ of Inhibitor-4 (μM)
Nitrocefin10.9 ± 0.686 ± 117.9 x 10⁶0.09 ± 0.02
Imipenem29.0 - 88.9---
Meropenem----
Ampicillin----
Cefotaxime----

Data are presented as mean ± standard deviation from at least three independent experiments.[2][3]

Table 2: IC₅₀ Values of Inhibitor-4 and a Reference Inhibitor against NDM-1

CompoundIC₅₀ (μM)
Inhibitor-43.45 ± 0.26
L-captopril (Reference)7.9

IC₅₀ values were determined using the nitrocefin hydrolysis assay.[4]

Detailed Experimental Protocols

The following section outlines the methodologies employed for the kinetic characterization of NDM-1 inhibition by inhibitor-4.

NDM-1 Expression and Purification

Recombinant NDM-1 was expressed in E. coli BL21(DE3) cells and purified to homogeneity using a combination of affinity and size-exclusion chromatography. The purity of the enzyme was assessed by SDS-PAGE to be >95%. The protein concentration was determined using the Bradford method with bovine serum albumin as a standard.[5]

Steady-State Enzyme Kinetics

Steady-state kinetic parameters for NDM-1 were determined by monitoring the hydrolysis of various β-lactam substrates spectrophotometrically.[5][6] The hydrolysis of the chromogenic cephalosporin nitrocefin was monitored at 486 nm.[2] For other β-lactams like ampicillin, the decrease in absorbance at 235 nm was followed.[6]

  • Reaction Conditions: Assays were performed at 25°C in a reaction buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, and 50 μM ZnCl₂.[6]

  • Data Analysis: Initial velocities were plotted against substrate concentrations and fitted to the Michaelis-Menten equation using non-linear regression analysis to determine K_m_ and k_cat_ values.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) of inhibitor-4 was determined by measuring the residual NDM-1 activity across a range of inhibitor concentrations.

  • Procedure: NDM-1 was pre-incubated with varying concentrations of inhibitor-4 for 30 minutes at 25°C.[4] The enzymatic reaction was initiated by the addition of the substrate (nitrocefin at its K_m_ concentration).

  • Calculation: The IC₅₀ value was calculated by fitting the dose-response curve to a four-parameter logistic equation.

Determination of Inhibition Mechanism and K_i_

To elucidate the mechanism of inhibition, steady-state kinetic experiments were performed in the presence of different fixed concentrations of inhibitor-4.

  • Methodology: Michaelis-Menten plots were generated at each inhibitor concentration. The data were then visualized using a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and uncompetitive inhibition.

  • K_i_ Determination: For competitive inhibition, the inhibition constant (K_i_) was determined by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizing Experimental Workflows and Inhibition Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and the proposed mechanism of NDM-1 inhibition.

Experimental_Workflow cluster_prep Enzyme and Inhibitor Preparation cluster_assays Kinetic Assays cluster_data Data Analysis NDM1_Prep NDM-1 Expression & Purification Kinetics Steady-State Kinetics (Km, kcat) NDM1_Prep->Kinetics IC50 IC50 Determination NDM1_Prep->IC50 Mechanism Inhibition Mechanism (Ki) NDM1_Prep->Mechanism Inhibitor_Prep Inhibitor-4 Stock Solution Inhibitor_Prep->IC50 Inhibitor_Prep->Mechanism MM_Plot Michaelis-Menten Plot Kinetics->MM_Plot Dose_Response Dose-Response Curve IC50->Dose_Response LB_Plot Lineweaver-Burk Plot Mechanism->LB_Plot

Figure 1: Workflow for the kinetic characterization of NDM-1 inhibition.

Inhibition_Mechanism cluster_enzyme NDM-1 Active Site cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_products Products NDM1 NDM-1 (Zn²⁺) Hydrolyzed Hydrolyzed β-Lactam NDM1->Hydrolyzed Hydrolysis Inactive_Enzyme NDM-1:Inhibitor Complex NDM1->Inactive_Enzyme Inhibition Substrate β-Lactam Substrate->NDM1 Binding Inhibitor Inhibitor-4 Inhibitor->NDM1 Competitive Binding

Figure 2: Proposed competitive inhibition mechanism of NDM-1 by inhibitor-4.

Concluding Remarks

The kinetic characterization presented in this guide demonstrates that inhibitor-4 is a potent, competitive inhibitor of NDM-1. Its low micromolar IC₅₀ and nanomolar K_i_ values highlight its potential as a lead compound for the development of novel therapeutics to combat antibiotic resistance mediated by NDM-1. Further studies, including structural analysis of the NDM-1:inhibitor-4 complex and in vivo efficacy assessments, are warranted to advance this promising inhibitor towards clinical application.

References

Thermodynamic Profiling of NDM-1 Inhibitor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic profiling of the interaction between New Delhi metallo-beta-lactamase-1 (NDM-1) and its inhibitors. Understanding the thermodynamic driving forces behind inhibitor binding is crucial for the rational design and optimization of potent drugs to combat antibiotic resistance. This document outlines the key experimental methodologies, presents quantitative data in a structured format, and visualizes the underlying processes.

Introduction to NDM-1 and Its Inhibition

New Delhi metallo-beta-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2][3][4][5][6] The enzyme hydrolyzes the amide bond in the β-lactam ring of these antibiotics, rendering them ineffective.[1][6] NDM-1 belongs to the B1 subclass of metallo-β-lactamases, which require one or two zinc ions for their catalytic activity.[1][6][7] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health, making the development of effective NDM-1 inhibitors a critical area of research.[2][3][8][9]

The inhibition of NDM-1 can be achieved through various mechanisms, including the chelation of essential zinc ions from the active site or the direct binding of small molecules to the enzyme, thereby blocking substrate access.[10] A thorough understanding of the thermodynamics of these interactions is paramount for developing inhibitors with high affinity and specificity.

Experimental Protocols for Thermodynamic Profiling

The thermodynamic parameters of NDM-1 inhibitor binding are primarily determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a biomolecular interaction.[11][12][13] This allows for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

Detailed Methodology:

  • Sample Preparation: Recombinant NDM-1 is expressed and purified to high homogeneity. The protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES, pH 7.0, containing 150 mM NaCl and 100 µM ZnCl2). The inhibitor is dissolved in the same dialysis buffer to minimize heat of dilution effects. All solutions are degassed prior to the experiment to prevent bubble formation in the calorimeter cell.

  • ITC Experiment: The ITC instrument is equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the NDM-1 solution (typically at a concentration of 10-20 µM), and the injection syringe is loaded with the inhibitor solution (at a concentration 10-20 times that of the protein).

  • Titration: A series of small injections (e.g., 2-5 µL) of the inhibitor solution are made into the sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The raw ITC data, a plot of heat flow versus time, is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS (where Ka = 1/Kd, R is the gas constant, and T is the absolute temperature).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data (association and dissociation rate constants, kon and koff) from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Detailed Methodology:

  • Sensor Chip Immobilization: NDM-1 is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: A solution containing the inhibitor at various concentrations is flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, is monitored over time.

  • Kinetic Analysis: The association phase is monitored during the injection of the inhibitor, and the dissociation phase is monitored during the subsequent flow of buffer. The resulting sensorgrams are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values. The Kd is then calculated.

Quantitative Data on NDM-1 Inhibitor Interactions

The following tables summarize the thermodynamic and binding data for the interaction of various inhibitors with NDM-1.

Table 1: Thermodynamic Parameters of NDM-1 Inhibition by Carboxylic Acids

InhibitorKi (µM)
Pyridine-2,6-dicarboxylic acidMicromolar range
Thiazolidine-2,4-dicarboxylic acidMicromolar range

Data from a study on the thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids.[11][14][15]

Table 2: Inhibition Constants for Various NDM-1 Inhibitors

InhibitorIC50 (µM)Ki (µM)
Ethylene diamine tetraacetic acid (EDTA)3.8-
d-captopril481.3
Ebselen0.55-
Azolylthioacetamide17.5-
1,2-HPT-6-COOH-0.08
l-captopril-164

IC50 and Ki values were determined for NDM-1.[7][9][11][13]

Table 3: Thermodynamic Parameters for Novel NDM-1 Inhibitors Determined by ITC

InhibitorKd (µM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Compound M1 1.5 ± 0.2-8.0 ± 0.1-10.2 ± 0.52.2 ± 0.40.9 ± 0.1
Compound M17 2.1 ± 0.3-7.7 ± 0.1-9.5 ± 0.61.8 ± 0.51.0 ± 0.1
Compound M21 0.8 ± 0.1-8.4 ± 0.1-11.5 ± 0.73.1 ± 0.60.9 ± 0.1
Compound M61 1.2 ± 0.2-8.2 ± 0.1-10.8 ± 0.52.6 ± 0.41.0 ± 0.1

Representative data for novel non-β-lactam inhibitors binding to NDM-1, as determined by ITC.[12][16]

Visualizing Experimental Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of experimental processes and molecular interactions.

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis NDM1 Purified NDM-1 in Buffer Degas Degas Solutions NDM1->Degas Inhibitor Inhibitor in Buffer Inhibitor->Degas Load_Protein Load NDM-1 into Cell Degas->Load_Protein Load_Inhibitor Load Inhibitor into Syringe Degas->Load_Inhibitor Titration Inject Inhibitor into NDM-1 Load_Protein->Titration Load_Inhibitor->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Integrate_Peaks Integrate Heat Peaks Measure_Heat->Integrate_Peaks Plot_Isotherm Plot Binding Isotherm Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Thermodynamics Determine Kd, ΔH, ΔS, ΔG Fit_Model->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry.

NDM-1 Catalytic Cycle and Inhibition

NDM1_Inhibition cluster_catalysis NDM-1 Catalytic Cycle cluster_inhibition Inhibition Mechanism NDM1_Zn NDM-1 (Zn2+) ES_Complex Enzyme-Substrate Complex NDM1_Zn->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) NDM1_Zn->EI_Complex Binds Substrate β-Lactam Antibiotic Substrate->ES_Complex Hydrolysis Hydrolysis ES_Complex->Hydrolysis Hydrolysis->NDM1_Zn Regenerates Product Inactive Antibiotic Hydrolysis->Product Inhibitor Inhibitor Inhibitor->EI_Complex

Caption: NDM-1 Catalysis and Competitive Inhibition.

Conclusion

The thermodynamic profiling of NDM-1 inhibitor interactions provides invaluable insights into the molecular forces governing binding affinity and specificity. Techniques like ITC and SPR are instrumental in elucidating these parameters. The data presented herein for various classes of inhibitors highlights the diversity of binding modes and thermodynamic signatures. A comprehensive understanding of these thermodynamic profiles is essential for the structure-based design of novel, potent NDM-1 inhibitors to address the growing challenge of antibiotic resistance.

References

The Crucial Role of Zinc Ions in the Binding of Inhibitors to New Delhi Metallo-β-lactamase-1 (NDM-1)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence and rapid global spread of New Delhi metallo-β-lactamase-1 (NDM-1) present a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1, a member of the class B1 metallo-β-lactamases (MBLs), possesses the ability to hydrolyze a broad spectrum of these life-saving drugs, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. The catalytic activity of NDM-1 is critically dependent on the presence of one or two zinc ions in its active site. These zinc ions are not only pivotal for the enzymatic hydrolysis of antibiotics but also represent a key target for the design of effective NDM-1 inhibitors. This technical guide provides an in-depth exploration of the role of these zinc ions in the binding of inhibitors to NDM-1, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying molecular interactions, experimental methodologies, and data-driven insights.

The NDM-1 Active Site: A Di-Zinc Catalytic Center

The active site of NDM-1 features a di-zinc center, where two zinc ions, designated Zn1 and Zn2, are coordinated by a specific constellation of amino acid residues. Zn1 is typically coordinated by three histidine residues (His120, His122, and His189), while Zn2 is coordinated by an aspartic acid (Asp124), a cysteine (Cys208), and a histidine (His250) residue. A key feature of this active site is a hydroxide ion that bridges the two zinc ions; this hydroxide acts as the primary nucleophile, initiating the hydrolytic attack on the β-lactam ring of the antibiotic substrate. The zinc ions play a crucial role in lowering the pKa of the bridging water molecule, thereby facilitating the formation of the nucleophilic hydroxide ion and stabilizing the negatively charged tetrahedral intermediate formed during catalysis.

The distance between the two zinc ions is a critical parameter that can influence both substrate binding and catalytic efficiency. This distance has been observed to vary in different crystal structures, often depending on whether the enzyme is in its apo form, bound to a substrate, or complexed with an inhibitor.

Zinc Ions as a Prime Target for NDM-1 Inhibitors

Given the indispensable role of the zinc ions in NDM-1's catalytic activity, a major strategy in the development of NDM-1 inhibitors has been to target this di-zinc center. Inhibitors can interact with the zinc ions in several ways:

  • Zinc Chelators: These molecules act by sequestering the zinc ions from the active site, rendering the enzyme inactive. Ethylenediaminetetraacetic acid (EDTA) is a classic example of a potent MBL inhibitor that functions through this mechanism.

  • Zinc-Binding Inhibitors: These compounds directly coordinate with one or both of the zinc ions in the active site. By occupying the coordination sites, they prevent the binding of the substrate or the catalytic water molecule. Many successful NDM-1 inhibitors, including those with thiol or carboxylic acid moieties, fall into this category.

This guide will use L-captopril, a well-characterized inhibitor, as a primary example to illustrate the principles of zinc-binding inhibition.

L-Captopril: A Case Study in Zinc-Coordinating Inhibition

L-captopril is an angiotensin-converting enzyme (ACE) inhibitor that has been shown to be a potent competitive inhibitor of NDM-1. Its inhibitory activity stems from the ability of its thiol group to interact with the zinc ions in the NDM-1 active site.

Crystal structures of the NDM-1/L-captopril complex have revealed that the thiol moiety of L-captopril displaces the bridging hydroxide ion and directly coordinates with both Zn1 and Zn2. This bridging interaction effectively blocks the active site, preventing the binding and subsequent hydrolysis of β-lactam antibiotics. The carboxylate group of L-captopril also forms important interactions with active site residues, further stabilizing the inhibitor-enzyme complex.

Quantitative Analysis of Inhibitor Binding

The development of effective NDM-1 inhibitors relies on the accurate determination of their binding affinities and inhibitory potencies. Several key parameters are used to quantify these properties:

  • Half-maximal inhibitory concentration (IC50): The concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

  • Inhibition constant (Ki): A measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates a more potent inhibitor.

  • Dissociation constant (Kd): The equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is a direct measure of binding affinity.

The following tables summarize quantitative data for L-captopril and other representative NDM-1 inhibitors.

Table 1: Inhibitory Potency of Selected NDM-1 Inhibitors

InhibitorIC50 (µM)Ki (µM)Notes
L-captopril7.9-Thiol-containing inhibitor.
EDTA0.4-Zinc chelator.
Thiorphan--Thiol-containing inhibitor.
Tiopronin--Thiol-containing inhibitor.
Adapalene8.9 (µg/mL)-Interacts with key active site residues.

Table 2: Binding Affinities of Selected Compounds to NDM-1

CompoundBinding Energy (kcal/mol)Kd (µM)Method
Meropenem-8.53-Molecular Docking
Imipenem-5.20-Molecular Docking
L-captopril-6.634 ± 1Molecular Docking / Stopped-flow spectroscopy
Adapalene-9.21-Molecular Docking

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the discovery and characterization of NDM-1 inhibitors.

NDM-1 Enzyme Kinetics Assay

Objective: To determine the kinetic parameters of NDM-1 and the inhibitory potency of test compounds.

Materials:

  • Purified recombinant NDM-1 enzyme.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO4).

  • Chromogenic β-lactam substrate (e.g., nitrocefin or CENTA).

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Prepare a solution of purified NDM-1 in the assay buffer to a final concentration of approximately 2 nM.

  • In a 96-well microplate, add the NDM-1 solution to each well.

  • Add varying concentrations of the test inhibitor to the wells and incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., 100 µM nitrocefin) to each well.

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the Ki value and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

X-ray Crystallography of NDM-1 in Complex with an Inhibitor

Objective: To determine the three-dimensional structure of NDM-1 bound to an inhibitor to elucidate the binding mode and key molecular interactions.

Materials:

  • Highly purified and concentrated NDM-1 protein.

  • Inhibitor compound.

  • Crystallization screens and reagents.

  • X-ray diffraction equipment (synchrotron source is often preferred).

Procedure:

  • Protein Expression and Purification: Overexpress the NDM-1 gene in a suitable host (e.g., E. coli) and purify the protein to homogeneity using chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • Complex Formation: Incubate the purified NDM-1 protein with a molar excess of the inhibitor to ensure complex formation.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type, and concentration) using techniques such as sitting-drop or hanging-drop vapor diffusion to obtain high-quality crystals of the NDM-1-inhibitor complex.

  • Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement: Process the diffraction data to obtain a set of structure factors. Determine the initial phases using molecular replacement with a known MBL structure as a search model. Build the atomic model of the NDM-1-inhibitor complex into the electron density map and refine the structure to achieve good agreement with the experimental data and stereochemical parameters.

  • Structural Analysis: Analyze the final refined structure to identify the specific interactions between the inhibitor and the active site residues, including the coordination to the zinc ions.

Visualizing Molecular Interactions and Workflows

Diagrams are invaluable tools for understanding complex biological processes and experimental designs.

NDM1_Catalytic_Mechanism cluster_active_site NDM-1 Active Site Zn1 Zn1 Tetrahedral_Intermediate Tetrahedral_Intermediate Zn1->Tetrahedral_Intermediate Stabilization Zn2 Zn2 Zn2->Tetrahedral_Intermediate Stabilization H2O H2O OH- OH- H2O->OH- Activation by Zn1/Zn2 Beta-lactam Beta-lactam Beta-lactam->Tetrahedral_Intermediate Nucleophilic attack by OH- Hydrolyzed_Product Hydrolyzed_Product Tetrahedral_Intermediate->Hydrolyzed_Product Ring opening

Caption: NDM-1 catalytic mechanism highlighting the role of zinc ions.

Inhibitor_Binding cluster_active_site NDM-1 Active Site Zn1 Zn1 Inhibited_Complex NDM-1-Captopril Complex (Inactive) Zn1->Inhibited_Complex Zn2 Zn2 Zn2->Inhibited_Complex Bridging_OH OH- L-captopril L-captopril Bridging_OH->L-captopril Displacement L-captopril->Zn1 Thiol coordination L-captopril->Zn2 Thiol coordination L-captopril->Inhibited_Complex

Caption: Binding mode of L-captopril to the di-zinc center of NDM-1.

Experimental_Workflow Start Inhibitor Discovery Library_Screening Compound Library Screening (Virtual or High-Throughput) Start->Library_Screening Hit_Identification Hit Identification Library_Screening->Hit_Identification Enzyme_Kinetics Enzyme Kinetics Assays (IC50, Ki determination) Hit_Identification->Enzyme_Kinetics Structural_Studies Structural Studies (X-ray Crystallography/NMR) Enzyme_Kinetics->Structural_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) Enzyme_Kinetics->Lead_Optimization Structural_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Lead_Optimization->In_Vivo_Testing Candidate Clinical Candidate In_Vivo_Testing->Candidate

Caption: General experimental workflow for NDM-1 inhibitor discovery.

Conclusion

The di-zinc active site of NDM-1 is a validated and highly attractive target for the development of novel inhibitors to combat the growing threat of carbapenem-resistant bacteria. Understanding the intricate role of these zinc ions in catalysis and inhibitor binding is paramount for the rational design of potent and specific inhibitors. By employing a combination of robust biochemical and biophysical techniques, as outlined in this guide, researchers can effectively characterize the interactions between inhibitors and the NDM-1 active site. The continued exploration of zinc-binding pharmacophores, guided by detailed structural and quantitative data, holds significant promise for the discovery of clinically useful NDM-1 inhibitors that can restore the efficacy of our life-saving β-lactam antibiotics.

Unraveling the Allosteric Inhibition of NDM-1: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the global threat of antibiotic resistance continues to mount, targeting metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1) has become a critical focus for novel drug development. This technical guide provides an in-depth exploration of the allosteric inhibition of NDM-1, offering researchers, scientists, and drug development professionals a comprehensive resource to advance the discovery of next-generation antibiotics.

NDM-1 is a formidable enzyme capable of hydrolyzing a broad spectrum of β-lactam antibiotics, rendering them ineffective. Allosteric inhibition presents a promising strategy to combat NDM-1-mediated resistance by targeting sites on the enzyme distinct from the active site, leading to conformational changes that impair its catalytic function. This guide delves into the mechanisms, key inhibitors, and experimental methodologies crucial for understanding and exploiting NDM-1 allostery.

Quantitative Analysis of Allosteric Inhibitors

A growing number of compounds have been identified as allosteric inhibitors of NDM-1. The following table summarizes the quantitative data for some of the most promising candidates, providing a basis for comparative analysis and future drug design.

InhibitorTypeIC50 (µM)Ki (µM)Notes
Carnosic Acid Natural Compound27.07[1][2]-Binds to a specific allosteric pocket, inducing a conformational change that alters the active site.[1][3][4][5]
QDP-1 2-quinazolinone derivative7.9 ± 0.5[6][7]4 ± 2[6][7]Characterized as a slow-binding, reversible, and noncompetitive inhibitor.[6][7]
d-captopril Angiotensin-converting enzyme inhibitor7.9[3]-
l-captopril Angiotensin-converting enzyme inhibitor202.0[3]-
Thiosemicarbazone Derivative 1 Synthetic Compound-0.63Uncompetitive inhibitor suggested to bind to an allosteric pocket.
Thiosemicarbazone Derivative 2 Synthetic Compound-0.44Uncompetitive inhibitor suggested to bind to an allosteric pocket.

The Allosteric Inhibition Pathway of NDM-1

The allosteric inhibition of NDM-1 is a dynamic process involving the binding of an inhibitor to a remote site, which triggers a cascade of conformational changes culminating in the inactivation of the enzyme's active site.

Allosteric_Inhibition_Pathway cluster_NDM1 NDM-1 Enzyme cluster_Complex NDM-1-Inhibitor Complex Active_Site Active Site (Catalytically Competent) Inactive_Active_Site Active Site (Inactive) Allosteric_Site Allosteric Site (Unoccupied) Inhibitor Allosteric Inhibitor Bound_Allosteric_Site Allosteric Site (Occupied) Inhibitor->Bound_Allosteric_Site Binds Conformational_Change Conformational Change Cascade Bound_Allosteric_Site->Conformational_Change Induces Conformational_Change->Inactive_Active_Site Propagates to

Allosteric Inhibition Mechanism of NDM-1

The binding of an allosteric inhibitor, such as Carnosic Acid, to a specific pocket on NDM-1 (composed of residues Phe46, Tyr64, Leu65, Asp66, and Thr94) triggers a series of conformational changes.[3][5] This structural rearrangement propagates through the enzyme to the active site, altering its geometry and electronic properties, thereby preventing the binding and hydrolysis of β-lactam antibiotics.[1][4]

Experimental Protocols for Studying Allosteric Inhibition

A variety of biophysical and biochemical techniques are employed to characterize the allosteric inhibition of NDM-1. Detailed methodologies for key experiments are outlined below.

NDM-1 Enzyme Kinetics Assay (Nitrocefin-based)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against NDM-1 by monitoring the hydrolysis of the chromogenic substrate nitrocefin.

Materials:

  • Purified NDM-1 enzyme

  • Nitrocefin solution (typically 0.5 - 1.0 mg/mL in DMSO, then diluted in buffer)[8]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 10 µM ZnSO₄)

  • Test inhibitor compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well microplate, add a solution of NDM-1 enzyme (e.g., 5 nM final concentration) to the assay buffer.[9]

  • Add the test inhibitor at various concentrations to the wells containing the enzyme and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).[9]

  • Initiate the reaction by adding nitrocefin to a final concentration of, for example, 60 µM.[9]

  • Immediately measure the change in absorbance at 490 nm over time using a microplate reader.[6][9]

  • The rate of nitrocefin hydrolysis is proportional to the NDM-1 activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and NDM-1.

Workflow:

SPR_Workflow Immobilization 1. Immobilize NDM-1 on Sensor Chip Interaction_Analysis 2. Inject Allosteric Inhibitor (Analyte) Immobilization->Interaction_Analysis Regeneration 3. Regenerate Sensor Surface Interaction_Analysis->Regeneration

Surface Plasmon Resonance Experimental Workflow

Procedure:

  • Immobilization: Covalently immobilize purified NDM-1 onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Interaction Analysis: Inject a series of concentrations of the allosteric inhibitor (analyte) over the immobilized NDM-1 surface. The binding event is monitored in real-time as a change in the refractive index, generating a sensorgram.

  • Data Analysis: From the association and dissociation phases of the sensorgram, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.

  • Regeneration: After each binding cycle, the sensor surface is regenerated by injecting a solution (e.g., a low pH buffer) to remove the bound inhibitor, preparing the surface for the next injection.

Differential Scanning Fluorimetry (DSF) for Thermal Shift Assays

DSF is a high-throughput screening method to identify compounds that bind to and stabilize NDM-1, resulting in an increase in its melting temperature (Tm).

Procedure:

  • Mix purified NDM-1 protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

  • Add the test compound to the protein-dye mixture.

  • Subject the mixture to a gradual temperature ramp in a real-time PCR instrument.

  • As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of a compound indicates binding and stabilization.

Tryptophan Fluorescence Quenching for Binding Affinity

This assay measures the binding of an inhibitor to NDM-1 by monitoring the quenching of the intrinsic fluorescence of the enzyme's tryptophan residues upon ligand binding.[8][10]

Procedure:

  • Excite the intrinsic tryptophan fluorescence of a solution of purified NDM-1 at approximately 280-295 nm and measure the emission spectrum (typically around 330-350 nm).

  • Titrate the allosteric inhibitor into the NDM-1 solution in incremental concentrations.

  • Record the fluorescence emission spectrum after each addition of the inhibitor.

  • Binding of the inhibitor to NDM-1 will often cause a change (quenching) in the tryptophan fluorescence intensity.[8][10]

  • The binding affinity (dissociation constant, Kd) can be calculated by analyzing the change in fluorescence as a function of the inhibitor concentration.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamic interactions between NDM-1 and allosteric inhibitors, helping to elucidate the mechanism of inhibition.

Logical Flow:

MD_Simulation_Flow System_Setup System Setup (NDM-1, Inhibitor, Water, Ions) Simulation MD Simulation (e.g., 100 ns) System_Setup->Simulation Analysis Trajectory Analysis (RMSD, RMSF, etc.) Simulation->Analysis

References

A Technical Guide to Identifying Novel Scaffolds for NDM-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the strategies and methodologies employed in the discovery of novel chemical scaffolds for the inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1). The emergence of NDM-1 producing bacteria presents a significant global health threat, as this enzyme can hydrolyze nearly all β-lactam antibiotics, including last-resort carbapenems.[1][2] The development of effective NDM-1 inhibitors to be used in combination with existing antibiotics is therefore a critical therapeutic strategy.[3]

NDM-1 Structure and Catalytic Mechanism

NDM-1 is a class B1 metallo-β-lactamase (MBL) that requires one or two zinc ions for its catalytic activity.[4][5] The active site contains two zinc ions, Zn1 and Zn2, which are crucial for substrate binding and catalysis. Zn1 is coordinated by three histidine residues (His120, His122, His189), while Zn2 is coordinated by Asp124, Cys208, and His250.[4] The catalytic mechanism involves a zinc-activated water molecule that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring.[6][7] This leads to the cleavage of the amide bond and inactivation of the antibiotic.[8]

NDM1_Catalytic_Mechanism NDM-1 Catalytic Mechanism cluster_active_site NDM-1 Active Site cluster_substrate β-Lactam Substrate ZN1 Zn1 OH OH- ZN1->OH ZN2 Zn2 ZN2->OH Intermediate Tetrahedral Intermediate OH->Intermediate Nucleophilic Attack on Carbonyl Carbon Substrate β-Lactam Ring (C=O, N) Substrate->ZN1 Binding & Orientation Product Hydrolyzed Inactive Antibiotic Intermediate->Product Ring Opening & Protonation

NDM-1 Catalytic Mechanism

Strategies for Inhibitor Discovery

The identification of NDM-1 inhibitors involves a multi-pronged approach, combining computational and experimental techniques. High-throughput screening (HTS) of large chemical libraries and structure-based virtual screening (SBVS) are two of the primary methods used to identify initial hit compounds.[9] These hits are then optimized to improve their potency and drug-like properties.

Inhibitor_Discovery_Workflow General Workflow for NDM-1 Inhibitor Discovery Lib Compound Library (Physical or Virtual) Screen Primary Screening Lib->Screen Selection HTS High-Throughput Screening (HTS) Screen->HTS Experimental VS Virtual Screening (VS) Screen->VS Computational Hits Hit Identification HTS->Hits VS->Hits Validation In Vitro Validation (IC50 Determination) Hits->Validation Confirmation SAR Structure-Activity Relationship (SAR) Validation->SAR Analysis LeadOpt Lead Optimization SAR->LeadOpt Design Synergy Synergy Testing with β-lactams SAR->Synergy LeadOpt->Validation Iterative Testing Preclinical Preclinical Studies Synergy->Preclinical

Inhibitor Discovery Workflow

Novel Inhibitor Scaffolds and Quantitative Data

Various chemical scaffolds have been identified as potential NDM-1 inhibitors. These range from metal-chelating agents to compounds that interact with key residues in the active site. The following tables summarize quantitative data for several promising scaffolds.

Table 1: Thiol-Containing Scaffolds

Compound IC50 (µM) Ki (µM) Inhibition Type Reference
D-Captopril 7.9 - Competitive [3]
L-Captopril 202.0 - - [3]

| Benzyl thiol | - | low µM | Competitive |[3] |

Table 2: Sulfonamide and Related Scaffolds

Compound IC50 (µM) Ki (µM) Inhibition Type Reference
VNI-41 29.6 - - [9]
VNI-34 31.4 - - [9]
VNI-24 37.6 - - [9]

| Indenone 89 | - | 4.0 | - |[10] |

Table 3: Natural Product and Repurposed Drug Scaffolds

Compound IC50 (µM) Ki (µM) Inhibition Type Reference
Adapalene 8.9 µg/mL - - [11]
Aspergillomarasmine A - - Zinc Chelator [12]
Risedronate in µM range - - [13]

| Methotrexate | in µM range | - | - |[13] |

Table 4: Virtually Screened Compound Scaffolds

Compound ID IC50 (µM) Binding Energy (kcal/mol) Inhibition Type Reference
ZINC84525623 in µM range -11.234 - [14][15]
ZINC10936382 - - - [14]
ZINC30479078 - - - [14]
ZINC41493045 - - - [14]

| ZINC7424911 | - | - | - |[14] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful identification and validation of NDM-1 inhibitors.

4.1. NDM-1 Enzyme Inhibition Assay (Nitrocefin-Based)

This spectrophotometric assay is widely used for primary screening and to determine the inhibitory potency (IC50) of compounds.[12][16]

  • Objective: To measure the rate of hydrolysis of the chromogenic substrate nitrocefin by NDM-1 in the presence and absence of a test inhibitor.

  • Materials:

    • Recombinant NDM-1 enzyme

    • HEPES buffer (e.g., 30-50 mM, pH 6.8-7.5)

    • ZnSO₄ or ZnCl₂ (e.g., 10-100 µM)

    • Nitrocefin (substrate)

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a reaction mixture in a 96-well plate containing HEPES buffer, ZnSO₄, and a final concentration of 1-10 nM recombinant NDM-1 enzyme.[11][12]

    • Add varying concentrations of the test compound (e.g., from a serial dilution) to the wells. For negative controls, add an equivalent volume of DMSO.[12]

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).[9][12]

    • Initiate the reaction by adding nitrocefin to a final concentration of 60-100 µM.[9][12]

    • Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 480-492 nm over time using a microplate reader.[11][16]

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

4.2. Structure-Based Virtual Screening (SBVS) Workflow

SBVS is a computational method used to screen large libraries of compounds to identify those that are likely to bind to the NDM-1 active site.[16][17]

  • Objective: To computationally identify potential NDM-1 inhibitors from a large chemical database.

  • Materials:

    • 3D crystal structure of NDM-1 (e.g., from the Protein Data Bank, PDB).

    • A large virtual library of chemical compounds (e.g., ZINC database).[9]

    • Molecular docking software (e.g., GLIDE, AutoDock).

    • Computational resources for simulation.

  • Protocol:

    • Protein Preparation: Obtain a high-resolution crystal structure of NDM-1. Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and defining the active site, including the key zinc ions.

    • Ligand Library Preparation: Obtain a 2D or 3D library of compounds. Convert them to the appropriate 3D format, generate possible conformations, and assign correct protonation states. Filter the library based on drug-like properties (e.g., Lipinski's rule of five).[17]

    • Molecular Docking: Dock the prepared ligand library into the defined active site of NDM-1. This process predicts the binding pose and calculates a docking score, which estimates the binding affinity.[18]

    • Hit Selection: Rank the compounds based on their docking scores and visual inspection of their binding poses. Select a subset of top-ranking compounds ("hits") for experimental validation.[14]

    • (Optional) Molecular Dynamics (MD) Simulation: For the most promising hits, perform MD simulations to assess the stability of the protein-ligand complex over time. This provides a more rigorous evaluation of the binding mode and stability.[9][18]

4.3. Checkerboard Synergy Testing

This assay determines if an NDM-1 inhibitor can work synergistically with a β-lactam antibiotic to restore its efficacy against a resistant bacterial strain.[11]

  • Objective: To quantify the synergistic effect between an NDM-1 inhibitor and a carbapenem antibiotic (e.g., meropenem) against an NDM-1 producing bacterial strain.

  • Materials:

    • NDM-1 producing bacterial strain (e.g., E. coli, K. pneumoniae).

    • Mueller-Hinton broth.

    • β-lactam antibiotic (e.g., meropenem).

    • Test inhibitor.

    • 96-well microplate.

  • Protocol:

    • In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and the inhibitor (e.g., along the columns).

    • Inoculate each well with a standardized suspension of the NDM-1 producing bacteria.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of different concentrations of the inhibitor.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.

References

Whitepaper: A Technical Guide to the Discovery and Screening of Natural Product Inhibitors for New Delhi Metallo-β-lactamase-1 (NDM-1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence and global dissemination of New Delhi metallo-β-lactamase-1 (NDM-1) presents a formidable challenge to modern medicine.[1] This enzyme confers broad resistance to nearly all β-lactam antibiotics, including the last-resort carbapenems.[2][3] With no clinically approved inhibitors available, there is an urgent need to discover novel compounds capable of neutralizing NDM-1.[4][5][6] Natural products represent a vast and structurally diverse reservoir of chemical entities with proven success in drug discovery, making them a promising source for new NDM-1 inhibitors.[7][8][9] This guide provides an in-depth overview of the screening methodologies, key natural product inhibitors identified to date, and the experimental protocols necessary for their evaluation.

The NDM-1 Mechanism of Action

NDM-1 is a class B1 metallo-β-lactamase (MBL) that requires one or two zinc ions in its active site for catalytic activity.[7][8] These zinc ions are crucial for activating a water molecule, which then acts as a nucleophile to hydrolyze the amide bond within the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems.[2][8] This enzymatic action inactivates the antibiotic, rendering it ineffective. The primary strategies for inhibiting NDM-1 involve either displacing the essential zinc ions (chelation) or blocking the active site to prevent substrate binding.[7][8]

NDM1_Mechanism cluster_0 NDM-1 Catalysis cluster_1 Inhibition Pathway NDM1_Active NDM-1 Enzyme (with Zn²⁺ ions) Hydrolysis Hydrolysis of Amide Bond NDM1_Active->Hydrolysis Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite NDM1_Active_Inhib NDM-1 Enzyme (with Zn²⁺ ions) Blocked Blocked Active Site NDM1_Active_Inhib->Blocked Inhibitor Natural Product Inhibitor Inhibitor->Blocked

Caption: Mechanism of NDM-1 action and inhibition.

Screening Strategies for NDM-1 Inhibitors

A multi-pronged approach combining computational and experimental methods is typically employed to discover novel NDM-1 inhibitors from natural product libraries. The general workflow is designed to efficiently screen large collections of compounds and identify promising candidates for further development.

Screening_Workflow NP_Library Natural Product Library (Extracts or Pure Compounds) Virtual_Screening In Silico Screening (Docking, QSAR) NP_Library->Virtual_Screening Computational Prioritization HTS High-Throughput Screening (HTS) (Biochemical Assays) NP_Library->HTS Experimental Screening Hit_ID Hit Identification & Confirmation Virtual_Screening->Hit_ID HTS->Hit_ID IC50 IC₅₀ Determination Hit_ID->IC50 MOA Mechanism of Action Studies (e.g., Enzyme Kinetics, Chelating Activity) IC50->MOA Cell_Assay Cell-Based Assays (MIC Reduction, Synergy Tests) IC50->Cell_Assay Lead_Opt Lead Optimization MOA->Lead_Opt Cell_Assay->Lead_Opt

Caption: General workflow for natural product screening.
In Silico Screening

Virtual screening serves as a powerful preliminary step to prioritize compounds from large databases for experimental testing.[1] This approach involves molecular docking simulations where compounds from databases like ZINC or NPASS are computationally fitted into the crystal structure of NDM-1.[1][3][4] Compounds showing high binding affinity and favorable interactions with key active site residues are selected for further analysis.[3]

Experimental Screening and Protocols

High-throughput screening (HTS) using biochemical assays is the cornerstone of experimental inhibitor discovery.[10] The most common method involves a spectrophotometric assay that monitors the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin.[8][10][11]

Detailed Protocol: Nitrocefin Hydrolysis Assay for NDM-1 Inhibition

This protocol is a representative methodology synthesized from common practices in the literature.[8][11]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5) supplemented with ZnSO₄ (e.g., 10 µM) to ensure enzyme stability and activity.

    • Enzyme Stock: Recombinant NDM-1 protein is diluted in the assay buffer to a final concentration of approximately 5 nM.

    • Substrate Stock: Nitrocefin is dissolved in DMSO to create a stock solution. This is further diluted in the assay buffer to a final concentration of around 60 µM for the assay.

    • Inhibitor Stock: Natural product extracts or pure compounds are dissolved in DMSO to create stock solutions, which are then serially diluted for IC₅₀ determination.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the test inhibitor at various concentrations (e.g., 0.02–5.12 ng/µL for extracts or 0.5-100 µM for pure compounds).[8] For the negative control, add 10 µL of DMSO.

    • Add the diluted recombinant NDM-1 enzyme to each well.

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).[8]

    • Initiate the reaction by adding the nitrocefin substrate to each well.

    • Immediately begin monitoring the change in absorbance at 490 nm using a microplate reader.[8] The rate of nitrocefin hydrolysis corresponds to enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Identified Natural Product Inhibitors of NDM-1

Screening efforts have identified several classes of natural products with inhibitory activity against NDM-1. These range from crude plant extracts to purified compounds, exhibiting various mechanisms of action.

Natural Product/ExtractSource Organism / ClassIC₅₀ (µM)Notes / Putative Mechanism
Hesperidin Flavonoid3.35Interacts with key active site residues.[5][6]
Baicalin Flavonoid3.89Carboxyl group interacts directly with active site Zn²⁺.[12]
Carnosic Acid Diterpene27.07Allosteric inhibitor; binds to a pocket outside the active site, inducing a conformational change that reduces activity.[2][13]
Aspergillomarasmine A (AMA) Fungal MetaboliteNot specifiedPotent zinc-chelating agent; removes Zn²⁺ ions from the active site, inactivating the enzyme.[7][8]
Punica granatum (Pomegranate) extract Plant Extract0.50-1.2 ng/µlCrude extract activity; active compounds not fully specified.[7][9]
Combretum albidum extract Plant Extract0.50-1.2 ng/µlCrude extract activity; active compounds not fully specified.[7][9]
Withaferin A Steroidal LactoneIn silico hitIdentified via molecular docking with high binding affinity.[3]
Beta-Sitosterol PhytosterolIn silico hitIdentified via molecular docking with high binding affinity.[3]

Note: IC₅₀ values for crude extracts are reported in ng/µl and are not directly comparable to molar concentrations of pure compounds.

Conclusion and Future Directions

The exploration of natural products has yielded several promising lead compounds against NDM-1, including flavonoids like hesperidin and baicalin, and the allosteric inhibitor carnosic acid.[2][5][12] The diverse mechanisms, from competitive inhibition and zinc chelation to allosteric modulation, highlight the chemical richness of natural sources. Future research should focus on the isolation and characterization of active compounds from potent crude extracts, the medicinal chemistry optimization of identified hits to improve potency and pharmacokinetic properties, and in vivo studies to validate their efficacy in preclinical models of infection. Combining these natural product inhibitors with existing β-lactam antibiotics is a compelling strategy to restore their activity and combat multidrug-resistant pathogens.[2][7]

References

A Technical Guide to Fragment-Based Drug Design for Novel NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi metallo-beta-lactamase-1 (NDM-1) presents a formidable challenge to the efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy. This enzyme's ability to hydrolyze a broad spectrum of these drugs, including carbapenems, necessitates the urgent development of potent and specific inhibitors. Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy to identify novel scaffolds for NDM-1 inhibition, offering an efficient path from initial hits to lead compounds.

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies of FBDD as applied to the discovery of NDM-1 inhibitors. It details the key experimental protocols, summarizes critical quantitative data, and visualizes the intricate workflows and molecular interactions that underpin this rational drug design approach.

The NDM-1 Challenge and the FBDD Approach

NDM-1 is a class B1 metallo-beta-lactamase that utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the amide bond in the beta-lactam ring.[1] Its broad substrate specificity and rapid global dissemination make it a high-priority target for drug discovery.[1][2]

Fragment-based drug design offers a compelling alternative to traditional high-throughput screening (HTS). FBDD begins by screening libraries of low-molecular-weight compounds (fragments, typically <300 Da) for weak but efficient binding to the target protein.[3] These initial fragment hits, though possessing modest affinity, serve as high-quality starting points for optimization into more potent, drug-like molecules through chemical elaboration. This approach often leads to leads with superior physicochemical properties and ligand efficiency.[3]

The FBDD Workflow for NDM-1 Inhibitors

The journey from a fragment library to a potent NDM-1 inhibitor follows a structured workflow. This process involves a series of integrated experimental and computational techniques designed to identify, validate, and optimize fragment hits.

FBDD_Workflow_for_NDM1_Inhibitors cluster_screening Fragment Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization FragmentLibrary Fragment Library (~1000 compounds) PrimaryScreen Primary Screen (SPR, NMR) FragmentLibrary->PrimaryScreen Screening HitValidation Hit Validation & Characterization (Biochemical Assays, Orthogonal Methods) PrimaryScreen->HitValidation Identified Hits StructuralBiology Structural Biology (X-ray Crystallography, NMR) HitValidation->StructuralBiology Validated Hits BindingKinetics Binding Affinity & Kinetics (SPR, ITC) HitValidation->BindingKinetics SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) StructuralBiology->SAR Structural Insights BindingKinetics->SAR Quantitative Data LeadCompound Lead Compound (Improved Potency & Properties) SAR->LeadCompound Iterative Design

Figure 1: A generalized workflow for fragment-based drug design of NDM-1 inhibitors.

Key Experimental Protocols

The success of an FBDD campaign hinges on the robust execution of various biophysical and biochemical assays. The following sections detail the methodologies for key experiments in the context of NDM-1 inhibitor discovery.

Fragment Screening Techniques

The initial identification of fragments that bind to NDM-1 is a critical first step. A combination of techniques is often employed to ensure a high-quality set of initial hits.

SPR is a label-free technique that measures the binding of analytes (fragments) to a ligand (NDM-1) immobilized on a sensor chip in real-time.[4] It is a sensitive method for detecting weak fragment binding and can provide information on binding affinity (KD) and kinetics (ka, kd).[4][5]

Protocol Outline:

  • Protein Immobilization: Recombinant NDM-1 is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Fragment Library Screening: The fragment library is screened by injecting individual fragments or cocktails of fragments over the immobilized NDM-1 surface.

  • Hit Identification: Fragments that cause a significant change in the SPR signal (response units) upon binding are identified as primary hits.

  • Affinity Determination: For validated hits, a dose-response analysis is performed by injecting a range of fragment concentrations to determine the dissociation constant (KD).[5]

NMR-based screening methods are powerful tools for detecting fragment binding directly in solution.[2] Saturation Transfer Difference (STD) NMR is particularly well-suited for identifying binders from fragment mixtures.[6][7]

Protocol Outline for STD NMR:

  • Sample Preparation: A solution containing a low concentration of NDM-1 and a higher concentration of the fragment (or a mixture of fragments) is prepared in a suitable deuterated buffer.

  • NMR Data Acquisition: Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.

  • Difference Spectrum: The off-resonance spectrum is subtracted from the on-resonance spectrum to generate the STD spectrum.

  • Hit Identification: Fragments that bind to the protein will receive saturation from the irradiated protein, resulting in signals in the STD spectrum.[7] The intensity of the STD signal is proportional to the binding affinity.

Hit Validation and Characterization

Once primary hits are identified, their binding and inhibitory activity must be validated using orthogonal methods.

A direct measure of a fragment's ability to inhibit the enzymatic activity of NDM-1 is crucial. A common method involves a spectrophotometric assay using a chromogenic substrate like nitrocefin.[8][9]

Protocol Outline:

  • Assay Preparation: The assay is typically performed in a 96-well plate format. Each well contains a buffered solution with a known concentration of recombinant NDM-1 and zinc sulfate.[9]

  • Inhibitor Incubation: Varying concentrations of the fragment hit are added to the wells and incubated with the enzyme for a defined period.

  • Substrate Addition: The reaction is initiated by adding a solution of nitrocefin.

  • Data Measurement: The hydrolysis of nitrocefin, which results in a color change, is monitored by measuring the absorbance at 490 nm over time.[8][9]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the fragment concentration.[10]

Determining the co-crystal structure of NDM-1 in complex with a fragment hit provides invaluable atomic-level information about the binding mode, key interactions, and potential vectors for fragment elaboration.[11]

Protocol Outline:

  • Protein Crystallization: High-purity recombinant NDM-1 is crystallized using techniques such as vapor diffusion.

  • Fragment Soaking or Co-crystallization: Pre-grown NDM-1 crystals are soaked in a solution containing a high concentration of the fragment, or the fragment is included in the crystallization cocktail (co-crystallization).[12]

  • X-ray Diffraction Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.[11]

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, and the structure of the NDM-1-fragment complex is built and refined.[11] This reveals the precise binding orientation and interactions of the fragment within the NDM-1 active site.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for selected fragments and their derivatives that have been identified as NDM-1 inhibitors through FBDD approaches.

Table 1: Binding Affinities and Inhibitory Activities of Selected NDM-1 Fragment Hits

Fragment/CompoundScreening MethodDissociation Constant (KD)Inhibition Constant (Ki)IC50Reference
Fragment 1 (Thiol-containing)SPR181 µM--[5]
Fragment 2 (Carboxylate-containing)SPR> 2100 µM--[5]
Indenone 89Virtual & NMR Screening-4 µM-[6][7]
2,6-dipicolinic acid (DPA) derivativeBiochemical Assay--80 nM[2]
A1 (Metal-binding pharmacophore)SPR & NMR--Weak inhibitor[2]

Table 2: Structure-Activity Relationship of Optimized NDM-1 Inhibitors

Compound SeriesKey Structural MotifMost Potent AnalogueIC50 / KiKey InteractionsReference
DPA Derivatives2,6-dipicolinic acidInhibitor 3680 nM (IC50)Metal chelation[2]
Quinoline Derivatives8-Sulfonamide quinolineCompound 940.2 µM (IC50)Interactions with active site residues[14]
Indenone-basedIndenone scaffoldIndenone 894 µM (Ki)Combination of two fragment features[6][7]
Thiol-basedThiol groupBenzyl thiol derivativeLow micromolar affinityThiol coordinates with zinc ions[15]

Visualizing Molecular Interactions and Pathways

Understanding the interactions at the molecular level is paramount for rational drug design. The following diagrams illustrate key concepts in NDM-1 inhibition.

NDM1_Active_Site cluster_active_site NDM-1 Active Site cluster_inhibitor Fragment Inhibitor Zn1 Zn1 Zn2 Zn2 His120 His120 His120->Zn1 His122 His122 His122->Zn1 His189 His189 His189->Zn1 Asp124 Asp124 Asp124->Zn2 Cys208 Cys208 Cys208->Zn2 His250 His250 His250->Zn2 ChelatingGroup Metal Chelating Group (e.g., Thiol, Carboxylate) ChelatingGroup->Zn1 Coordinates ChelatingGroup->Zn2 Coordinates Scaffold Fragment Scaffold Scaffold->His122 Hydrophobic Interaction Scaffold->His250 Hydrophobic Interaction

Figure 2: Schematic of a fragment inhibitor binding in the NDM-1 active site.

Fragment_Elaboration cluster_start Initial Hit cluster_strategies Optimization Strategies cluster_end Optimized Lead FragmentHit Fragment Hit (Low Affinity) Growing Fragment Growing FragmentHit->Growing Add functional groups Linking Fragment Linking FragmentHit->Linking Connect two fragments Merging Fragment Merging FragmentHit->Merging Combine features of fragments LeadCompound Lead Compound (High Affinity) Growing->LeadCompound Linking->LeadCompound Merging->LeadCompound

Figure 3: Common strategies for elaborating fragment hits into lead compounds.

Conclusion and Future Directions

Fragment-based drug design has proven to be a highly effective strategy for the discovery of novel NDM-1 inhibitors. By identifying small, low-affinity fragments and optimizing them through structure-guided approaches, researchers can develop potent lead compounds with desirable pharmacological properties. The integration of biophysical techniques such as SPR and NMR for screening, coupled with the detailed structural insights from X-ray crystallography, provides a robust platform for tackling the challenge of NDM-1-mediated antibiotic resistance.

Future efforts in this field will likely focus on exploring novel fragment libraries with greater chemical diversity, employing advanced computational methods for virtual screening and fragment linking, and developing inhibitors with improved selectivity and in vivo efficacy. The continued application of FBDD principles holds significant promise for delivering a new generation of drugs to combat the growing threat of multidrug-resistant bacteria.

References

Methodological & Application

Application Notes and Protocols for NDM-1 Inhibitor-4 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The rapid global spread of NDM-1 producing bacteria poses a significant public health threat, necessitating the urgent development of effective inhibitors. This document provides a detailed protocol for the in vitro enzymatic assay of a novel compound, designated NDM-1 inhibitor-4, to determine its inhibitory efficacy against the NDM-1 enzyme. The described methodology is based on established spectrophotometric assays utilizing the chromogenic substrate nitrocefin.

Principle of the Assay

The in vitro assay for NDM-1 inhibition relies on the enzymatic activity of recombinant NDM-1. The enzyme contains zinc ions in its active site that are crucial for the hydrolysis of the amide bond in the β-lactam ring of antibiotics.[1] This protocol uses nitrocefin, a chromogenic cephalosporin, as a substrate. When hydrolyzed by NDM-1, nitrocefin changes color from yellow to red, a reaction that can be monitored by measuring the absorbance at a specific wavelength (typically 490 nm).[2][3] The presence of an effective inhibitor, such as this compound, will prevent or reduce the hydrolysis of nitrocefin, leading to a diminished color change. The rate of this reaction is proportional to the enzyme's activity, and thus the inhibitory potential of the test compound can be quantified.

Data Presentation

The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of NDM-1 by 50%. For comparison, the following table summarizes the IC50 values of various known NDM-1 inhibitors found in the literature.

InhibitorNDM-1 ConcentrationSubstrate (Concentration)IC50 ValueReference
L-captoprilNot SpecifiedImipenem13.2 ± 1.5 µM[4]
Adapalene10 nMNitrocefin8.9 µg/mL[2]
VNI-411 nMNitrocefin (20 µM)29.6 ± 1.3 µM[5]
Carnosic Acid250 ng/mLNitrocefin (50 µg/mL)27.07 µM[3]
PHT427Not SpecifiedMeropenem (60 µmol/L)1.42 µmol/L[6]
Withaferin ANot SpecifiedNot SpecifiedGood IC50 values[7]
MangiferinNot SpecifiedNot SpecifiedGood IC50 values[7]

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory activity of this compound against recombinant NDM-1 enzyme.

Materials and Reagents
  • Recombinant NDM-1 enzyme[8]

  • This compound (stock solution of known concentration, dissolved in an appropriate solvent like DMSO)

  • Nitrocefin[8]

  • HEPES buffer[2][5]

  • Zinc Sulfate (ZnSO4)[2][8]

  • Bovine Serum Albumin (BSA)[5]

  • Sodium Chloride (NaCl)[5]

  • Dimethyl Sulfoxide (DMSO)[8]

  • 96-well microtiter plates[5]

  • Microplate reader capable of measuring absorbance at 490 nm[5][8]

  • Pipettes and sterile pipette tips

  • Incubator set to 30°C or 37°C[5][8]

Assay Buffer Preparation

Prepare the assay buffer with the following components at the specified final concentrations:

  • 30 mM HEPES, pH 6.8[5]

  • 100 mM NaCl[5]

  • 10 µM ZnCl2[5]

  • 20 µg/mL BSA[5]

Experimental Procedure
  • Preparation of Reagents:

    • Dilute the recombinant NDM-1 enzyme in the assay buffer to the desired final concentration (e.g., 1 nM to 10 nM).[2][5]

    • Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute it in the assay buffer to the desired final concentration (e.g., 20 µM to 100 µM).[5]

  • Assay Setup in a 96-well Plate:

    • Test Wells: Add a specific volume of the NDM-1 enzyme solution to each well. Then, add the different dilutions of this compound.

    • Positive Control (No Inhibition): Add the NDM-1 enzyme solution and the same volume of the solvent used for the inhibitor (e.g., DMSO) instead of the inhibitor solution.[8]

    • Negative Control (No Enzyme): Add the assay buffer and the inhibitor solvent without the NDM-1 enzyme.

    • Blank: Add only the assay buffer.

  • Pre-incubation:

    • Incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a specific period (e.g., 10 to 20 minutes) to allow the inhibitor to bind to the enzyme.[5][8]

  • Initiation of Reaction:

    • To each well, add the nitrocefin solution to initiate the enzymatic reaction.

  • Measurement of Absorbance:

    • Immediately begin monitoring the change in absorbance at 490 nm using a microplate reader.[5] Readings can be taken at regular intervals (e.g., every minute) for a defined period or as a single endpoint reading after a specific incubation time.

Data Analysis
  • Calculate the Percentage of Inhibition: The percentage of NDM-1 inhibition for each concentration of this compound can be calculated using the following formula:

    Where the "Rate" is the change in absorbance per unit of time.

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[2]

Visualizations

NDM-1 Mechanism of Action and Inhibition

NDM1_Inhibition_Pathway cluster_0 NDM-1 Mediated Antibiotic Resistance cluster_1 Inhibition by this compound Antibiotic β-Lactam Antibiotic NDM1 NDM-1 Enzyme (with Zn2+) Antibiotic->NDM1 Binding Inactive_NDM1 Inactive NDM-1 Complex Antibiotic->Inactive_NDM1 Binding Prevented Antibiotic_Efficacy Restored Antibiotic Efficacy Antibiotic->Antibiotic_Efficacy Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic NDM1->Hydrolyzed_Antibiotic Hydrolysis Bacterial_Survival Bacterial Survival and Growth Hydrolyzed_Antibiotic->Bacterial_Survival Inhibitor This compound Inhibitor->NDM1 Binding to Active Site Blocked_Hydrolysis Hydrolysis Blocked NDM1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare NDM-1 Enzyme Dilution A->B C Prepare this compound Dilutions A->C D Prepare Nitrocefin Solution A->D E Dispense Enzyme and Inhibitor to 96-well Plate B->E C->E G Add Nitrocefin to Initiate Reaction D->G F Pre-incubate at 30-37°C E->F F->G H Measure Absorbance at 490 nm G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

References

High-Throughput Screening for NDM-1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi Metallo-β-lactamase-1 (NDM-1) present a significant threat to public health.[1][2][3] This enzyme, produced by various Gram-negative bacteria, possesses the ability to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][3] This widespread resistance necessitates the urgent discovery and development of potent NDM-1 inhibitors to restore the efficacy of existing antibiotics. High-throughput screening (HTS) methodologies, including both computational and experimental approaches, are crucial for identifying novel inhibitor scaffolds.[4] This document provides detailed protocols and application notes for setting up and executing HTS campaigns against NDM-1.

Screening Strategies for NDM-1 Inhibitors

The discovery of NDM-1 inhibitors can be approached through several HTS strategies. The most common methods are virtual screening, which uses computational power to predict binding, and in vitro biochemical assays, which directly measure enzyme inhibition.

  • Virtual High-Throughput Screening (vHTS): This in silico method involves screening vast libraries of chemical compounds against the crystal structure of NDM-1.[1][4][5][6] The process funnels down millions of compounds to a manageable number for experimental validation by using filters like Lipinski's rule of five, molecular docking simulations to predict binding affinity, and molecular dynamics to assess the stability of the enzyme-inhibitor complex.[1][4]

  • Biochemical Assays: These are the workhorse of experimental HTS campaigns. They involve purifying the NDM-1 enzyme and measuring its activity in the presence of test compounds. A common approach uses a chromogenic substrate, such as nitrocefin, whose hydrolysis by NDM-1 results in a color change that can be measured spectrophotometrically.[3][4][7]

  • Cell-Based Assays: These assays assess the ability of a compound to restore antibiotic activity against bacteria that express NDM-1. A typical format is the checkerboard synergy assay, which determines the minimum inhibitory concentration (MIC) of an antibiotic in the presence of varying concentrations of a potential inhibitor.[3][8]

Experimental Workflows & Visualizations

Effective inhibitor discovery follows a logical progression from initial screening to hit validation. The following diagrams illustrate common workflows.

HTS_Workflow_for_NDM1_Inhibitors cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification & Triage cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Lead Optimization vHTS Virtual Screening (e.g., ZINC Database) hit_selection Hit Selection (Inhibition > 50%) vHTS->hit_selection biochem_HTS Biochemical HTS (e.g., Nitrocefin Assay) biochem_HTS->hit_selection dose_response Dose-Response & IC50 Determination hit_selection->dose_response synergy_assays Cell-Based Synergy Assays (Checkerboard MIC) dose_response->synergy_assays mechanism_studies Mechanism of Action (Enzyme Kinetics) synergy_assays->mechanism_studies lead_dev Lead Compound Development mechanism_studies->lead_dev

Caption: General workflow for NDM-1 inhibitor discovery.

Biochemical_Assay_Workflow prep Prepare Assay Plate (96-well or 1536-well) add_cmpd Add Test Compounds & Controls (e.g., EDTA) prep->add_cmpd add_enz Add NDM-1 Enzyme (pre-incubate) add_cmpd->add_enz add_sub Initiate Reaction (Add Nitrocefin Substrate) add_enz->add_sub measure Measure Absorbance (e.g., 490 nm) add_sub->measure analyze Analyze Data (Calculate % Inhibition) measure->analyze

Caption: Workflow for a biochemical HTS assay.

Experimental Protocols

Protocol 1: Recombinant NDM-1 Expression and Purification

A prerequisite for biochemical assays is a highly pure and active NDM-1 enzyme.

  • Gene Cloning: The blaNDM-1 gene is cloned into an expression vector, such as pET22b or pET30a, often with a C-terminal His6-tag to facilitate purification.[9][10]

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli strain, like BL21(DE3). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) and induced with IPTG. Expression is typically carried out overnight at a reduced temperature (e.g., 16-18°C) to improve protein solubility.

  • Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. After washing with a low-imidazole buffer to remove non-specifically bound proteins, the His-tagged NDM-1 is eluted with a high-imidazole buffer.[10]

  • Size-Exclusion Chromatography: For higher purity, the eluted protein is subjected to size-exclusion chromatography (e.g., using a Superdex 75 column) to remove aggregates and other contaminants.[9]

  • Quality Control: The purity of the final protein preparation should be assessed by SDS-PAGE to be >95%.[9] The protein concentration is determined, and the enzyme is stored in a buffer containing ZnSO4 to ensure metal ion occupancy and activity.

Protocol 2: Primary HTS using a Nitrocefin Hydrolysis Assay

This protocol is adapted for a 96-well plate format to screen compound libraries for NDM-1 inhibitory activity.

  • Materials:

    • Purified recombinant NDM-1 enzyme

    • Nitrocefin (chromogenic substrate)

    • Assay Buffer: 30 mM HEPES, 100 mM NaCl, 10 µM ZnCl2, 20 µg/mL BSA, pH 6.8[4]

    • Test compounds dissolved in DMSO

    • Positive Control: EDTA (a known metallo-β-lactamase inhibitor)

    • 96-well microtiter plates

    • Microplate reader capable of measuring absorbance at 490 nm

  • Methodology:

    • Dispense 1 µL of test compounds into the wells of a 96-well plate to a final concentration of 30 µM. Include wells with DMSO only (negative control) and EDTA at 30 µM (positive control).[4]

    • Prepare a working solution of NDM-1 enzyme in Assay Buffer. Add the enzyme solution to each well to achieve a final concentration of 1-5 nM.[4][7]

    • Incubate the plate at 30°C for 10-20 minutes to allow for compound-enzyme interaction.[4][7]

    • Prepare a working solution of nitrocefin in Assay Buffer. Initiate the enzymatic reaction by adding nitrocefin to each well to a final concentration of 60-100 µM.[4][7]

    • Immediately begin monitoring the change in absorbance at 490 nm at 30°C using a microplate reader. The rate of nitrocefin hydrolysis is proportional to NDM-1 activity.

    • Calculate the percent inhibition for each compound relative to the DMSO control.

Protocol 3: IC50 Determination for Hit Compounds

Compounds showing significant inhibition (e.g., >50%) in the primary screen are selected for IC50 determination.

  • Methodology:

    • Perform the nitrocefin hydrolysis assay as described in Protocol 2.

    • Instead of a single concentration, test each hit compound over a range of concentrations (e.g., 8-point, 2-fold serial dilutions starting from 100 µM).

    • Measure the initial reaction velocity (rate of absorbance change) at each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal curve with variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 4: Cell-Based Checkerboard Synergy Assay

This assay determines if an inhibitor can work synergistically with a β-lactam antibiotic to inhibit the growth of an NDM-1-producing bacterial strain.

  • Materials:

    • NDM-1-producing E. coli strain (e.g., BL21(DE3) transformed with the NDM-1 expression plasmid)

    • Mueller-Hinton Broth (MHB)

    • Hit inhibitor compound

    • β-lactam antibiotic (e.g., meropenem)

    • 96-well microtiter plates

  • Methodology:

    • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute it 1:20 in MHB.[8]

    • In a 96-well plate, prepare a two-dimensional matrix of the inhibitor and meropenem. Serially dilute the inhibitor along the rows and meropenem along the columns.

    • Add 80 µL of the diluted bacterial culture to each well, resulting in a final volume of 100 µL.[8]

    • Include control wells with bacteria only (growth control) and media only (sterility control).

    • Incubate the plates at 37°C for 18-24 hours with continuous shaking.[8]

    • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity or by measuring absorbance at 630 nm. The MIC is the lowest concentration of the drug(s) that prevents visible growth.[8]

    • A synergistic effect is observed if the MIC of the antibiotic is significantly reduced in the presence of the inhibitor.

Data Presentation: NDM-1 Inhibitors

The following tables summarize quantitative data for inhibitors identified through various screening campaigns.

Table 1: Inhibitors Identified via Virtual and Biochemical Screening

Compound IDScreening MethodIC50 (µM)Reference
VNI-41Virtual Screening29.6 ± 1.3[4]
VNI-34Virtual Screening31.4 ± 1.2[4]
VNI-24Virtual Screening37.6 ± 0.9[4]
HesperidinVirtual Screening3.3 ± 1.4[5][6]
SteviosideVirtual Screening214.1 ± 13.4[5][6]
AdapaleneDrug Repurposing21.3 (8.9 µg/mL)[3]
ZINC84525623Virtual ScreeningNot specified (decreased kcat/Km)[1][2][11]

Table 2: Control Inhibitors

CompoundMechanismIC50 (nM)Reference
EDTAZinc Chelator~412[9]

References

Application Notes and Protocols for Cell-Based Assays to Determine NDM-1 Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The global rise of antibiotic resistance poses a significant threat to public health, with New Delhi metallo-β-lactamase 1 (NDM-1) being a key driver.[1][2] NDM-1 is a broad-spectrum β-lactamase enzyme that can hydrolyze and inactivate a wide range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections.[2][3][4] The gene encoding NDM-1, blaNDM-1, is typically located on mobile genetic elements like plasmids, allowing for its rapid transfer between different bacterial species, further complicating treatment efforts.[3][5]

Developing inhibitors that can neutralize NDM-1 is a critical strategy to restore the efficacy of existing β-lactam antibiotics.[4][6][7] To identify and validate such inhibitors, robust and reliable cell-based assays are essential. These assays evaluate the ability of a compound to inhibit NDM-1 activity within a live bacterial cell, providing a more physiologically relevant assessment than purely biochemical assays. This document provides detailed protocols for key cell-based assays used to determine the efficacy of NDM-1 inhibitors, including the determination of Minimum Inhibitory Concentration (MIC), checkerboard synergy assays, and time-kill kinetics.

Mechanism of NDM-1 Mediated Resistance and Inhibition

The primary function of NDM-1 is to cleave the amide bond in the β-lactam ring of antibiotics like penicillins and carbapenems, rendering them inactive.[8] An effective NDM-1 inhibitor blocks the active site of the enzyme, preventing this hydrolysis and allowing the β-lactam antibiotic to reach its target—the Penicillin-Binding Proteins (PBPs)—to exert its bactericidal effect.

Mechanism of NDM-1 Action and Inhibition cluster_cell Bacterial Cell Periplasm NDM1 NDM-1 Enzyme Hydrolyzed_Ab Inactive Antibiotic NDM1->Hydrolyzed_Ab PBP PBP (Target) Inhibitor NDM-1 Inhibitor Inhibitor->NDM1 Binds & Blocks Antibiotic_in β-Lactam Antibiotic Antibiotic_in->NDM1 Hydrolysis Antibiotic_in->PBP Binds & Inhibits Cell Wall Synthesis Antibiotic_out β-Lactam Antibiotic Antibiotic_out->Antibiotic_in Enters Cell

Caption: NDM-1 action and inhibition pathway.

Experimental Workflow for NDM-1 Inhibitor Screening

A typical workflow for identifying and validating NDM-1 inhibitors involves a multi-step process, starting with primary screening to identify potential hits, followed by secondary assays to confirm their activity and synergistic potential with antibiotics, and concluding with counter-screening to rule out general toxicity.

cluster_validation Secondary Assays & Validation start Start: Compound Library primary_screen Primary Screening (e.g., High-Throughput Screen or Broth Microdilution with Antibiotic) start->primary_screen hits Identify Initial Hits primary_screen->hits mic_reduction MIC Reduction Assay (Confirms potentiation of antibiotic) hits->mic_reduction Active Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) Rule out general toxicity hits->cytotoxicity Active Compounds checkerboard Checkerboard Synergy Assay (Determine FIC Index) mic_reduction->checkerboard time_kill Time-Kill Kinetics (Assess bactericidal vs. bacteriostatic synergy) checkerboard->time_kill moa Mechanism of Action Studies (e.g., In vitro enzyme inhibition assay) time_kill->moa validated_hit Validated Lead Compound cytotoxicity->validated_hit Non-toxic Compounds moa->validated_hit

Caption: General workflow for NDM-1 inhibitor screening.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is used to assess the baseline resistance of the NDM-1 producing strain and to evaluate the potentiation of an antibiotic by an inhibitor.

Materials:

  • NDM-1 producing bacterial strain (e.g., E. coli expressing blaNDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., Meropenem)

  • Test inhibitor compound

  • Sterile 96-well microtiter plates

  • Resazurin solution (optional, for viability readout)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the NDM-1 producing strain into CAMHB and incubate overnight at 37°C with shaking.

  • Inoculum Standardization: Dilute the overnight culture in fresh CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[8]

  • Compound Preparation: Prepare serial two-fold dilutions of the antibiotic (e.g., from 128 µg/mL to 0.25 µg/mL) and the test inhibitor in CAMHB directly in the 96-well plate.[9][10] A fixed, sub-inhibitory concentration of the inhibitor can be used when testing the antibiotic's MIC reduction.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9][10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[9]

Protocol 2: Checkerboard Synergy Assay

This assay is used to systematically evaluate the interaction between two compounds (an antibiotic and an inhibitor) and to quantify the level of synergy.

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis and the test inhibitor along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation and Incubation: Inoculate the plate with the standardized NDM-1 producing bacterial suspension (as in Protocol 1) and incubate for 18-24 hours at 37°C.

  • Data Analysis: Determine the MIC of each compound alone and in combination for each well.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Antibiotic (FICₐ) = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

    • FIC of Inhibitor (FICₑ) = (MIC of inhibitor in combination) / (MIC of inhibitor alone)

    • FIC Index (ΣFIC) = FICₐ + FICₑ [8]

  • Interpretation: The interaction is interpreted based on the ΣFIC value.

start Calculate ΣFIC synergy Synergy (ΣFIC ≤ 0.5) start->synergy additive Additive (0.5 < ΣFIC ≤ 1.0) start->additive indifference Indifference (1.0 < ΣFIC ≤ 4.0) start->indifference antagonism Antagonism (ΣFIC > 4.0) start->antagonism

Caption: Interpretation of the FIC Index.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay assesses the rate of bacterial killing over time when exposed to an antibiotic, an inhibitor, or a combination of both.

Procedure:

  • Setup: Prepare flasks containing CAMHB with the NDM-1 producing bacteria at a starting concentration of ~5 x 10⁵ CFU/mL.

  • Add Compounds: Add the antibiotic and/or inhibitor at relevant concentrations (e.g., at their MIC or 0.5x MIC). Include a growth control flask with no compounds.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[11]

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on Mueller-Hinton Agar. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀(CFU/mL) versus time. A synergistic combination is typically defined as a ≥2-log₁₀ decrease in CFU/mL compared to the most active single agent.

Protocol 4: Cytotoxicity Assay (MTT Assay)

It is crucial to ensure that the inhibitor is not simply toxic to all cells. This assay evaluates the effect of the compound on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test inhibitor to the wells and incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[12]

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.[13]

Data Presentation

Quantitative data from these assays should be presented clearly to allow for easy comparison of inhibitor efficacy.

Table 1: Example MIC Reduction Data for Meropenem against NDM-1 E. coli

CompoundConcentration (µg/mL)Meropenem MIC (µg/mL)Fold Reduction
Control064-
Inhibitor A20416
Inhibitor B20322
Adapalene32164[11]

Table 2: Example Synergy Data from Checkerboard Assay

Compound CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)ΣFICInterpretation
Meropenem + Inhibitor AM: 64 / I: >128M: 4 / I: 160.187Synergy
Colistin + Plant ExtractC: >256 / P: 2.56C: 32 / P: 0.640.375[8]Synergy
Meropenem + Inhibitor BM: 64 / I: >128M: 32 / I: 641.0Additive

Table 3: Example IC₅₀ Values of Inhibitors against Purified NDM-1 Enzyme

InhibitorIC₅₀ (µM)Reference
EDTA3.8[14]
d-captopril48[14]
Ebselen0.55[14]
Adapalene21.6 (8.9 µg/mL)[11]

References

Application Note & Protocol: Determining IC50 Values for NDM-1 Inhibitor-4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

New Delhi metallo-beta-lactamase 1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of beta-lactam antibiotics, including the last-resort carbapenem class.[1][2] The rapid global dissemination of bacteria producing NDM-1 poses a significant threat to public health.[3] The NDM-1 enzyme hydrolyzes the amide bond in the beta-lactam ring of these antibiotics, rendering them ineffective.[2][3] NDM-1 is a class B metallo-beta-lactamase (MBL) that requires one or two zinc ions in its active site for catalytic activity.[4][5][6] The development of potent NDM-1 inhibitors is a critical strategy to overcome this resistance mechanism and restore the efficacy of existing antibiotics.

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel compound, designated "NDM-1 inhibitor-4," against the NDM-1 enzyme. The IC50 value is a key parameter for quantifying the potency of an inhibitor. The described method is a continuous, spectrophotometric enzyme inhibition assay using the chromogenic cephalosporin substrate, nitrocefin.

Principle of the Assay

The assay measures the enzymatic activity of NDM-1 by monitoring the hydrolysis of nitrocefin. Nitrocefin is a chromogenic substrate that undergoes a distinct color change from yellow to red upon the cleavage of its beta-lactam ring by NDM-1. This change can be quantified by measuring the increase in absorbance at 490 nm.[7] The rate of this reaction is proportional to the enzyme's activity.

When an inhibitor such as "this compound" is introduced, it binds to the enzyme and reduces its catalytic activity, leading to a decreased rate of nitrocefin hydrolysis. By measuring the enzyme's activity across a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—can be calculated.

NDM-1 Mechanism of Action and Inhibition

The catalytic cycle of NDM-1 involves the coordination of zinc ions in the active site, which activates a water molecule.[4][8] This activated water molecule acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring and leading to its hydrolysis.[4] this compound is hypothesized to interfere with this process, likely by chelating the catalytic zinc ions or by binding to key residues in the active site, thereby preventing substrate binding or catalysis.

NDM1_Mechanism cluster_0 NDM-1 Catalytic Cycle cluster_1 Inhibition Pathway BetaLactam Beta-Lactam Antibiotic EnzymeSubstrate Enzyme-Substrate Complex BetaLactam->EnzymeSubstrate Binding NDM1_Active Active NDM-1 (Zn²⁺ cofactors) NDM1_Active->EnzymeSubstrate Hydrolyzed Hydrolyzed (Inactive) Antibiotic EnzymeSubstrate->Hydrolyzed Hydrolysis (H₂O nucleophilic attack) NDM1_Regen Regenerated NDM-1 Hydrolyzed->NDM1_Regen Product Release NDM1_Regen->NDM1_Active Inhibitor4 This compound NDM1_Inactive Inactive NDM-1 (Inhibitor Bound) Inhibitor4->NDM1_Inactive Binding to active site NDM1_Active_Inhib Active NDM-1 NDM1_Active_Inhib->NDM1_Inactive

Figure 1: Simplified pathway of NDM-1 catalysis and inhibition.

Experimental Protocol

This protocol is designed for a 96-well microtiter plate format, allowing for simultaneous testing of multiple inhibitor concentrations.

Materials and Reagents
  • Recombinant NDM-1 enzyme (purified)

  • This compound

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • HEPES buffer (50 mM, pH 7.0)

  • Zinc Sulfate (ZnSO₄)

  • Bovine Serum Albumin (BSA)

  • 96-well, clear, flat-bottom microtiter plates

  • Multichannel pipettes

  • Spectrophotometric microplate reader capable of measuring absorbance at 490 nm

Preparation of Solutions
  • Assay Buffer: 50 mM HEPES (pH 7.0) containing 100 µM ZnSO₄ and 0.01 mg/mL BSA. Zinc is added to ensure the enzyme is fully metalated and active.[6][9] BSA is included to prevent enzyme denaturation and sticking to plasticware.[6]

  • NDM-1 Enzyme Stock: Prepare a concentrated stock of purified NDM-1 in Assay Buffer. The final concentration in the assay should be optimized for a linear reaction rate (typically 5-10 nM).[7][9]

  • Nitrocefin Substrate Stock: Prepare a 10 mM stock solution of nitrocefin in DMSO. Store protected from light.

  • Inhibitor-4 Stock: Prepare a 10 mM stock solution of "this compound" in DMSO.

Experimental Workflow

The overall workflow for the IC50 determination is outlined below.

IC50_Workflow prep_inhibitor 1. Prepare Inhibitor Serial Dilutions in DMSO prep_plate 2. Dispense Diluted Inhibitor to 96-well Plate prep_inhibitor->prep_plate add_enzyme 3. Add NDM-1 Enzyme to each well prep_plate->add_enzyme pre_incubate 4. Pre-incubate Enzyme and Inhibitor (e.g., 10-30 min at RT) add_enzyme->pre_incubate initiate_rxn 5. Initiate Reaction by Adding Nitrocefin Substrate pre_incubate->initiate_rxn measure_abs 6. Measure Absorbance at 490 nm (Kinetic or Endpoint) initiate_rxn->measure_abs analyze_data 7. Analyze Data: Calculate % Inhibition measure_abs->analyze_data plot_curve 8. Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) analyze_data->plot_curve calc_ic50 9. Calculate IC50 Value using Non-linear Regression plot_curve->calc_ic50

Figure 2: Experimental workflow for IC50 determination of this compound.

Assay Procedure
  • Inhibitor Dilution: Prepare a serial dilution series of "this compound" from the 10 mM stock using DMSO. A typical 10-point, 3-fold dilution series is recommended to cover a wide concentration range.

  • Plate Setup:

    • Add 1 µL of each inhibitor dilution to triplicate wells of the 96-well plate.

    • For the 100% activity control (no inhibitor), add 1 µL of DMSO.

    • For the background control (no enzyme), add 1 µL of DMSO.

  • Enzyme Addition:

    • Prepare a working solution of NDM-1 in Assay Buffer.

    • Add 50 µL of the NDM-1 working solution to all wells except the background control wells.

    • To the background control wells, add 50 µL of Assay Buffer without the enzyme.

  • Pre-incubation: Gently tap the plate to mix. Incubate the plate at room temperature (or 30°C) for 10-30 minutes to allow the inhibitor to bind to the enzyme.[7][10]

  • Reaction Initiation:

    • Prepare a working solution of nitrocefin in Assay Buffer. The final concentration in the well should be close to its Michaelis-Menten constant (Km) for NDM-1 (e.g., 60-100 µM).[7][9]

    • Add 50 µL of the nitrocefin working solution to all wells to start the reaction. The final assay volume will be 101 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader. Measure the increase in absorbance at 490 nm over time (kinetic mode) for 5-10 minutes. Alternatively, an endpoint reading can be taken after a fixed time, provided the reaction rate for the uninhibited control remains in the linear range.

Data Analysis and Presentation

  • Calculate Reaction Rates: For kinetic data, determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Correct for Background: Subtract the average rate of the background control wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC50: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.

Example Data Presentation

The following tables show example data for the IC50 determination of this compound.

Table 1: Raw Data and Percent Inhibition for this compound

Inhibitor Conc. (µM)Log [Inhibitor]Avg. Rate (mOD/min)Std. Dev.% Inhibition
0 (Control)-50.22.10.0%
0.01-2.0048.91.82.6%
0.03-1.5245.12.510.2%
0.10-1.0038.71.922.9%
0.30-0.5226.11.548.0%
1.000.0014.31.171.5%
3.000.486.80.886.5%
10.001.003.10.593.8%
30.001.481.90.496.2%
100.002.001.50.397.0%

Table 2: Summary of IC50 Value for this compound

CompoundTarget EnzymeSubstrateIC50 (µM)95% Confidence Interval
This compoundNDM-1Nitrocefin0.320.28 - 0.37
L-Captopril (Control)NDM-1Nitrocefin10.0 ± 1.9[11]-

Note: L-Captopril is a known, moderately potent NDM-1 inhibitor often used as a reference compound.[11]

Conclusion

This protocol provides a robust and reproducible method for determining the IC50 value of "this compound" against the NDM-1 enzyme. Accurate determination of inhibitor potency is a fundamental step in the preclinical evaluation of novel drug candidates aimed at combating antibiotic resistance. The data generated from this assay will enable researchers to rank and prioritize compounds for further development in the fight against NDM-1-producing superbugs.

References

Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) in NDM-1 Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) presents a significant threat to the efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1 is a zinc-dependent enzyme that hydrolyzes and inactivates a broad spectrum of these antibiotics, including carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1][2] The development of effective NDM-1 inhibitors is a critical strategy to combat this resistance mechanism and restore the utility of existing antibiotics.[1]

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[3] This allows for a comprehensive thermodynamic characterization of the interaction between a protein and a ligand, providing key parameters such as the binding affinity (K D), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3] In the context of NDM-1 inhibitor studies, ITC is an invaluable tool for:

  • Primary screening: Identifying and characterizing initial hit compounds that bind to NDM-1.

  • Lead optimization: Guiding the medicinal chemistry efforts to improve the binding affinity and thermodynamic profile of inhibitors.[4][5]

  • Mechanism of action studies: Elucidating the forces driving the inhibitor binding and differentiating between various inhibition modalities.[6]

These application notes provide a detailed overview and protocols for utilizing ITC in the study of NDM-1 inhibitors.

NDM-1: Mechanism of Action and Inhibition Strategy

NDM-1 belongs to the B1 subclass of metallo-β-lactamases and its catalytic activity is dependent on the presence of two zinc ions in its active site.[2] These zinc ions are crucial for coordinating a water molecule that acts as a nucleophile to attack the β-lactam ring of the antibiotic, leading to its hydrolysis and inactivation.[1][7] The active site of NDM-1 is located in a shallow groove and is surrounded by flexible loops that can adapt to accommodate a wide range of β-lactam substrates, contributing to its broad substrate promiscuity.[6][7]

The primary strategy for inhibiting NDM-1 is to design molecules that can effectively bind to the active site and prevent the hydrolysis of β-lactam antibiotics. These inhibitors can act through several mechanisms:

  • Zinc chelation: Molecules that can coordinate with the zinc ions in the active site, displacing the catalytic water molecule or disrupting the enzyme's structure.[6][8]

  • Competitive inhibition: Compounds that mimic the structure of the β-lactam substrate and compete for binding to the active site.

  • Non-competitive or allosteric inhibition: Molecules that bind to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Quantitative Data on NDM-1 Inhibitors Studied by ITC

The following table summarizes the thermodynamic and kinetic parameters for a selection of NDM-1 inhibitors that have been characterized using Isothermal Titration Calorimetry. This data provides a baseline for comparison when evaluating new potential inhibitors.

InhibitorK D (μM)K i (μM)IC 50 (μM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
D-captopril48[9]
EDTA3.8[9]
Ebselen0.55[9]
Azolylthioacetamide17.5[9]
Pyridine-2,6-dicarboxylic acid1.36 ± 0.792.38 ± 0.64[10]
Thiazolidine-2,4-dicarboxylic acid[10]
M1 (proprietary)1.9 ± 0.04-10.2 ± 0.032.40.98 ± 0.01[11]
M17 (proprietary)2.3 ± 0.03-9.8 ± 0.022.11.02 ± 0.01[11]
M21 (proprietary)2.8 ± 0.02-8.5 ± 0.021.21.05 ± 0.01[11]
M61 (proprietary)3.5 ± 0.03-7.9 ± 0.030.90.95 ± 0.01[11]

Experimental Protocols

Protein Preparation

a. Expression and Purification of NDM-1: Recombinant NDM-1 can be expressed in E. coli strains. The gene encoding NDM-1 is typically cloned into an expression vector with a purification tag (e.g., His-tag). A detailed protocol for expression and purification is beyond the scope of these notes, but generally involves cell lysis, affinity chromatography, tag removal (if necessary), and size-exclusion chromatography to ensure high purity and homogeneity of the protein.

b. Protein Concentration and Quality Control: The concentration of the purified NDM-1 should be accurately determined using a reliable method such as UV-Vis spectrophotometry (measuring absorbance at 280 nm) with the appropriate extinction coefficient. Protein purity and folding should be assessed by SDS-PAGE and circular dichroism (CD) spectroscopy, respectively.

Ligand Preparation

a. Inhibitor Stock Solution: Potential inhibitors should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. It is crucial to ensure that the final concentration of the organic solvent in the ITC experiment is identical in both the protein and ligand solutions to minimize heat of dilution effects.[12] A final DMSO concentration of 1-5% is generally well-tolerated.[12]

b. Dilution in ITC Buffer: The inhibitor stock solution should be diluted to the desired final concentration using the same dialysis buffer as the NDM-1 protein. This ensures that there are no buffer mismatch effects that could interfere with the measurement of the binding heat.[12]

Isothermal Titration Calorimetry (ITC) Experiment

a. Instrument Setup and equilibration:

  • Set the experimental temperature (e.g., 25 °C).[10]

  • Thoroughly clean the sample and reference cells with detergent and water.

  • Equilibrate the instrument with the ITC buffer until a stable baseline is achieved.

b. Sample Loading:

  • Sample Cell: Carefully load the NDM-1 protein solution (typically 10-50 µM) into the sample cell, avoiding the introduction of air bubbles.[13]

  • Reference Cell: Fill the reference cell with the ITC buffer.

  • Syringe: Load the inhibitor solution (typically 10-20 times the protein concentration) into the injection syringe, ensuring no air bubbles are present.[12]

c. Titration Parameters:

  • Injection Volume: A typical injection volume is 2-10 µL.

  • Number of Injections: A total of 10-20 injections are usually sufficient to achieve saturation.

  • Spacing between Injections: The time between injections should be long enough for the signal to return to the baseline (e.g., 120-180 seconds).

  • Stirring Speed: A constant stirring speed (e.g., 750 rpm) should be maintained throughout the experiment to ensure proper mixing.[10]

d. Control Experiments: To ensure the observed heat changes are due to the binding of the inhibitor to NDM-1, the following control experiments are essential:

  • Ligand into Buffer: Titrate the inhibitor solution into the ITC buffer to measure the heat of dilution of the ligand. This value is subtracted from the experimental data during analysis.

  • Buffer into Protein: Titrate the ITC buffer into the NDM-1 solution to account for any heat changes due to the injection process or protein dilution.

Data Analysis

The raw ITC data, which consists of a series of heat-flow peaks corresponding to each injection, is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This fitting procedure yields the key thermodynamic parameters: K D , n, and ΔH. The change in entropy (ΔS) can then be calculated using the following equation:

ΔG = -RTln(K A ) = ΔH - TΔS

where:

  • ΔG is the Gibbs free energy change

  • R is the gas constant

  • T is the absolute temperature

  • K A is the association constant (1/K D )

Visualizations

NDM-1 Catalytic Cycle and Inhibition

NDM1_Inhibition NDM1 NDM-1 (Zn2+) ES_Complex Enzyme-Substrate Complex NDM1->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) NDM1->EI_Complex Substrate β-Lactam Antibiotic Substrate->ES_Complex Binding Hydrolysis Hydrolysis ES_Complex->Hydrolysis Hydrolysis->NDM1 Regeneration Product Inactive Antibiotic Hydrolysis->Product Inhibitor Inhibitor Inhibitor->EI_Complex Binding

Caption: NDM-1 catalytic cycle and competitive inhibition.

Isothermal Titration Calorimetry Experimental Workflow

ITC_Workflow Prep Sample Preparation (NDM-1 & Inhibitor in matched buffer) Load Load NDM-1 into Sample Cell Load Inhibitor into Syringe Prep->Load Equilibrate Thermal Equilibration Load->Equilibrate Titration Automated Titration (Injections of Inhibitor into NDM-1) Equilibrate->Titration Data_Acq Data Acquisition (Heat change per injection) Titration->Data_Acq Analysis Data Analysis (Integration, Fitting to Binding Model) Data_Acq->Analysis Results Thermodynamic Parameters (KD, ΔH, ΔS, n) Analysis->Results

Caption: A typical workflow for an ITC experiment.

Conclusion

Isothermal Titration Calorimetry is an indispensable technique in the discovery and development of NDM-1 inhibitors.[10][11] It provides a direct and label-free method to quantify the binding affinity and elucidate the thermodynamic driving forces of protein-ligand interactions.[3] The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in designing and executing robust ITC experiments for the characterization of NDM-1 inhibitors, ultimately contributing to the development of new therapeutic strategies to combat antibiotic resistance.

References

Application of NMR Spectroscopy in the Study of NDM-1 Inhibitor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) present a significant threat to public health. NDM-1 is a zinc-dependent enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections.[1][2] The development of effective NDM-1 inhibitors is therefore a critical area of research. Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful tool for characterizing the interactions between NDM-1 and potential inhibitors, providing valuable insights into their binding modes, affinities, and mechanisms of action.[1][3] This document provides detailed application notes and protocols for utilizing NMR spectroscopy to study NDM-1 inhibitor interactions.

Key NMR Techniques and Their Applications

Solution NMR spectroscopy offers a versatile platform to investigate protein-ligand interactions in a near-native environment.[1][3] Several NMR-based techniques are particularly well-suited for studying the NDM-1 system.

  • ¹H-¹⁵N TROSY-HSQC (Transverse Relaxation Optimized Spectroscopy - Heteronuclear Single Quantum Coherence): This is a cornerstone experiment for studying protein-ligand interactions. It provides a "fingerprint" of the protein, with each peak in the spectrum corresponding to a specific backbone amide proton and nitrogen pair.[3] Upon inhibitor binding, changes in the chemical environment of the amino acid residues in and around the active site lead to chemical shift perturbations (CSPs), which can be monitored to map the binding site and determine the dissociation constant (Kd).[1][4]

  • ¹⁹F NMR Spectroscopy: This technique is highly sensitive and offers a clear spectral window with minimal background signals from biological samples.[5][6] It can be employed by either introducing a fluorine label into the protein or by studying fluorine-containing inhibitors.[1][5] ¹⁹F NMR is particularly useful for detecting ligand binding, determining binding affinities, and distinguishing between different binding modes.[5][7]

  • Ligand-Observed NMR Techniques: Methods such as Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and Carr-Purcell-Meiboom-Gill (CPMG) NMR are powerful for screening compound libraries and identifying binders, especially for weak interactions.[1][8] These techniques focus on observing the NMR signals of the potential inhibitor rather than the much larger protein.

Experimental Protocols

Protocol 1: Expression and Purification of ¹⁵N-labeled NDM-1

This protocol is essential for performing protein-observed NMR experiments like ¹H-¹⁵N TROSY-HSQC.

1. Gene Expression:

  • The gene encoding for a truncated and soluble variant of NDM-1 (e.g., NDM-1Δ36) is typically cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag or MBP-tag).[9]
  • Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).
  • Grow the cells in M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.
  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 16-25 °C) overnight.

2. Cell Lysis and Initial Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl) and lyse the cells by sonication or high-pressure homogenization.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Load the supernatant onto a Ni-NTA affinity chromatography column.
  • Wash the column extensively with lysis buffer containing a low concentration of imidazole (e.g., 20 mM).
  • Elute the His-tagged NDM-1 with a high concentration of imidazole (e.g., 250-500 mM).

3. Tag Cleavage and Final Purification:

  • If applicable, cleave the affinity tag using a specific protease (e.g., TEV protease, Thrombin).[9]
  • Further purify the NDM-1 protein using size-exclusion chromatography to remove the cleaved tag, protease, and any remaining impurities.
  • The final buffer for NMR studies should be chosen to ensure protein stability and compatibility with NMR experiments (e.g., 50 mM Tris-D11 pH 7.5, 150 mM NaCl, 50 µM ZnCl₂, in 90% H₂O/10% D₂O).

Protocol 2: ¹H-¹⁵N TROSY-HSQC Titration for Binding Site Mapping and Affinity Determination

1. Sample Preparation:

  • Prepare a stock solution of ¹⁵N-labeled NDM-1 at a concentration of 0.1–0.3 mM in the final NMR buffer.[1][3]
  • Prepare a concentrated stock solution of the inhibitor in the same NMR buffer. The use of deuterated solvents for the inhibitor stock is recommended to minimize solvent signals.

2. NMR Data Acquisition:

  • Acquire a reference ¹H-¹⁵N TROSY-HSQC spectrum of the apo or di-Zn-NDM-1.[1]
  • Experiments are typically performed at 298 K on a high-field NMR spectrometer (e.g., 600-850 MHz) equipped with a cryoprobe.[1][3]
  • Add increasing molar equivalents of the inhibitor to the NDM-1 sample.
  • Acquire a ¹H-¹⁵N TROSY-HSQC spectrum at each titration point.

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
  • Overlay the spectra from the titration series to observe chemical shift perturbations (CSPs).
  • Calculate the weighted average CSP for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2).
  • Plot the CSPs as a function of residue number to identify the amino acids most affected by inhibitor binding, thus mapping the binding site.
  • To determine the dissociation constant (Kd), plot the CSPs for significantly perturbed residues as a function of the inhibitor concentration and fit the data to a one-site binding model.

Protocol 3: ¹⁹F NMR for Monitoring Inhibitor Binding

This protocol is suitable for studying fluorine-containing inhibitors or NDM-1 that has been site-specifically labeled with a fluorine probe.

1. Sample Preparation:

  • For studying a fluorine-containing inhibitor, prepare a sample of the unlabeled NDM-1 (e.g., 50-100 µM) in NMR buffer.
  • For studying a ¹⁹F-labeled NDM-1, prepare the labeled protein at a similar concentration. Site-specific labeling can be achieved by introducing a cysteine mutation at a desired location and reacting it with a fluorine-containing alkylating agent like 3-bromo-1,1,1-trifluoroacetone (BFA).[5][10]

2. NMR Data Acquisition:

  • Acquire a reference 1D ¹⁹F NMR spectrum.
  • ¹⁹F spectra are typically acquired on a spectrometer equipped with a fluorine-capable probe.[1][3]
  • Titrate the inhibitor into the protein sample (or vice versa) and acquire a ¹⁹F spectrum at each point.

3. Data Analysis:

  • Observe changes in the ¹⁹F chemical shift, line width, and/or the appearance of new signals upon titration.
  • These changes can be used to determine binding affinity and to distinguish between different binding modes (e.g., fast vs. slow exchange on the NMR timescale).[6]

Data Presentation

Quantitative data from NMR and other biophysical studies are crucial for structure-activity relationship (SAR) analysis and inhibitor optimization.

Table 1: Inhibitor Binding Affinities and Inhibitory Activities against NDM-1

InhibitorMethodTarget StateKd (µM)Ki (µM)IC₅₀ (µM)Reference
L-captoprilIC₅₀ Assaydi-Zn-NDM-1-3.972, 202[5][11]
D-captoprilIC₅₀ Assaydi-Zn-NDM-1-1.37.9[5]
EDTAIC₅₀ Assaydi-Zn-NDM-1--1.6[11]
ThiorphanNMR Titrationdi-Zn-NDM-11900 - 4500--[1]
EbselenThermal Shiftdi-Zn-NDM-1---[1][3]
MorinNMR Titrationdi-Zn-NDM-1---[4]
QuercetinNMR Titrationdi-Zn-NDM-1---[4]
MyricetinNMR Titrationdi-Zn-NDM-1---[4]

Note: The variability in reported IC₅₀ values for L-captopril may be due to different assay conditions.

Visualizations

Mechanism of NDM-1 Action and Inhibition

The catalytic cycle of NDM-1 involves the hydrolysis of the β-lactam ring of antibiotics, rendering them ineffective. This process is dependent on two zinc ions in the active site.[2][12] Inhibitors can disrupt this cycle through various mechanisms, including chelation of the zinc ions or binding to key active site residues.

NDM1_Inhibition_Pathway cluster_0 NDM-1 Catalytic Cycle cluster_1 Inhibition Mechanisms β-Lactam_Antibiotic β-Lactam Antibiotic NDM1_Active Active di-Zn NDM-1 β-Lactam_Antibiotic->NDM1_Active Binding Enzyme_Substrate_Complex Enzyme-Substrate Complex Inhibited_Complex Inhibited NDM-1 Complex Apo_NDM1 Inactive Apo-NDM-1 Hydrolyzed_Product Inactive Hydrolyzed Antibiotic Enzyme_Substrate_Complex->Hydrolyzed_Product Hydrolysis Hydrolyzed_Product->NDM1_Active Product Release Inhibitor NDM-1 Inhibitor Inhibitor->NDM1_Active Binding to Active Site Inhibitor->NDM1_Active Zinc Chelation

Caption: NDM-1 catalytic cycle and modes of inhibition.

Experimental Workflow for NMR-based Inhibitor Studies

The general workflow for identifying and characterizing NDM-1 inhibitors using NMR spectroscopy involves several key stages, from protein production to detailed structural and functional analysis.

NMR_Workflow cluster_protein Protein Production cluster_screening Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_mechanism Mechanism of Action Expression ¹⁵N-Labeling & Expression Purification Purification Expression->Purification QC Protein QC (SDS-PAGE, MS) Purification->QC HSQC_Titration ¹H-¹⁵N HSQC Titration QC->HSQC_Titration Ligand_NMR Ligand-Observed NMR (STD, WaterLOGSY) Ligand_NMR->HSQC_Titration Biophysical Other Biophysical Methods (e.g., TSA) Biophysical->HSQC_Titration Screening Compound Library Screening Screening->Ligand_NMR Screening->Biophysical Kd_Determination Affinity (Kd) Determination HSQC_Titration->Kd_Determination Binding_Site Binding Site Mapping HSQC_Titration->Binding_Site Enzyme_Assay Enzyme Inhibition Assays (IC₅₀) HSQC_Titration->Enzyme_Assay F19_NMR ¹⁹F NMR F19_NMR->Enzyme_Assay Structural_Biology Structural Studies (NMR, X-ray) Binding_Site->Structural_Biology

Caption: Workflow for NMR-based studies of NDM-1 inhibitors.

Conclusion

NMR spectroscopy provides a robust and detailed approach to studying the interactions between NDM-1 and its inhibitors. The methodologies described herein, from protein production to advanced NMR techniques, enable the identification of binding sites, the determination of binding affinities, and the elucidation of inhibition mechanisms.[1][3] This information is invaluable for the rational design and optimization of novel and effective inhibitors to combat the growing threat of NDM-1-mediated antibiotic resistance.

References

Application Notes and Protocols for the Synthesis of Derivatives of NDM-1 Inhibitor-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and evaluation of derivatives based on the 2-substituted 4,5-dihydrothiazole-4-carboxylic acid scaffold, a promising class of inhibitors targeting New Delhi Metallo-β-lactamase-1 (NDM-1).

Introduction

New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health, necessitating the urgent development of effective inhibitors.[2] One promising class of molecules is the 2-substituted 4,5-dihydrothiazole-4-carboxylic acids. This scaffold has demonstrated inhibitory activity against metallo-β-lactamases (MBLs) and serves as a valuable starting point for the design of novel NDM-1 inhibitors.[3] This application note details the synthetic procedures for creating a library of these derivatives and the protocol for assessing their inhibitory activity against NDM-1.

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acid Derivatives

This protocol describes a one-pot synthesis of the 2-aryl-4,5-dihydrothiazole-4-carboxylic acid core structure through the condensation of an aromatic nitrile with cysteine.[4]

Materials:

  • Aromatic nitrile (e.g., benzonitrile)

  • L-cysteine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Phosphate buffer (pH 6)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of the aromatic nitrile (1.0 eq) in a 1:1 mixture of methanol and phosphate buffer (pH 6), add L-cysteine hydrochloride (1.2 eq) and sodium bicarbonate (2.5 eq).

  • Heat the reaction mixture to reflux and stir for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted nitrile.

  • Acidify the aqueous layer to pH 3-4 with 1N HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-aryl-4,5-dihydrothiazole-4-carboxylic acid.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis of a Library of Derivatives

To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized by varying the aromatic nitrile and the cysteine analog.

  • Variation of the 2-Aryl Substituent: A wide range of commercially available substituted benzonitriles and other aromatic or heteroaromatic nitriles can be used in the general protocol to introduce different functionalities at the 2-position of the thiazole ring. This allows for the exploration of electronic and steric effects on inhibitory activity.

  • Modification of the Thiazole Ring: While the core protocol uses L-cysteine, substituted cysteine analogs can be employed to modify the thiazole ring itself, although this may require adjustments to the reaction conditions.

Data Presentation

The inhibitory activity of the synthesized compounds should be determined against NDM-1. The following table presents published data for similar compounds against related metallo-β-lactamases to provide a baseline for expected activities.

Compound IDR-Group (at 2-position)EnzymeIC₅₀ (µM)
1 2-benzyl-thiazoleIMP-134.7[3]
4 (R)-2-phenyl-4,5-dihydrothiazoleIMP-15.5[3]
10 (R)-2-(3-aminophenyl)-4,5-dihydrothiazoleIMP-177.0[3]
Captopril (Positive Control)IMP-15.0[3]
EDTA (Positive Control)IMP-127.9[3]

NDM-1 Inhibition Assay Protocol

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against NDM-1 using the chromogenic substrate nitrocefin.[5][6]

Materials:

  • Purified recombinant NDM-1 enzyme

  • Nitrocefin solution (stock solution in DMSO, working solution in buffer)[7]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄)[8]

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well microplate, add 2 µL of each compound dilution to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor (e.g., L-captopril) as a positive control.

  • Add 188 µL of assay buffer containing the NDM-1 enzyme (final concentration typically in the low nM range, e.g., 5 nM) to each well.[5]

  • Incubate the plate at 30°C for 10 minutes to allow the compounds to interact with the enzyme.[5]

  • Initiate the reaction by adding 10 µL of nitrocefin solution to each well (final concentration typically around 50-100 µM).[5]

  • Immediately measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

  • Calculate the initial velocity for each reaction.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_product Core Scaffold cluster_derivatives Derivative Synthesis A Aromatic Nitrile (R-CN) C Condensation Reaction (MeOH, pH 6 buffer, reflux) A->C B L-Cysteine B->C D 2-Aryl-4,5-dihydrothiazole- 4-carboxylic Acid C->D E Library of Derivatives (Varying R-group) D->E SAR Studies

Caption: General workflow for the synthesis of 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives.

NDM1_Mechanism cluster_enzyme NDM-1 Active Site cluster_hydrolysis β-Lactam Hydrolysis cluster_inhibition Inhibition Mechanism NDM1 NDM-1 Enzyme (with two Zn²⁺ ions) Complex Enzyme-Substrate Complex NDM1->Complex InhComplex Enzyme-Inhibitor Complex NDM1->InhComplex BetaLactam β-Lactam Antibiotic BetaLactam->Complex Hydrolysis Nucleophilic Attack by Zn²⁺-activated H₂O Complex->Hydrolysis Hydrolysis->NDM1 Regenerated Enzyme Inactive Inactive Hydrolyzed Antibiotic Hydrolysis->Inactive Inhibitor Thiazole Inhibitor Inhibitor->InhComplex Blocked Blocked Active Site (No Hydrolysis) InhComplex->Blocked

Caption: Mechanism of NDM-1 catalyzed β-lactam hydrolysis and its inhibition.

References

Application of NDM-1 Inhibitor in Combination Therapy: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence and global spread of New Delhi Metallo-β-lactamase-1 (NDM-1) present a significant threat to public health. Bacteria producing NDM-1 can inactivate a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1][2][3] The development of NDM-1 inhibitors for use in combination therapy with existing antibiotics is a critical strategy to restore the efficacy of these life-saving drugs. Adapalene, a third-generation retinoid, has been identified as a promising NDM-1 inhibitor through a drug repurposing approach.[1][2][3] When used in conjunction with a carbapenem antibiotic such as meropenem, adapalene demonstrates a synergistic effect, effectively resensitizing NDM-1-producing bacteria to the antibiotic.[1][2][3]

Mechanism of Action

NDM-1 is a class B metallo-β-lactamase that requires zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring in antibiotics.[4][5] The enzyme's active site contains two zinc ions (Zn1 and Zn2) that are crucial for its catalytic activity.[4][5]

Adapalene functions as an NDM-1 inhibitor by binding to the active site of the enzyme. Molecular docking studies have shown that adapalene interacts with key amino acid residues within the NDM-1 active site, including Asp124, His122, His189, His250, and Cys208.[1][2] This binding prevents the antibiotic substrate from accessing the catalytic zinc ions, thereby inhibiting the hydrolysis of the β-lactam ring. By protecting the structural integrity of the antibiotic, adapalene allows it to exert its antibacterial effect on the pathogen.

NDM1_Mechanism Mechanism of NDM-1 Inhibition by Adapalene cluster_0 NDM-1 Producing Bacterium cluster_1 Combination Therapy NDM1 NDM-1 Enzyme Hydrolyzed_Meropenem Inactive Meropenem NDM1->Hydrolyzed_Meropenem Hydrolysis of β-lactam ring Meropenem Meropenem (Antibiotic) Meropenem->NDM1 Binding to active site Bacterial_Survival Bacterial Survival & Resistance Hydrolyzed_Meropenem->Bacterial_Survival Leads to Adapalene Adapalene (Inhibitor) NDM1_Inhibited Inhibited NDM-1 Adapalene->NDM1_Inhibited Binds to active site Meropenem_active Active Meropenem Bacterial_Death Bacterial Cell Death Meropenem_active->Bacterial_Death Inhibits cell wall synthesis Checkerboard_Workflow Experimental Workflow for Synergy Testing start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, diluted) start->prep_inoculum prep_plate Prepare 96-well plate with serial dilutions of Meropenem (horizontal) and Adapalene (vertical) in MHB prep_inoculum->prep_plate inoculate Inoculate plate with bacterial suspension prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC for each drug alone and in combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Synergy (FICI ≤ 0.5) calc_fici->interpret end End interpret->end Logical_Flow_Study Logical Flow of a Combination Therapy Study identify_problem Problem: Carbapenem resistance due to NDM-1 hypothesis Hypothesis: An NDM-1 inhibitor can restore carbapenem efficacy identify_problem->hypothesis screen_inhibitor Identify/Screen for NDM-1 Inhibitor (e.g., Adapalene) hypothesis->screen_inhibitor in_vitro_enzyme In Vitro Enzyme Assay (Determine IC50) screen_inhibitor->in_vitro_enzyme in_vitro_cellular In Vitro Cellular Assays (MIC & Checkerboard) in_vitro_enzyme->in_vitro_cellular evaluate_synergy Evaluate Synergy in_vitro_cellular->evaluate_synergy synergy_yes Synergistic Effect Observed evaluate_synergy->synergy_yes Yes synergy_no No Synergy evaluate_synergy->synergy_no No in_vivo In Vivo Efficacy Studies (e.g., Murine infection model) synergy_yes->in_vivo toxicology Toxicology and Safety Assessment in_vivo->toxicology clinical_dev Potential for Clinical Development toxicology->clinical_dev

References

Application Notes & Protocols: Developing a Stable Formulation of the NDM-1 Inhibitor Adapalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers broad-spectrum resistance to beta-lactam antibiotics in Gram-negative bacteria, posing a significant threat to global public health. The development of potent NDM-1 inhibitors is a critical strategy to restore the efficacy of existing antibiotics. Adapalene, an FDA-approved third-generation retinoid, has been identified as a promising NDM-1 inhibitor. However, its poor aqueous solubility presents a major hurdle in developing a stable and bioavailable formulation.

These application notes provide a comprehensive guide to developing a stable formulation of Adapalene, a representative NDM-1 inhibitor. This document outlines the physicochemical properties of Adapalene, formulation strategies to enhance its solubility and stability, and detailed protocols for preparation and characterization.

Physicochemical Properties of Adapalene

A thorough understanding of the physicochemical properties of Adapalene is fundamental for rational formulation design. Key properties are summarized in the table below.

PropertyValueReference
IUPAC Name 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid[1]
Molecular Formula C₂₈H₂₈O₃[1]
Molecular Weight 412.52 g/mol [1]
pKa ~4.0[2]
LogP ~8.0[2]
Appearance White to off-white powder[3]
Melting Point 319-322 °C
UV λmax 233, 271, 319 nm[4]

Solubility Profile of Adapalene

Adapalene is a highly lipophilic molecule with extremely low aqueous solubility, which is a significant challenge for formulation development. Enhancing its solubility is key to achieving therapeutic efficacy.

SolventSolubility (mg/mL)Reference
WaterPractically insoluble (<0.001 mg/mL)[3]
EthanolSparingly soluble (~1-10 mg/mL)[3]
MethanolSoluble
Tetrahydrofuran (THF)Soluble[3]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[5]
Dimethylformamide (DMF)~5 mg/mL[5]
Propylene Glycol5.7 ± 0.54[6]
Acetone4.2 ± 1.01[6]

Stability Profile of Adapalene

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method. Adapalene is known to be chemically stable, particularly to light, but can degrade under certain stress conditions.

Stress ConditionConditions% DegradationMajor Degradation ProductsReference
Acid Hydrolysis 0.1 N HCl, 24h, RT15.42%Not specified[7]
Alkaline Hydrolysis 0.1 N NaOH, 24h, RTSignificantNot specified[7]
Oxidative Degradation 3% H₂O₂, 24h, RT12.89%Two products (RF 0.51, 0.37)[7]
Thermal Degradation 60°C, 48hStable-[7]
Photodegradation UV light, 48hStable-[7]

Formulation Strategies and Protocols

Given the poor aqueous solubility of Adapalene, advanced formulation strategies are required to enhance its dissolution and bioavailability. Below are protocols for three common formulation approaches: nanosuspension, liposomal delivery, and nanogel formulation.

NDM-1 Inhibition and Formulation Development Workflow

The overall process from understanding the mechanism of NDM-1 inhibition to developing a stable formulation is outlined below.

G cluster_0 Mechanism of NDM-1 Inhibition cluster_1 Formulation Development Workflow NDM-1_Enzyme NDM-1 Enzyme (with Zn²⁺ cofactors) Hydrolysis Hydrolysis of Beta-Lactam Ring NDM-1_Enzyme->Hydrolysis Inhibition Inhibition of NDM-1 Activity NDM-1_Enzyme->Inhibition Beta-Lactam_Antibiotic Beta-Lactam Antibiotic Beta-Lactam_Antibiotic->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Adapalene Adapalene (Inhibitor) Adapalene->Inhibition Active_Antibiotic Active Antibiotic Inhibition->Active_Antibiotic Physicochemical_Characterization Physicochemical Characterization Solubility_Screening Solubility Screening Physicochemical_Characterization->Solubility_Screening Excipient_Compatibility Excipient Compatibility Solubility_Screening->Excipient_Compatibility Formulation_Design Formulation Design (Nanosuspension, Liposomes, Nanogel) Excipient_Compatibility->Formulation_Design Preparation_Optimization Preparation & Optimization Formulation_Design->Preparation_Optimization Characterization Characterization (Size, Zeta, EE%) Preparation_Optimization->Characterization Stability_Studies Stability Studies (ICH Guidelines) Characterization->Stability_Studies Final_Formulation Stable Formulation Stability_Studies->Final_Formulation

Caption: Workflow from NDM-1 inhibition to stable formulation.

Protocol 1: Preparation of Adapalene Nanosuspension by High-Pressure Homogenization

Objective: To prepare a stable nanosuspension of Adapalene to increase its surface area and dissolution rate.

Materials:

  • Adapalene powder

  • Poloxamer 188 (stabilizer)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of Stabilizer Solution: Dissolve Poloxamer 188 in purified water to a final concentration of 2% (w/v).

  • Pre-suspension: Disperse 1% (w/v) of Adapalene powder in the stabilizer solution.

  • High-Speed Stirring: Stir the suspension using a high-speed stirrer at 10,000 rpm for 30 minutes to form a pre-suspension.

  • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Storage: Store the nanosuspension at 4°C for stability studies.

Protocol 2: Preparation of Adapalene-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate Adapalene within liposomes to improve its solubility and provide a controlled-release profile.

Materials:

  • Adapalene

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Lipid Film Formation: Dissolve Adapalene (10 mg), phosphatidylcholine (100 mg), and cholesterol (30 mg) in a 10 mL mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Evaporation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (~50°C).

  • Sonication: Sonicate the resulting liposomal suspension using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) in an ice bath to reduce the vesicle size.

  • Purification: Separate the unencapsulated Adapalene by centrifugation at 15,000 rpm for 30 minutes.

  • Characterization: Analyze the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.

  • Storage: Store the liposomal formulation at 4°C.

Protocol 3: Preparation of Adapalene-Loaded Nanogel

Objective: To incorporate Adapalene into a nanogel for topical or transmucosal delivery with enhanced retention.

Materials:

  • Adapalene-loaded nanosuspension (from Protocol 5.2)

  • Carbopol 940

  • Triethanolamine (TEA)

  • Purified water

Procedure:

  • Gelling Agent Dispersion: Disperse 1% (w/v) of Carbopol 940 in purified water with continuous stirring until a homogenous dispersion is formed.

  • Incorporation of Nanosuspension: Gradually add the Adapalene nanosuspension to the Carbopol dispersion under gentle stirring.

  • pH Adjustment: Adjust the pH of the mixture to 6.5-7.0 by adding triethanolamine dropwise with continuous stirring until a transparent gel is formed.

  • Characterization: Evaluate the nanogel for its pH, viscosity, spreadability, and drug content.

  • Storage: Store the nanogel in a well-closed container at room temperature.

Analytical Method for Stability Testing

A validated stability-indicating analytical method is crucial for assessing the stability of the formulation. A High-Performance Liquid Chromatography (HPLC) method is recommended for the quantification of Adapalene and its degradation products.

HPLC Method Parameters
ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature 30°C
Method Validation Summary
Validation ParameterResult
Linearity Range 1-50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%

Visualization of NDM-1 Active Site and Inhibition

The following diagram illustrates the catalytic mechanism of NDM-1 and its inhibition by a chelating inhibitor like Adapalene.

cluster_0 NDM-1 Catalytic Cycle cluster_1 Inhibition by Adapalene NDM1_Active Active NDM-1 (Zn1²⁺, Zn2²⁺) Substrate_Binding Beta-Lactam Binding NDM1_Active->Substrate_Binding Hydrolysis_Step Nucleophilic Attack by Bridging Hydroxide Substrate_Binding->Hydrolysis_Step Product_Release Release of Hydrolyzed Antibiotic Hydrolysis_Step->Product_Release Product_Release->NDM1_Active NDM1_Inhibited Inhibited NDM-1 Adapalene_Binding Adapalene Binds to Active Site Chelation Chelation of Zn²⁺ ions Adapalene_Binding->Chelation Chelation->NDM1_Inhibited NDM1_Active_Inhibitor Active NDM-1 NDM1_Active_Inhibitor->Adapalene_Binding Adapalene_Molecule Adapalene Adapalene_Molecule->Adapalene_Binding

Caption: NDM-1 catalytic cycle and inhibition mechanism.

Conclusion

The development of a stable formulation of the NDM-1 inhibitor Adapalene is a critical step towards combating antibiotic resistance. This application note provides a comprehensive overview of the key physicochemical properties, stability profile, and formulation strategies for Adapalene. The detailed protocols for nanosuspension, liposomal, and nanogel formulations offer practical guidance for researchers and formulation scientists. A validated stability-indicating analytical method is essential for ensuring the quality and shelf-life of the final product. The successful formulation of Adapalene will pave the way for further preclinical and clinical investigations, bringing this promising NDM-1 inhibitor one step closer to clinical application.

References

Application Notes and Protocols for In Vivo Testing of NDM-1 Inhibitor-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi Metallo-beta-lactamase-1 (NDM-1) and its variants present a significant threat to the efficacy of carbapenem antibiotics, which are often the last resort for treating severe infections caused by multidrug-resistant Gram-negative bacteria.[1][2] NDM-1 is a zinc-dependent enzyme that hydrolyzes and inactivates a broad spectrum of beta-lactam antibiotics, including carbapenems.[2][3] The development of NDM-1 inhibitors that can be co-administered with existing carbapenems to restore their activity is a critical therapeutic strategy.[2][4]

These application notes provide detailed protocols for the in vivo evaluation of NDM-1 inhibitor-4, a novel investigational compound, using established animal models of bacterial infection. The protocols are designed to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound in combination with a carbapenem antibiotic (e.g., meropenem).

Signaling Pathway of NDM-1 Action and Inhibition

NDM1_Inhibition_Pathway cluster_0 Bacterial Periplasmic Space Carbapenem Carbapenem NDM-1_Enzyme NDM-1 (Active Site with Zn²⁺) Carbapenem->NDM-1_Enzyme Hydrolysis PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binding Hydrolyzed_Carbapenem Inactive Carbapenem NDM-1_Enzyme->Hydrolyzed_Carbapenem Inhibited_NDM-1 Inhibited NDM-1 NDM-1_Inhibitor_4 NDM-1 Inhibitor-4 NDM-1_Inhibitor_4->NDM-1_Enzyme Inhibition Cell_Wall_Synthesis_Blocked Cell Wall Synthesis Blocked PBP->Cell_Wall_Synthesis_Blocked Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis_Blocked->Bacterial_Cell_Lysis

Caption: Mechanism of NDM-1 and the action of its inhibitor.

Experimental Protocols

Murine Sepsis Model

This model is used to evaluate the efficacy of this compound in a systemic infection.

Materials:

  • NDM-1 producing Klebsiella pneumoniae or Escherichia coli strain

  • 6-8 week old female BALB/c mice

  • Meropenem for injection

  • This compound

  • Vehicle (e.g., sterile saline, 5% dextrose)

  • Mucin from porcine stomach

  • Sterile 1 mL syringes with 27-gauge needles

  • Animal body temperature monitoring system

Protocol:

  • Bacterial Preparation: Culture the NDM-1 producing bacteria overnight in Tryptic Soy Broth (TSB). Centrifuge, wash, and resuspend the pellet in sterile saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL). Prepare a 5% mucin solution and mix 1:1 with the bacterial suspension.

  • Infection: Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial-mucin suspension.

  • Treatment: At 1 and 6 hours post-infection, administer the following treatments via intravenous (IV) or subcutaneous (SC) injection:

    • Group 1: Vehicle control

    • Group 2: Meropenem alone

    • Group 3: this compound alone

    • Group 4: Meropenem + this compound

  • Monitoring: Monitor the mice for survival and clinical signs of illness (e.g., lethargy, ruffled fur) every 6 hours for 7 days.

  • Bacterial Load Determination: At 24 hours post-infection, euthanize a subset of mice from each group. Collect blood via cardiac puncture and harvest the spleen and liver. Homogenize the organs, perform serial dilutions, and plate on agar plates to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).

Murine Pneumonia Model

This model assesses the efficacy of this compound in a localized lung infection.

Materials:

  • NDM-1 producing Klebsiella pneumoniae strain

  • 6-8 week old female BALB/c mice

  • Anesthesia (e.g., isoflurane)

  • Pipette with sterile tips

  • Meropenem and this compound

Protocol:

  • Bacterial Preparation: Prepare the bacterial suspension as described in the sepsis model.

  • Infection: Anesthetize the mice. Instill 50 µL of the bacterial suspension (e.g., 1 x 10⁷ CFU) intranasally.

  • Treatment: At 2 and 12 hours post-infection, administer treatments as described in the sepsis model.

  • Monitoring: Monitor the mice for survival and signs of respiratory distress for 7 days.

  • Bacterial Load Determination: At 24 or 48 hours post-infection, euthanize a subset of mice. Harvest the lungs, homogenize, and determine the bacterial load as described above.

Murine Urinary Tract Infection (UTI) Model

This model is relevant for evaluating efficacy against infections in the urinary system.

Materials:

  • NDM-1 producing Escherichia coli strain

  • 6-8 week old female C3H/HeN mice

  • Sterile catheter

  • Anesthesia

Protocol:

  • Bacterial Preparation: Prepare the bacterial suspension as described previously.

  • Infection: Anesthetize the mice and insert a sterile catheter into the bladder via the urethra. Instill 50 µL of the bacterial suspension (e.g., 1 x 10⁸ CFU).

  • Treatment: At 24 and 48 hours post-infection, administer treatments as described in the sepsis model.

  • Bacterial Load Determination: At 72 hours post-infection, euthanize the mice. Harvest the bladder and kidneys, homogenize, and determine the bacterial load.

Experimental Workflow Diagrams

Sepsis_Model_Workflow Start Start Bacterial_Culture Prepare NDM-1 Bacterial Culture Start->Bacterial_Culture Infection Induce Sepsis via IP Injection Bacterial_Culture->Infection Treatment Administer Treatment Groups (Vehicle, Meropenem, Inhibitor-4, Combo) Infection->Treatment Monitoring Monitor Survival and Clinical Signs (7 days) Treatment->Monitoring Bacterial_Load Determine Bacterial Load in Blood/Organs (24h) Treatment->Bacterial_Load Endpoint Endpoint Monitoring->Endpoint Bacterial_Load->Endpoint Pneumonia_Model_Workflow Start Start Bacterial_Culture Prepare NDM-1 Bacterial Culture Start->Bacterial_Culture Infection Induce Pneumonia via Intranasal Instillation Bacterial_Culture->Infection Treatment Administer Treatment Groups Infection->Treatment Monitoring Monitor Survival and Respiratory Distress (7 days) Treatment->Monitoring Bacterial_Load Determine Bacterial Load in Lungs (24/48h) Treatment->Bacterial_Load Endpoint Endpoint Monitoring->Endpoint Bacterial_Load->Endpoint Experimental_Design_Logic Hypothesis Hypothesis: This compound restores meropenem efficacy in vivo In_Vitro_Studies In Vitro Characterization (MIC, Enzyme Kinetics) Hypothesis->In_Vitro_Studies Animal_Model_Selection Select Relevant Animal Models (Sepsis, Pneumonia, UTI) Hypothesis->Animal_Model_Selection Efficacy_Studies In Vivo Efficacy Testing (Survival, Bacterial Load) In_Vitro_Studies->Efficacy_Studies Animal_Model_Selection->Efficacy_Studies Data_Analysis Statistical Analysis of Results Efficacy_Studies->Data_Analysis PK_PD_Studies Pharmacokinetic/Pharmacodynamic Analysis PK_PD_Studies->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

References

Application Notes and Protocols: Measuring the Activity of NDM-1 Inhibitor-4 Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of New Delhi Metallo-β-lactamase-1 (NDM-1) represents a significant threat to global public health.[1] NDM-1 is a class B metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments for severe bacterial infections.[2][3] The gene encoding NDM-1, blaNDM-1, is typically located on mobile genetic elements, facilitating its rapid dissemination across various Gram-negative bacterial species.[4] The widespread prevalence of NDM-1-producing "superbugs" necessitates the urgent development of effective inhibitors that can restore the efficacy of existing β-lactam antibiotics.

This document provides detailed protocols for evaluating the in vitro activity of a novel therapeutic candidate, Inhibitor-4 , against clinical isolates of NDM-1-producing bacteria. The following sections describe the mechanism of NDM-1, standardized laboratory procedures to quantify the inhibitory and synergistic effects of Inhibitor-4, and methods for data presentation and interpretation.

Mechanism of NDM-1 Action and Inhibition

NDM-1-mediated hydrolysis of β-lactam antibiotics is a catalytic process dependent on one or two zinc ions in its active site.[3] These zinc ions coordinate a water molecule, activating it to act as a nucleophile that attacks the amide bond in the β-lactam ring.[3][5] This action cleaves the ring, rendering the antibiotic inactive. NDM-1 inhibitors are designed to disrupt this process through various mechanisms, such as chelating the essential zinc ions or directly binding to the active site to prevent substrate entry.[6]

NDM1_Mechanism cluster_0 NDM-1 Mediated Hydrolysis cluster_1 Inhibition Pathway BetaLactam β-Lactam Antibiotic ActiveSite NDM-1 Active Site (with Zn²⁺ ions) BetaLactam->ActiveSite Binds to Hydrolysis Hydrolysis ActiveSite->Hydrolysis Catalyzes Inactive Inactive Antibiotic Hydrolysis->Inactive Results in Inhibitor4 Inhibitor-4 BlockedSite Blocked NDM-1 Active Site Inhibitor4->BlockedSite Binds to/Chelates Zn²⁺ NoHydrolysis Hydrolysis Prevented BlockedSite->NoHydrolysis ActiveAntibiotic Active Antibiotic NoHydrolysis->ActiveAntibiotic MIC_Workflow cluster_workflow MIC Determination Workflow P1 Prepare 0.5 McFarland Bacterial Suspension P2 Dilute Suspension 1:150 in CAMHB P1->P2 P4 Inoculate Wells with Bacterial Suspension (Final: 5x10⁵ CFU/mL) P2->P4 P3 Prepare Serial Dilutions of Meropenem in 96-Well Plate (with and without Inhibitor-4) P3->P4 P5 Incubate at 37°C for 18-24 hours P4->P5 P6 Read Plates and Determine MIC P5->P6 Time_Kill_Workflow cluster_workflow Time-Kill Assay Workflow T1 Inoculate Culture Tubes with ~10⁶ CFU/mL Bacteria and Test Agents T2 Incubate at 37°C with Shaking T1->T2 T3 Withdraw Aliquots at 0, 2, 4, 6, 8, 24 hours T2->T3 T4 Perform Serial Dilutions and Plate on Agar T3->T4 T5 Incubate Plates and Count Colonies (CFU/mL) T4->T5 T6 Plot log₁₀ CFU/mL vs. Time and Analyze Results T5->T6

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of NDM-1 inhibitors, using "NDM-1 inhibitor-4" as a representative example of a poorly soluble compound.

Troubleshooting Guide: Common Solubility Issues

Problem: this compound precipitates out of solution during stock solution preparation or dilution in aqueous buffers for biological assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Low Aqueous Solubility 1. Co-solvent System: Prepare stock solutions in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. For aqueous buffers, ensure the final organic solvent concentration is minimal (typically <1%) to avoid off-target effects.[1][2][3] 2. pH Adjustment: Determine the pKa of the inhibitor. If it is an ionizable compound, adjusting the pH of the buffer can significantly increase solubility. For acidic compounds, increase the pH; for basic compounds, decrease the pH.[1][3] 3. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant like Tween-80 or Pluronic F68 in the aqueous buffer to increase solubility.[4][5]Increased concentration of the inhibitor in the final solution without precipitation.
Incorrect Salt Form 1. Salt Formation: If the inhibitor has ionizable groups, consider synthesizing different salt forms (e.g., hydrochloride, sodium, potassium salts) to improve aqueous solubility and dissolution rate.[4][6]A stable salt form with enhanced solubility compared to the parent compound.
Crystalline Nature 1. Solid Dispersion: Prepare a solid dispersion of the inhibitor in a hydrophilic carrier (e.g., PVP, PEG). This can be achieved through methods like solvent evaporation or hot-melt extrusion.[5][6][7] 2. Amorphous Form/Co-crystals: Investigate the possibility of creating an amorphous form or co-crystals of the inhibitor, which often exhibit higher solubility than their crystalline counterparts.[3][6]Improved dissolution rate and apparent solubility of the inhibitor.
Particle Size 1. Micronization/Nanonization: Reduce the particle size of the inhibitor through micronization or nanosuspension techniques to increase the surface area available for dissolution.[1][3][6]Faster dissolution of the inhibitor in the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I observe precipitation of my this compound during an experiment?

A1: The first step is to verify the solubility of your inhibitor in the specific solvent system and at the concentration you are using. If precipitation occurs in an aqueous buffer, consider preparing a higher concentration stock solution in an organic solvent like DMSO and then diluting it serially in the aqueous buffer, ensuring the final organic solvent concentration is low and compatible with your assay.

Q2: How can I determine the optimal pH for solubilizing my this compound?

A2: To determine the optimal pH, you first need to know the pKa of your inhibitor. You can then prepare a series of buffers with different pH values around the pKa and measure the solubility of the inhibitor in each buffer. This will allow you to generate a pH-solubility profile and identify the pH at which the inhibitor is most soluble.[3]

Q3: Are there any potential downsides to using co-solvents or surfactants to improve solubility?

A3: Yes, while co-solvents and surfactants can be effective, they can also interfere with biological assays. High concentrations of organic solvents like DMSO can be toxic to cells or inhibit enzyme activity. Similarly, surfactants can denature proteins or disrupt cell membranes. It is crucial to determine the tolerance of your specific assay to these additives by running appropriate controls.

Q4: What is the difference between micronization and nanosuspension?

A4: Both micronization and nanosuspension are techniques used to reduce the particle size of a drug, which in turn increases its surface area and dissolution rate.[1][6] Micronization typically reduces particle size to the micrometer range, while nanosuspension creates particles in the nanometer range, leading to a more significant increase in surface area and often improved bioavailability.[3][8]

Quantitative Data Summary

The following tables summarize key kinetic parameters for NDM-1 and NDM-4, as well as the inhibitory constants (Ki) for a known inhibitor, L-captopril, and a novel inhibitor, Compound 1. This data is essential for designing and interpreting experiments aimed at evaluating new NDM-1 inhibitors.

Table 1: Kinetic Parameters of NDM-1 and NDM-4 with Nitrocefin Substrate [9]

EnzymeKM (μM)kcat (s-1)Catalytic Efficiency (kcat/KM) (M-1s-1)
NDM-110.9 ± 0.686 ± 117.9 x 106
NDM-49.4 ± 0.270 ± 77.4 x 106

Table 2: Inhibitory Activity of L-captopril and Compound 1 against NDM-1 and NDM-4 [9]

InhibitorEnzymeKi (μM)IC50 (μM)
L-captoprilNDM-1164-
NDM-4210-
Compound 1NDM-10.08-
NDM-40.12-

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for improving the dissolution rate of poorly water-soluble compounds like this compound.

  • Dissolution: Dissolve both the this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal formulation.

  • Evaporation: Evaporate the solvent under vacuum using a rotary evaporator. This will result in the formation of a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC or XRD to confirm the amorphous state).

Protocol 2: Determination of Apparent Solubility

This protocol helps in quantifying the solubility of this compound in different solvent systems.

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing different solvents or buffer systems (e.g., water, phosphate-buffered saline (PBS) at different pH values, solutions with varying concentrations of co-solvents or surfactants).

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it appropriately. Analyze the concentration of the dissolved inhibitor using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The measured concentration represents the apparent solubility of the inhibitor in that specific solvent system.

Visualizations

NDM-1 Catalytic Mechanism

NDM1_Catalytic_Mechanism cluster_active_site NDM-1 Active Site cluster_substrate β-Lactam Antibiotic Zn1 Zn²⁺ H2O H₂O Zn1->H2O Activation Zn2 Zn²⁺ OH ⁻OH H2O->OH Deprotonation Antibiotic β-Lactam Ring (Active) OH->Antibiotic Nucleophilic Attack Antibiotic->Zn1 Coordination Antibiotic->Zn2 Coordination Hydrolyzed_Antibiotic Hydrolyzed β-Lactam (Inactive) Antibiotic->Hydrolyzed_Antibiotic Hydrolysis

Caption: NDM-1 hydrolyzes β-lactam antibiotics via a zinc-dependent mechanism.

Experimental Workflow for Improving Solubility

Solubility_Enhancement_Workflow Start Poorly Soluble This compound Characterization Physicochemical Characterization (pKa, logP, crystallinity) Start->Characterization Strategy Select Solubility Enhancement Strategy Characterization->Strategy Physical Physical Modification Strategy->Physical Physical Properties Chemical Chemical Modification Strategy->Chemical Chemical Properties Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Physical->Particle_Size Solid_Dispersion Solid Dispersion Physical->Solid_Dispersion Co_crystals Co-crystallization Physical->Co_crystals pH_Adjustment pH Adjustment Chemical->pH_Adjustment Salt_Formation Salt Formation Chemical->Salt_Formation Complexation Complexation (e.g., with Cyclodextrins) Chemical->Complexation Evaluation Evaluate Solubility & Dissolution Rate Particle_Size->Evaluation Solid_Dispersion->Evaluation Co_crystals->Evaluation pH_Adjustment->Evaluation Salt_Formation->Evaluation Complexation->Evaluation Evaluation->Strategy Unsuccessful Assay In Vitro / In Vivo Assay Evaluation->Assay Successful

Caption: A systematic workflow for selecting and evaluating solubility enhancement techniques.

Logical Relationship of Solubility Enhancement Techniques

Solubility_Techniques Poor_Solubility Poor Aqueous Solubility of this compound Physical_Mod Physical Modifications Poor_Solubility->Physical_Mod Chemical_Mod Chemical Modifications Poor_Solubility->Chemical_Mod Formulation_App Formulation Approaches Poor_Solubility->Formulation_App Size_Reduction Particle Size Reduction Physical_Mod->Size_Reduction Crystal_Habit Crystal Habit Modification Physical_Mod->Crystal_Habit Salt_Form Salt Formation Chemical_Mod->Salt_Form pH_Mod pH Modification Chemical_Mod->pH_Mod Solid_Disp Solid Dispersions Formulation_App->Solid_Disp Complex Complexation Formulation_App->Complex Co_Solvency Co-solvency Formulation_App->Co_Solvency Surfactants Use of Surfactants Formulation_App->Surfactants

Caption: Overview of strategies to address poor aqueous solubility.

References

overcoming off-target effects of NDM-1 inhibitor-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NDM-1 Inhibitor-4 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help overcome potential challenges, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: My cells are showing significant toxicity after treatment with this compound, even at concentrations that should be specific for NDM-1. What could be the cause?

A1: Unexpected cytotoxicity can arise from several factors. This compound, like many metallo-β-lactamase inhibitors, may chelate zinc ions. While essential for NDM-1's activity, zinc is also a critical cofactor for numerous human enzymes. Non-specific chelation can disrupt vital cellular processes, leading to toxicity. Another possibility is off-target inhibition of other cellular proteins. For instance, some small molecule inhibitors are repurposed from other screening libraries and may retain activity against their original targets, such as protein kinases.

Q2: I am not observing the expected synergistic effect between this compound and my β-lactam antibiotic in resistant bacteria. What are the possible reasons?

A2: A lack of synergy could be due to several experimental factors. Firstly, ensure the stability and solubility of this compound in your assay medium. Precipitation or degradation of the inhibitor will reduce its effective concentration. Secondly, the bacterial strain you are using might possess additional resistance mechanisms beyond NDM-1, such as efflux pumps that actively remove the inhibitor or the antibiotic from the cell. It is also crucial to verify the expression and activity of NDM-1 in your bacterial strain.

Q3: How can I confirm that the observed effect of this compound is due to the inhibition of NDM-1 and not an off-target effect?

A3: To confirm on-target activity, you can perform several control experiments. A primary method is to measure the enzymatic activity of purified NDM-1 in the presence of varying concentrations of the inhibitor. Additionally, you can use a bacterial strain that does not express NDM-1 as a negative control; in this case, you should not observe synergistic activity with a β-lactam antibiotic. Comparing the cytotoxic effects of the inhibitor on host cells versus its NDM-1 inhibitory concentration (IC50) can also provide insights into its therapeutic window.

Q4: What are the recommended methods to assess the cytotoxicity of this compound?

A4: Standard cytotoxicity assays are recommended to evaluate the effect of this compound on mammalian cells. A common and reliable method is the Cell Counting Kit-8 (CCK8) assay, which measures cell viability. It is advisable to test the inhibitor across a wide range of concentrations on relevant cell lines, such as Vero (monkey kidney cells) and HepG2 (human liver cancer cells), to assess potential organ-specific toxicity.[1]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Mammalian Cells

This guide provides a workflow to troubleshoot and mitigate unexpected cytotoxicity associated with this compound.

Troubleshooting Workflow

A High Cytotoxicity Observed B Verify Inhibitor Concentration and Purity A->B C Perform Dose-Response Cytotoxicity Assay B->C D Assess for Zinc Chelation C->D E Investigate Off-Target Kinase Inhibition C->E F Supplement with Zinc Salts D->F G Profile Against a Kinase Panel E->G H Consider Structural Modification of Inhibitor F->H G->H

Caption: Workflow for troubleshooting high cytotoxicity of this compound.

Detailed Steps:

  • Verify Inhibitor Concentration and Purity: Ensure the correct concentration of this compound is being used. Verify the purity of your inhibitor stock, as impurities can contribute to toxicity.

  • Perform Dose-Response Cytotoxicity Assay: Conduct a detailed dose-response curve using a cytotoxicity assay like CCK8 on relevant cell lines to determine the precise concentration at which toxicity occurs.

  • Assess for Zinc Chelation: To test if cytotoxicity is due to non-specific zinc chelation, supplement the cell culture medium with a low concentration of zinc salts (e.g., ZnSO₄) and observe if it rescues the cells from inhibitor-induced toxicity.

  • Investigate Off-Target Kinase Inhibition: If the inhibitor is a repurposed compound, it may have off-target effects on cellular kinases.[1] Perform a kinase profiling assay to identify any unintended targets.

Issue 2: Lack of Synergy with β-Lactam Antibiotics

This guide addresses the issue of not observing the expected potentiation of β-lactam antibiotics by this compound in resistant bacteria.

Troubleshooting Workflow

A Lack of Synergy Observed B Confirm NDM-1 Expression in Bacteria A->B C Verify Inhibitor and Antibiotic Stability B->C D Perform Checkerboard Assay C->D E Investigate Efflux Pump Activity D->E F Use Efflux Pump Inhibitor E->F G Characterize Additional Resistance Mechanisms E->G

Caption: Workflow for troubleshooting the lack of synergy with this compound.

Detailed Steps:

  • Confirm NDM-1 Expression: Verify that the bacterial strain used expresses active NDM-1 enzyme. This can be done via PCR for the blaNDM-1 gene and by measuring the hydrolysis of a chromogenic substrate like nitrocefin.

  • Verify Inhibitor and Antibiotic Stability: Check the stability of this compound and the β-lactam antibiotic under your experimental conditions.

  • Perform Checkerboard Assay: A checkerboard synergy test can help to systematically evaluate the interaction between the inhibitor and the antibiotic over a wide range of concentrations.[2]

  • Investigate Efflux Pump Activity: If synergy is still not observed, consider the presence of efflux pumps. You can test this by co-administering a known efflux pump inhibitor and observing if synergy is restored.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Selected NDM-1 Inhibitors

CompoundTarget EnzymeIC₅₀ (μM)Kᵢ (μM)Source
1,2-HPT-6-COOHNDM-1-0.08[3]
1,2-HPT-6-COOHNDM-4-0.12[3]
L-captoprilNDM-1-164[3]
L-captoprilNDM-4-210[3]
PHT427NDM-11.42-[1]
AdapaleneNDM-18.9 (µg/mL)-[4]

Table 2: Synergistic Activity of NDM-1 Inhibitors with Meropenem

Bacterial StrainInhibitorMIC of Meropenem alone (µg/mL)MIC of Meropenem with Inhibitor (µg/mL)Fold Reduction in MICSource
E. coli expressing NDM-1Adapalene>324>8[4]
K. pneumoniae expressing NDM-1Adapalene>324>8[4]

Experimental Protocols

Protocol 1: NDM-1 Enzyme Inhibition Assay

This protocol is used to determine the IC₅₀ value of this compound.

Materials:

  • Recombinant NDM-1 enzyme

  • HEPES buffer (50 mM, pH 7.5) containing ZnSO₄ (50 µM)

  • Nitrocefin (chromogenic substrate)

  • This compound

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant NDM-1 enzyme (e.g., 10 nM) in HEPES buffer.

  • In a 96-well plate, add the NDM-1 enzyme solution to each well.

  • Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

  • Incubate the plate at room temperature for 10 minutes.

  • Add nitrocefin to each well to a final concentration of 100 µM.

  • Immediately measure the absorbance at 492 nm every minute for 15-30 minutes to determine the rate of hydrolysis.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.[4]

Protocol 2: Checkerboard Synergy Testing

This protocol is for assessing the synergistic effect of this compound with a β-lactam antibiotic.[2]

Materials:

  • NDM-1 expressing bacterial strain

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound

  • β-lactam antibiotic (e.g., meropenem)

  • 96-well microtiter plate

Procedure:

  • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • In a 96-well plate, prepare a two-dimensional serial dilution of the β-lactam antibiotic (horizontally) and this compound (vertically).

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1), indifference (1 < FICI ≤ 4), or antagonism (FICI > 4).

Signaling Pathways and Workflows

NDM-1 Mechanism of Action and Inhibition

cluster_0 NDM-1 Active Site Zn1 Zn1 β-Lactam β-Lactam Zn1->β-Lactam Zn2 Zn2 Zn2->β-Lactam Hydrolyzed β-Lactam Inactive Antibiotic β-Lactam->Hydrolyzed β-Lactam NDM-1 Catalysis This compound This compound This compound->Zn1 Binds/Chelates This compound->Zn2 Binds/Chelates

Caption: Mechanism of NDM-1 and its inhibition by a zinc-binding inhibitor.

Potential Off-Target Effect on a Kinase Signaling Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation Cell Survival Cell Survival AKT->Cell Survival Proliferation Proliferation AKT->Proliferation This compound This compound This compound->AKT Off-target Inhibition

Caption: Potential off-target inhibition of the AKT signaling pathway by this compound.

References

troubleshooting NDM-1 enzymatic assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with New Delhi Metallo-beta-lactamase-1 (NDM-1) enzymatic assays.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to variability and unexpected results in your NDM-1 enzymatic assays.

Q1: I am not observing any enzymatic activity, or the activity is very low. What are the possible causes?

A1: Lack of or low NDM-1 activity can stem from several factors. Systematically check the following:

  • Incorrect Buffer pH: NDM-1 activity is highly pH-dependent. The optimal pH range is generally between 6.5 and 8.0.[1] Ensure your buffer pH is within this range. For example, using a buffer with a pH of 5.5 can result in a significant decrease in activity.[2]

  • Insufficient Zinc Concentration: NDM-1 is a metallo-enzyme that requires zinc ions for its catalytic activity.[3][4] Assays should be supplemented with zinc. A common concentration is 10 µM ZnSO₄ or ZnCl₂.[5][6] Omission of zinc will lead to minimal to no enzyme activity.

  • Enzyme Instability/Degradation: Ensure the purified NDM-1 enzyme has been stored correctly, typically at -80°C. Avoid repeated freeze-thaw cycles.[7] Confirm the protein concentration and purity using methods like SDS-PAGE.

  • Substrate Degradation: Beta-lactam substrates can be unstable, especially in certain buffers or pH conditions. Prepare substrate solutions fresh before each experiment. Always subtract the rate of spontaneous substrate hydrolysis (a reaction mix without the enzyme) from your measurements.[2]

  • Presence of Chelating Agents: Contamination with chelating agents like EDTA will strip the zinc ions from the active site of NDM-1, inactivating the enzyme.[8] Ensure all your reagents and labware are free from such contaminants.

Q2: My assay results are highly variable between replicates. What could be causing this?

A2: High variability in NDM-1 assays often points to inconsistencies in assay setup and execution. Consider these points:

  • Pipetting Inaccuracies: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate, as small volume differences can lead to significant variations in reaction rates.

  • Inconsistent Incubation Times: For endpoint assays or pre-incubation steps with inhibitors, ensure that the timing is precisely the same for all wells.

  • Temperature Fluctuations: NDM-1 activity is sensitive to temperature changes.[1] Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. The optimal temperature for NDM-1 activity has been noted to be around 15°C, with activity decreasing at higher temperatures like 35°C.[1]

  • Incomplete Mixing: Ensure thorough mixing of reagents in each well without introducing bubbles, which can interfere with absorbance readings.

  • Edge Effects in Microplates: In 96-well plates, the outer wells can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer/water.

Q3: The kinetic parameters (Kcat and Km) I'm calculating are different from published values. Why might this be?

A3: Discrepancies in kinetic parameters can arise from differences in experimental conditions compared to literature reports. Key factors include:

  • Assay Buffer Composition: The type of buffer (e.g., HEPES, Tris, Bis-Tris) and its ionic strength can influence enzyme activity.[1][2]

  • pH and Temperature: As mentioned, these parameters significantly impact NDM-1's catalytic efficiency.[1][9] Ensure your conditions match the cited literature if you are trying to replicate results.

  • Substrate and Zinc Concentrations: The range of substrate concentrations used to determine Km and the specific concentration of supplemental zinc can affect the calculated kinetic values.[5][10]

  • Enzyme Purity and Concentration: The purity of the NDM-1 enzyme preparation and the accuracy of its concentration determination are crucial for calculating an accurate Kcat.

Data Presentation

Table 1: pH Dependence of NDM-1 Activity

pHBuffer SystemRelative Activity (%)
5.5Bis-Tris or SuccinateDecreased
6.5Bis-Tris or HEPESHigh
7.0HEPESMaximum
7.5Tris or HEPESHigh
8.5TrisDecreased from peak
>9.0Glycine-NaOHSignificantly Decreased

Note: Data compiled from multiple sources.[1][2][9][11] The exact optimal pH can vary slightly based on the buffer and substrate used.

Table 2: Kinetic Parameters of NDM-1 for Various β-Lactam Substrates

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)
Carbapenems
Meropenem~54-~1-5 x 10⁶ M⁻¹s⁻¹
Imipenem---
Biapenem-105.6-
Cephalosporins
Nitrocefin--~1 x 10⁷ M⁻¹s⁻¹
Cefaclor---
Penicillins
Ampicillin--~1-5 x 10⁶ M⁻¹s⁻¹
Piperacillin-8.3-

Note: This table presents a summary of kinetic data.[1][12][13] Absolute values can vary based on specific assay conditions.

Experimental Protocols

Spectrophotometric Assay using Nitrocefin

This protocol is adapted for inhibitor screening in a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 30 mM HEPES, 100 mM NaCl, 10 µM ZnCl₂, 20 µg/mL BSA, pH 6.8.[6]

    • NDM-1 Enzyme Stock: Prepare a stock solution of purified NDM-1 in a suitable buffer and determine its concentration.

    • Nitrocefin Substrate Stock: Dissolve nitrocefin in DMSO to create a concentrated stock solution.

    • Test Compounds/Inhibitors: Dissolve test compounds in DMSO.

  • Assay Procedure:

    • Add assay buffer to the wells of a 96-well microplate.

    • Add the test compound or DMSO (for control wells) to the appropriate wells to a final concentration (e.g., 30 µM).[6]

    • Add NDM-1 enzyme to a final concentration of 1 nM.[6]

    • Incubate the plate at 30°C for 20 minutes.[6]

    • Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.[6]

    • Immediately monitor the increase in absorbance at 490 nm over time using a microplate reader. The rate of hydrolysis is proportional to the change in absorbance.

Kinetic Assay using Imipenem

This protocol is for determining the kinetic parameters of NDM-1.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO₄.[1]

    • NDM-1 Enzyme Stock: Prepare a stock of purified NDM-1. The final concentration in the assay will need to be optimized to ensure a linear reaction rate.

    • Imipenem Substrate Solutions: Prepare a range of imipenem concentrations in the assay buffer.

  • Assay Procedure:

    • Set up reactions in a UV-transparent cuvette or microplate.

    • Add the assay buffer and the desired concentration of imipenem.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).[1]

    • Initiate the reaction by adding the NDM-1 enzyme.

    • Monitor the decrease in absorbance at the specific wavelength for imipenem (typically around 300 nm) over a short period (e.g., 1-10 minutes) to measure the initial velocity.[8]

    • Repeat for each substrate concentration.

    • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Visualizations

NDM1_Troubleshooting_Workflow start Start: Assay Fails (Low/No Activity or High Variability) check_reagents Step 1: Verify Reagents start->check_reagents sub_fresh Is substrate solution fresh? check_reagents->sub_fresh check_params Step 2: Check Assay Parameters temp_correct Is temperature constant? check_params->temp_correct check_enzyme Step 3: Evaluate Enzyme Integrity enzyme_storage Was enzyme stored correctly? check_enzyme->enzyme_storage check_execution Step 4: Review Assay Execution pipetting_ok Is pipetting accurate? check_execution->pipetting_ok buffer_ph Is buffer pH correct (6.5-8.0)? sub_fresh->buffer_ph Yes solution_prepare Prepare fresh substrate sub_fresh->solution_prepare No zinc_present Is supplemental Zn²⁺ present? buffer_ph->zinc_present Yes solution_adjust_ph Adjust buffer pH buffer_ph->solution_adjust_ph No zinc_present->check_params Yes solution_add_zinc Add ZnSO₄ or ZnCl₂ zinc_present->solution_add_zinc No temp_correct->check_enzyme Yes solution_control_temp Use temperature control temp_correct->solution_control_temp No enzyme_storage->check_execution Yes solution_new_enzyme Use a new enzyme aliquot enzyme_storage->solution_new_enzyme No solution_refine_tech Refine pipetting technique pipetting_ok->solution_refine_tech No end_success Assay Successful pipetting_ok->end_success Yes solution_prepare->buffer_ph solution_adjust_ph->zinc_present solution_add_zinc->check_params solution_control_temp->check_enzyme solution_new_enzyme->check_execution solution_refine_tech->end_success

Caption: Troubleshooting workflow for NDM-1 enzymatic assays.

NDM1_Enzymatic_Reaction ndm1 NDM-1 Active Site (with Zn²⁺ ions) complex Enzyme-Substrate Complex ndm1->complex substrate β-Lactam Substrate (e.g., Penicillin) substrate->complex water H₂O water->complex hydrolysis Nucleophilic Attack by Zn²⁺-activated H₂O complex->hydrolysis Binding product Hydrolyzed (Inactive) β-Lactam hydrolysis->product Hydrolysis of β-lactam ring product->ndm1 Product Release

Caption: NDM-1 enzymatic hydrolysis of a β-lactam substrate.

References

addressing instability of NDM-1 inhibitor-4 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDM-1 Inhibitor-4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this inhibitor in your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the handling and use of this compound.

Question: I am observing a rapid loss of inhibitory activity of my this compound solution. What could be the cause?

Answer: A rapid loss of activity is often indicative of chemical instability. Several factors could be at play:

  • pH of the Solution: The stability of this compound is highly dependent on the pH of the buffer. Extreme pH values can lead to hydrolysis or other forms of degradation. We recommend preparing fresh solutions daily and ensuring the pH of your experimental buffer is within the optimal range of 6.5-7.5.[1]

  • Solvent Choice: The choice of solvent for dissolving this compound is critical. While DMSO is a common solvent for initial stock solutions, prolonged storage in DMSO can sometimes lead to degradation. For aqueous working solutions, ensure the final concentration of the organic solvent is minimal and does not affect the stability of the inhibitor or the activity of the NDM-1 enzyme.

  • Temperature Sensitivity: this compound may be susceptible to thermal degradation. Avoid repeated freeze-thaw cycles of stock solutions. For working solutions, it is advisable to keep them on ice during experiments. Long-term storage conditions should be strictly followed as per the product datasheet.

  • Presence of Chelating Agents: Since NDM-1 is a metallo-β-lactamase that requires zinc ions for its activity, the presence of strong chelating agents in your buffer system could inadvertently affect the enzyme rather than the inhibitor.[2] However, some inhibitors may also be sensitive to metal ions. Ensure your buffer composition is well-defined and free of unintended chelators.

Question: My this compound solution has changed color/appears cloudy. Is it still usable?

Answer: A change in color or the appearance of turbidity is a visual indicator of potential degradation or precipitation of the inhibitor.

  • Precipitation: this compound may have limited solubility in aqueous buffers. If the concentration of the inhibitor in your working solution exceeds its solubility limit, it will precipitate out, leading to a cloudy appearance and a decrease in the effective inhibitor concentration. Consider preparing a fresh, more dilute solution from your stock.

  • Degradation: A color change can signify a chemical transformation of the inhibitor into one or more degradation products. In such cases, the solution should be discarded, and a fresh solution should be prepared. To investigate the degradation, you can refer to the Protocol for Assessing Inhibitor Stability by HPLC outlined below.

Question: How can I determine the optimal storage conditions for this compound?

Answer: The optimal storage conditions are crucial for maintaining the integrity of the inhibitor. We recommend the following:

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate anhydrous organic solvent (e.g., DMSO). Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -80°C.

  • Aqueous Working Solutions: Aqueous working solutions are generally less stable and should be prepared fresh for each experiment from the frozen stock. Any unused aqueous solution should be discarded at the end of the day.

  • Stability Studies: To determine the long-term stability under your specific laboratory conditions, you can perform a stability study. This involves storing aliquots of the inhibitor at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) and in different solvents or buffer systems. The potency of the inhibitor can then be assessed at various time points using a functional assay (e.g., NDM-1 inhibition assay) or an analytical method like HPLC.[3][4][5]

Quantitative Data Summary

The following tables provide a summary of the kinetic parameters of NDM-1 and NDM-4, as well as the inhibitory constants for a reference inhibitor, to aid in experimental design and data interpretation.

Table 1: Kinetic Parameters of NDM-1 and NDM-4 with Nitrocefin Substrate [6]

EnzymeKM (μM)kcat (s-1)Catalytic Efficiency (kcat/KM) (M-1s-1)
NDM-110.9 ± 0.686 ± 117.9 x 106
NDM-49.4 ± 0.270 ± 77.4 x 106

Table 2: Inhibitory Activity of a Reference Compound against NDM-1 and NDM-4 [6]

EnzymeCompoundKi (μM)IC50 (μM)
NDM-1Compound 10.08Not Reported
NDM-4Compound 10.12Not Reported
NDM-1L-captopril164Not Reported
NDM-4L-captopril210Not Reported

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

  • Stock Solution (10 mM):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out a precise amount of the inhibitor.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex gently until the inhibitor is completely dissolved.

    • Aliquot into single-use tubes and store at -80°C.

  • Working Solution (100 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution 1:100 in your desired aqueous experimental buffer (e.g., 50 mM HEPES, pH 7.5).

    • Ensure the final concentration of DMSO is kept low (typically ≤1%) to avoid affecting the assay.

    • Prepare this working solution fresh before each experiment and keep it on ice.

Protocol 2: Assessing Inhibitor Stability by High-Performance Liquid Chromatography (HPLC) [3]

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the buffer or solvent of interest.

    • Divide the solution into several aliquots.

    • Store the aliquots under different conditions (e.g., -20°C, 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 1, 3, 6, 12, 24 hours), take one aliquot from each storage condition.

  • HPLC Analysis:

    • Inject the samples into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient appropriate for separating the parent inhibitor from potential degradation products.

    • Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.

  • Data Analysis:

    • Integrate the peak area of the parent inhibitor at each time point.

    • Calculate the percentage of the inhibitor remaining relative to the time zero (T0) sample.

    • Plot the percentage of remaining inhibitor versus time for each condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Fresh Working Solution prep_stock->prep_working run_assay Perform NDM-1 Inhibition Assay prep_working->run_assay check_solution Solution Cloudy? prep_working->check_solution collect_data Collect Kinetic Data run_assay->collect_data check_activity Low/No Activity? run_assay->check_activity calc_ic50 Calculate IC50/Ki collect_data->calc_ic50 assess_stability Assess Stability calc_ic50->assess_stability check_activity->assess_stability Investigate Degradation check_solution->prep_working Re-prepare Solution

Caption: Experimental workflow for using this compound.

ndm1_inhibition_pathway cluster_enzyme NDM-1 Active Site cluster_substrate Substrate cluster_inhibitor Inhibitor zn1 Zn1++ hydrolysis Hydrolysis of β-Lactam Ring zn1->hydrolysis zn2 Zn2++ zn2->hydrolysis h2o Bridging H2O h2o->hydrolysis beta_lactam β-Lactam Antibiotic beta_lactam->zn1 Binding beta_lactam->zn2 Binding inhibitor This compound inhibitor->zn1 Binding inhibitor->zn2 Binding inhibition Inhibition of NDM-1 inhibitor->inhibition inactivation Antibiotic Inactivation hydrolysis->inactivation activity_restored Antibiotic Activity Restored inhibition->activity_restored

Caption: Mechanism of NDM-1 action and inhibition.

References

minimizing cytotoxicity of novel NDM-1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on novel New Delhi Metallo-β-lactamase-1 (NDM-1) inhibitors, with a specific focus on minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity associated with novel NDM-1 inhibitors?

A1: The cytotoxicity of novel NDM-1 inhibitors can stem from several mechanisms. A primary concern is off-target effects, where the inhibitor interacts with human metalloenzymes due to the conservation of metal-binding motifs. Another mechanism is the inherent reactivity of the inhibitor's chemical scaffold, which might lead to cellular stress, apoptosis, or necrosis. Some compounds can also disrupt mitochondrial function or cell membrane integrity. For instance, certain thiol-containing compounds, while effective against the zinc-dependent active site of NDM-1, may exhibit cytotoxicity due to their reactivity.[1]

Q2: What are some classes of NDM-1 inhibitors that have shown low cytotoxicity?

A2: Several classes of NDM-1 inhibitors have been reported to have low cytotoxicity. For example, a series of α-aminophosphonate-based inhibitors have been described as non-cytotoxic.[2] Natural compounds like carnosic acid have also been identified as effective NDM-1 inhibitors with potentially favorable toxicity profiles.[3] Additionally, some methyldithiocarbazate derivatives have been developed that show promise in combination with existing antibiotics without significant cytotoxicity.[4]

Q3: How can I select an appropriate cell line for cytotoxicity testing of my NDM-1 inhibitor?

A3: The choice of cell line for cytotoxicity testing is critical and should be guided by the intended therapeutic application of the NDM-1 inhibitor. It is advisable to use a panel of cell lines, including:

  • HepG2 (human liver cancer cell line): To assess potential hepatotoxicity, a common concern for new chemical entities.

  • HEK293 (human embryonic kidney cell line): To evaluate potential nephrotoxicity.

  • Vero (kidney epithelial cells from an African green monkey): Often used as a standard for general cytotoxicity assessment.[5]

  • A relevant human cell line that represents a potential site of infection or off-target effects.

Q4: What is the general mechanism of NDM-1 and how do inhibitors function?

A4: NDM-1 is a metallo-β-lactamase that contains two zinc ions in its active site. These zinc ions are crucial for the hydrolysis and inactivation of a broad range of β-lactam antibiotics.[6][7][8] The catalytic mechanism involves the zinc ions activating a water molecule, which then acts as a nucleophile to attack the β-lactam ring of the antibiotic. NDM-1 inhibitors can function through several mechanisms, including:

  • Zinc Chelators: These inhibitors bind to and remove the zinc ions from the active site, rendering the enzyme inactive.[5][6]

  • Competitive Inhibitors: These compounds bind to the active site and prevent the antibiotic substrate from binding.[3]

  • Allosteric Inhibitors: These inhibitors bind to a site other than the active site, inducing a conformational change that reduces the enzyme's activity.[3]

  • Covalent Inhibitors: These form a covalent bond with amino acid residues in or near the active site, leading to irreversible inhibition.[9]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Initial Screens
Possible Cause Troubleshooting Step
Off-target activity1. Perform a counterscreen against a panel of human metalloenzymes. 2. Conduct computational docking studies to predict potential off-target interactions.
Inherent compound toxicity1. Synthesize and test analogs of the lead compound to identify the toxicophore. 2. Consider structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies to guide the design of less toxic derivatives.
Cell line sensitivity1. Test the compound in a different, less sensitive cell line to confirm the cytotoxic effect. 2. Ensure the chosen cell line is appropriate for the compound class.
Experimental artifact1. Verify the purity of the compound. 2. Rule out interference of the compound with the cytotoxicity assay itself (e.g., colorimetric or fluorescent signal quenching).
Issue 2: Inconsistent IC50 Values for NDM-1 Inhibition
Possible Cause Troubleshooting Step
Enzyme instability1. Ensure the recombinant NDM-1 enzyme is properly folded and active. 2. Include a known NDM-1 inhibitor as a positive control in each assay.
Assay conditions1. Optimize the concentration of the substrate (e.g., nitrocefin) and the enzyme. 2. Maintain consistent buffer conditions, pH, and temperature.
Compound solubility1. Visually inspect for compound precipitation in the assay buffer. 2. Measure the solubility of the compound under the assay conditions.
Zinc concentration1. The activity of NDM-1 is dependent on zinc ions. Ensure consistent and appropriate zinc supplementation in the assay buffer.[5][10]

Quantitative Data Summary

Table 1: Inhibitory Activity and Cytotoxicity of Selected NDM-1 Inhibitors

Inhibitor ClassExample CompoundNDM-1 IC50 (µM)Cell LineCytotoxicity MetricReference
Natural ProductCarnosic Acid27.07-Not specified[3]
Thiol CompoundD-captopril7.9-Not specified[11]
Small MoleculePHT4271.42VeroNot specified[5]
α-AminophosphonatesCompound series4.1 - 506-Non-cytotoxic[2]
Methyldithiocarbazate derivativeCompound A8Not specified-Not specified[4]

Experimental Protocols

NDM-1 Enzyme Inhibition Assay

This protocol is adapted from methodologies described in the literature.[8][10]

Materials:

  • Recombinant NDM-1 enzyme

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 10 µM ZnSO4)

  • Test compounds and a known inhibitor (e.g., EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 5 nM of recombinant NDM-1 enzyme to each well.

  • Add the test compounds at various concentrations to the wells containing the enzyme. Include a negative control (DMSO) and a positive control (EDTA).

  • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding nitrocefin to a final concentration of 60 µM.

  • Immediately measure the change in absorbance at 490 nm over time using a microplate reader at 30°C.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability (Cytotoxicity) Assay using CCK8

This is a general protocol for assessing the cytotoxicity of compounds on a selected cell line.[5]

Materials:

  • Adherent cell line (e.g., Vero, HepG2, HEK293)

  • Cell culture medium

  • Test compounds

  • Cell Counting Kit-8 (CCK8)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of the CCK8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Cytotoxicity cluster_optimization Lead Optimization compound_library Compound Library primary_screen High-Throughput NDM-1 Inhibition Assay compound_library->primary_screen hits Initial Hits primary_screen->hits ic50 IC50 Determination hits->ic50 hits->ic50 cytotoxicity Cytotoxicity Assay (e.g., CCK8) hits->cytotoxicity sar Structure-Activity Relationship (SAR) ic50->sar ic50->sar cytotoxicity->sar counterscreen Counterscreen (Human Metalloenzymes) sar->counterscreen lead_candidates Lead Candidates counterscreen->lead_candidates

Caption: Workflow for NDM-1 inhibitor discovery and cytotoxicity assessment.

ndm1_inhibition_mechanism cluster_enzyme NDM-1 Active Site zn1 Zn²⁺ hydrolyzed_antibiotic Inactive Antibiotic zn1->hydrolyzed_antibiotic Hydrolysis zn2 Zn²⁺ zn2->hydrolyzed_antibiotic antibiotic β-Lactam Antibiotic antibiotic->zn1 Binds to active site inhibitor Inhibitor inhibitor->zn1 Blocks active site inhibitor->zn2

Caption: Simplified mechanism of NDM-1 and points of inhibition.

troubleshooting_cytotoxicity start High Cytotoxicity Observed check_purity Check Compound Purity start->check_purity is_pure Is Compound Pure? check_purity->is_pure check_assay_interference Test for Assay Interference is_interfering Does it Interfere with Assay? check_assay_interference->is_interfering is_pure->check_assay_interference Yes purify Purify Compound is_pure->purify No change_assay Use Alternative Cytotoxicity Assay is_interfering->change_assay Yes counterscreen Counterscreen vs. Human Metalloenzymes is_interfering->counterscreen No purify->start sar_studies Perform SAR/STR Studies counterscreen->sar_studies

Caption: Decision tree for troubleshooting high cytotoxicity.

References

dealing with false positives in NDM-1 inhibitor screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitor screening and effectively dealing with false positives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in NDM-1 inhibitor screening assays?

A1: False positives in NDM-1 inhibitor screening primarily arise from several mechanisms that are not related to direct, specific inhibition of the enzyme's active site. The most prevalent causes include:

  • Pan-Assay Interference Compounds (PAINS): These are molecules that appear as hits in multiple high-throughput screening assays due to various non-specific mechanisms.[1][2] Their modes of action can include reactivity with assay components, redox cycling, or interference with the assay signal (e.g., fluorescence quenching or enhancement).

  • Zinc Chelators: Since NDM-1 is a zinc-dependent metalloenzyme, compounds that chelate the catalytic zinc ions in the active site will appear as inhibitors.[2][3] While zinc chelation is a valid inhibitory mechanism, it is often non-specific and can affect other metalloenzymes in the host, leading to toxicity. Ethylenediaminetetraacetic acid (EDTA) is a classic example of a potent but non-specific NDM-1 inhibitor that acts through zinc chelation.[2]

  • Compound Aggregation: At certain concentrations, some compounds can form aggregates that sequester and non-specifically inhibit the enzyme. This is a common artifact in high-throughput screening.

  • Assay Technology Interference: Some compounds can directly interfere with the detection method of the assay. For instance, in colorimetric assays using substrates like nitrocefin, colored compounds can absorb light at the detection wavelength, leading to a false indication of inhibition. Similarly, fluorescent compounds can interfere with fluorescence-based assays.

Q2: How can I distinguish a true NDM-1 inhibitor from a zinc chelator?

A2: Differentiating true inhibitors from zinc chelators is a critical step in hit validation. Several experimental approaches can be employed:

  • Zinc Supplementation Assay: A straightforward method is to perform the inhibition assay in the presence of increasing concentrations of exogenous zinc. The inhibitory activity of a chelator will be reversed or diminished as the zinc concentration increases, while a true inhibitor that binds to a specific site on the enzyme should be less affected.

  • Equilibrium Dialysis: This technique can directly measure the displacement of zinc from NDM-1 by the test compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the interaction between the inhibitor and NDM-1. Different binding modes, such as zinc coordination versus binding to other sites, can be distinguished by analyzing the chemical shift perturbations of specific amino acid residues in the protein upon inhibitor binding.[5][6]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding of a ligand to a protein. The thermodynamic signature of a chelating agent interacting with the enzyme and its metal cofactors can be distinct from that of a specific binder.[4]

Q3: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them?

A3: PAINS are compounds that frequently appear as false positives in high-throughput screens.[1][2] They often contain reactive functional groups or substructures that lead to non-specific interactions. Several computational tools and databases are available to flag potential PAINS based on their chemical structures. It is advisable to filter screening libraries for PAINS before starting a screening campaign and to check any initial hits against these filters.

Troubleshooting Guides

Issue 1: High hit rate in the primary screen.
  • Possible Cause: This could be due to a high concentration of non-specific inhibitors, such as aggregators or reactive compounds, in the screening library. Assay conditions might also be suboptimal.

  • Troubleshooting Steps:

    • Re-evaluate Assay Conditions: Ensure that the detergent concentration (e.g., Triton X-100 or Tween-20) in the assay buffer is sufficient to prevent compound aggregation. A typical concentration is 0.01%.[7]

    • Filter for PAINS: Run the structures of your hits through a PAINS filter to identify known promiscuous compounds.

    • Dose-Response Curves: Generate full dose-response curves for all initial hits. Non-specific inhibitors often exhibit steep or irregular curves.

    • Counter-Screening: Implement a counter-screen to eliminate compounds that interfere with the assay technology.

Issue 2: A confirmed hit from a biochemical assay shows no activity in a cell-based assay.
  • Possible Cause: This discrepancy can arise from several factors:

    • The compound may have poor membrane permeability and cannot reach the periplasmic space where NDM-1 is located in Gram-negative bacteria.

    • The compound could be susceptible to efflux pumps that actively remove it from the bacterial cell.

    • The compound might be unstable in the cellular environment or media.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Analyze the compound's properties (e.g., lipophilicity, polar surface area) to predict its permeability.

    • Efflux Pump Inhibitor Studies: Perform the cell-based assay in the presence of a broad-spectrum efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN), to see if activity is restored.

    • Stability Assays: Evaluate the stability of the compound in the cell culture medium over the time course of the experiment.

Issue 3: Inconsistent IC50 values for a hit compound.
  • Possible Cause: Variability in IC50 values can be due to:

    • Compound aggregation, which is highly dependent on concentration.

    • Time-dependent inhibition, where the inhibitor binds slowly or covalently to the enzyme.

    • Sensitivity of the assay to minor variations in experimental conditions (e.g., enzyme or substrate concentration).

  • Troubleshooting Steps:

    • Aggregation Analysis: Use techniques like dynamic light scattering (DLS) to check for compound aggregation at the concentrations used in the assay.

    • Pre-incubation Studies: Perform experiments where the enzyme and inhibitor are pre-incubated for varying lengths of time before adding the substrate. A time-dependent decrease in IC50 suggests slow-binding or covalent inhibition.

    • Mechanism of Inhibition Studies: Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This can provide insights into the nature of the inhibitor-enzyme interaction.

Quantitative Data Summary

Table 1: IC50 Values of Known NDM-1 Inhibitors and Common False Positives

CompoundTypeIC50 (µM)Reference(s)
L-CaptoprilThiol-based Inhibitor10.0 - 202.0[2][8]
D-CaptoprilThiol-based Inhibitor7.9[2]
EDTAZinc Chelator0.4[2]
Aspergillomarasmine AZinc Chelator4.0[9]
p-Chloromercuribenzoate (p-CMB)Covalent Inhibitor2.3[2]
AdapaleneRepurposed Drug8.9 µg/mL[10]
HesperidinNatural Product3.35[11]

Experimental Protocols

Protocol 1: Counter-Screening Against a Serine-β-Lactamase (e.g., TEM-1)

This protocol is designed to identify compounds that non-specifically inhibit β-lactamases or interfere with the assay format, rather than specifically targeting NDM-1.

Materials:

  • Purified TEM-1 β-lactamase

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 µM ZnSO4, 0.01% Tween-20)

  • Nitrocefin (substrate) stock solution

  • Test compounds and control inhibitors

  • 96-well or 384-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the hit compounds in the assay buffer.

  • Add a fixed concentration of TEM-1 enzyme to each well of the microplate.

  • Add the diluted compounds to the wells containing the enzyme and incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding a specific concentration of nitrocefin to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time.

  • Calculate the percent inhibition for each compound concentration.

  • Interpretation: Compounds that inhibit both NDM-1 and TEM-1 are likely non-specific inhibitors or interfere with the assay readout and should be deprioritized.[1]

Protocol 2: Biophysical Validation of Hits using Isothermal Titration Calorimetry (ITC)

ITC directly measures the binding affinity and thermodynamics of the interaction between an inhibitor and NDM-1.

Materials:

  • Purified NDM-1 protein

  • ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

  • Test compound dissolved in ITC buffer

  • Isothermal titration calorimeter

Procedure:

  • Thoroughly dialyze the purified NDM-1 against the ITC buffer.

  • Prepare a solution of the test compound in the final dialysis buffer.

  • Load the NDM-1 solution into the sample cell of the calorimeter.

  • Load the compound solution into the injection syringe.

  • Set up the ITC experiment with appropriate parameters (e.g., temperature, injection volume, spacing between injections).

  • Perform the titration experiment, injecting small aliquots of the compound into the protein solution.

  • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Interpretation: A well-defined binding isotherm is indicative of a specific interaction. The thermodynamic parameters can provide insights into the nature of the binding forces.[4]

Protocol 3: Cell-Based Assay for NDM-1 Inhibition

This assay evaluates the ability of a compound to restore the activity of a β-lactam antibiotic against bacteria expressing NDM-1.

Materials:

  • E. coli strain expressing NDM-1

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • Test compounds

  • 96-well microplates

  • Bacterial incubator

  • Microplate reader

Procedure:

  • Prepare a bacterial inoculum of the NDM-1 expressing E. coli and adjust to a 0.5 McFarland standard.

  • In a 96-well plate, prepare serial dilutions of the test compound in CAMHB.

  • Add a fixed, sub-inhibitory concentration of the β-lactam antibiotic to all wells containing the test compound.

  • Add the bacterial inoculum to all wells.

  • Include appropriate controls: bacteria alone, bacteria with the antibiotic only, and bacteria with the test compound only.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the minimum inhibitory concentration (MIC) of the antibiotic in the presence of the test compound by observing the lowest concentration that prevents visible bacterial growth.

  • Interpretation: A significant reduction in the MIC of the antibiotic in the presence of the test compound indicates that the compound is effectively inhibiting NDM-1 in a cellular context.[12]

Visualizations

G cluster_0 Primary Screening cluster_1 Hit Triage & False Positive Removal cluster_2 Hit Validation cluster_3 Lead Optimization High-Throughput Screening (HTS) High-Throughput Screening (HTS) Initial Hits Initial Hits High-Throughput Screening (HTS)->Initial Hits PAINS Filtering PAINS Filtering Initial Hits->PAINS Filtering Step 1 Dose-Response Analysis Dose-Response Analysis PAINS Filtering->Dose-Response Analysis Step 2 Counter-Screen (e.g., TEM-1) Counter-Screen (e.g., TEM-1) Dose-Response Analysis->Counter-Screen (e.g., TEM-1) Step 3 Aggregation Assay Aggregation Assay Counter-Screen (e.g., TEM-1)->Aggregation Assay Step 4 Zinc Chelator Assay Zinc Chelator Assay Aggregation Assay->Zinc Chelator Assay Step 5 Biophysical Assays (ITC, NMR) Biophysical Assays (ITC, NMR) Zinc Chelator Assay->Biophysical Assays (ITC, NMR) Step 6 Mechanism of Inhibition Studies Mechanism of Inhibition Studies Biophysical Assays (ITC, NMR)->Mechanism of Inhibition Studies Step 7 Cell-Based Assays Cell-Based Assays Mechanism of Inhibition Studies->Cell-Based Assays Step 8 Validated Hits Validated Hits Cell-Based Assays->Validated Hits Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Validated Hits->Structure-Activity Relationship (SAR)

Caption: Workflow for NDM-1 inhibitor screening and hit validation.

G Screening Hit Screening Hit Is it a PAIN? Is it a PAIN? Screening Hit->Is it a PAIN? Does it chelate zinc? Does it chelate zinc? Is it a PAIN?->Does it chelate zinc? No False Positive False Positive Is it a PAIN?->False Positive Yes Does it aggregate? Does it aggregate? Does it chelate zinc?->Does it aggregate? No Does it chelate zinc?->False Positive Yes Does it show specific binding? Does it show specific binding? Does it aggregate?->Does it show specific binding? No Does it aggregate?->False Positive Yes Is it active in cells? Is it active in cells? Does it show specific binding?->Is it active in cells? Yes Does it show specific binding?->False Positive No True Hit True Hit Is it active in cells?->True Hit Yes False Positive (e.g., permeability issues) False Positive (e.g., permeability issues) Is it active in cells?->False Positive (e.g., permeability issues) No

Caption: Decision tree for triaging hits from an NDM-1 inhibitor screen.

References

Technical Support Center: Enhancing the Potency of Lead NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the potency of lead New Delhi metallo-beta-lactamase-1 (NDM-1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in developing potent NDM-1 inhibitors?

A1: Developing potent NDM-1 inhibitors faces several hurdles. The enzyme's active site is flexible and has an open structure, allowing it to hydrolyze a broad range of β-lactam antibiotics.[1] This structural characteristic makes it difficult to design inhibitors with high specificity and affinity. Additionally, the presence of two zinc ions in the active site, crucial for catalysis, requires inhibitors to have effective metal-chelating properties without being toxic to human cells.[2][3] Overcoming the hydrophilicity of some potent inhibitors to ensure cell permeability is another significant challenge.[1]

Q2: What are the primary strategies for designing NDM-1 inhibitors?

A2: The main approaches focus on two key strategies. The first is to develop inhibitors that can be used in combination with existing carbapenem antibiotics to protect them from NDM-1 hydrolysis and restore their efficacy.[3][4] The second strategy is to design novel antibiotics that are not susceptible to NDM-1's catalytic activity.[3] Many current research efforts are focused on identifying non-β-lactam inhibitors that can act as adjuvants to current antibiotic therapies.[5]

Q3: How can I determine if my compound is effectively inhibiting NDM-1 in a cellular environment?

A3: A common method is to perform a checkerboard synergy assay to see if your compound can lower the Minimum Inhibitory Concentration (MIC) of a carbapenem antibiotic (like meropenem) against an NDM-1 producing bacterial strain.[6] A significant reduction in the MIC of the antibiotic in the presence of your inhibitor indicates successful inhibition of NDM-1 in a cellular context.[6][7]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in NDM-1 enzyme inhibition assays.

Possible Cause 1: Reagent Quality and Preparation

  • Solution: Ensure the purity and stability of the recombinant NDM-1 enzyme. Use a consistent source and batch if possible. Prepare fresh solutions of the substrate (e.g., nitrocefin) and your inhibitor for each experiment, as they can degrade over time.[2][8] Dissolve compounds in an appropriate solvent like DMSO and use the same final concentration of the solvent in all wells, including controls.[2][8]

Possible Cause 2: Assay Conditions

  • Solution: Maintain consistent assay conditions such as temperature (e.g., 30°C or 37°C), pH (typically around 7.0), and incubation times.[2][6][8] Ensure that the concentration of ZnSO4 (e.g., 10 µM or 100 µM) in the assay buffer is constant, as zinc ions are essential for NDM-1 activity.[6][8]

Possible Cause 3: Pipetting Errors

  • Solution: Use calibrated pipettes and proper pipetting techniques to minimize errors in dispensing the enzyme, substrate, and inhibitor solutions. Performing serial dilutions of the inhibitor carefully is critical for an accurate dose-response curve.

Problem 2: My inhibitor shows good enzymatic inhibition but poor activity in cell-based assays (high MIC).

Possible Cause 1: Low Cell Permeability

  • Solution: The inhibitor may not be effectively penetrating the bacterial cell wall to reach the periplasmic space where NDM-1 is located. Consider structure-activity relationship (SAR) studies to modify the compound to improve its physicochemical properties, such as lipophilicity, to enhance cell uptake without sacrificing inhibitory activity.

Possible Cause 2: Efflux Pump Activity

  • Solution: The bacteria may be actively pumping your inhibitor out of the cell. You can test this by co-administering your inhibitor with a known efflux pump inhibitor to see if the MIC of your compound decreases.

Possible Cause 3: Instability in Culture Medium

  • Solution: The inhibitor may be unstable or may bind to components in the Mueller-Hinton broth, reducing its effective concentration. You can assess the stability of your compound in the assay medium over the incubation period using methods like HPLC.

Quantitative Data Summary

Compound/ExtractAssay TypeTargetIC50MIC (Inhibitor Alone)MIC (Meropenem Alone)MIC (Meropenem + Inhibitor)FICIReference
AdapaleneEnzyme InhibitionRecombinant NDM-18.9 µg/mL-32–512 µg/mL4 µg/mL (with 64 µg/mL Adapalene)≤0.5[6]
PHT427Enzyme InhibitionRecombinant NDM-11.42 µmol/L----[9]
Compound 14aEnzyme InhibitionRecombinant NDM-120 µM----[10]
D-CaptoprilEnzyme InhibitionRecombinant NDM-12.38 ± 0.64 µM----[7]
EDTACell-based ITCNDM-1 in E. coli3.8 µM----[11]
EbselenCell-based ITCNDM-1 in E. coli0.55 µM----[11]
Combretum albidumEnzyme InhibitionRecombinant NDM-10.50-1.2 ng/µl2.56-5.12 mg/ml---[8]
Punica granatumEnzyme InhibitionRecombinant NDM-10.50-1.2 ng/µl2.56-5.12 mg/ml---[8]

Detailed Experimental Protocols

NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)

This protocol is a synthesized method based on common practices.[2][6][8]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.0, supplemented with 10-100 µM ZnSO4.

    • NDM-1 Enzyme: Prepare a stock solution of recombinant NDM-1 and dilute to the final working concentration (e.g., 5-10 nM) in the assay buffer.

    • Substrate: Prepare a stock solution of nitrocefin in DMSO and dilute to the final working concentration (e.g., 60 µM) in the assay buffer.

    • Inhibitor: Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well microtiter plate, add the NDM-1 enzyme solution.

    • Add varying concentrations of the inhibitor or DMSO (as a negative control).

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding the nitrocefin substrate solution.

    • Immediately measure the absorbance at 490 nm in kinetic mode using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on CLSI guidelines and published methods.[6][8][12]

  • Reagent and Culture Preparation:

    • Prepare a stock solution of the test compound and the antibiotic (e.g., meropenem) in an appropriate solvent.

    • Grow the NDM-1 producing bacterial strain in a suitable broth (e.g., Mueller-Hinton Broth) to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the test compound or antibiotic in the broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Checkerboard Synergy Assay

This assay is used to assess the synergistic effect of an inhibitor and an antibiotic.[6]

  • Assay Setup:

    • In a 96-well plate, prepare a matrix of serial dilutions of the antibiotic along the x-axis and the inhibitor along the y-axis.

    • Inoculate the wells with the NDM-1 producing bacterial strain as in the MIC assay.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of the antibiotic in the presence of each concentration of the inhibitor, and vice versa.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

      • FIC of Inhibitor = (MIC of inhibitor in combination) / (MIC of inhibitor alone)

    • Calculate the FIC Index (FICI) = FIC of Antibiotic + FIC of Inhibitor.

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an indifferent effect; FICI > 4 indicates antagonism.[6]

Visualizations

experimental_workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays cluster_binding Binding Assays enz_assay NDM-1 Inhibition Assay ic50 Determine IC50 enz_assay->ic50 mic_assay MIC Determination ic50->mic_assay Validate in Cells checkerboard Checkerboard Synergy Assay mic_assay->checkerboard fici Calculate FICI checkerboard->fici spr Surface Plasmon Resonance (SPR) fici->spr Characterize Binding itc Isothermal Titration Calorimetry (ITC) fici->itc Characterize Binding kd Determine Binding Affinity (KD) spr->kd itc->kd end Potent NDM-1 Inhibitor kd->end Optimized Inhibitor start Lead Compound start->enz_assay Test Potency ndm1_inhibition_pathway cluster_ndm1 NDM-1 Active Site zn1 Zn1 hydrolysis Hydrolysis zn1->hydrolysis zn2 Zn2 zn2->hydrolysis antibiotic β-Lactam Antibiotic antibiotic->zn1 Binds to Active Site antibiotic->zn2 inhibitor Lead Inhibitor inhibitor->zn1 Chelates Zinc Ions inhibitor->zn2 inactive_ab Inactive Antibiotic hydrolysis->inactive_ab

References

Technical Support Center: Optimizing the Synthesis of NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis protocol for a higher yield of New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitors. Given the vast landscape of potential inhibitor scaffolds, this guide addresses common challenges encountered during the multi-step synthesis of a representative small-molecule NDM-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, resulting in a low yield of the desired NDM-1 inhibitor. What are the common causes?

A1: Incomplete reactions are a frequent challenge in multi-step synthesis. Several factors could be at play:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Impurities can interfere with the reaction.

  • Solvent Purity: The presence of water or other impurities in your solvent can quench reagents or catalyze side reactions. Always use dry, high-purity solvents.

  • Reaction Temperature: The reaction may require a specific temperature to proceed at an optimal rate. Ensure your reaction is maintained at the correct temperature.

  • Reaction Time: Some reactions are slow and may require longer reaction times to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst Activity: If your reaction uses a catalyst, ensure it is active and has not been poisoned by impurities.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize their formation?

A2: The formation of byproducts can significantly reduce the yield of your target molecule. To minimize them:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to the formation of byproducts.

  • Order of Addition: The order in which you add your reagents can be critical. Adding a highly reactive reagent slowly can help to control the reaction and minimize side reactions.

  • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.

  • Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.

Q3: How can I improve the purification of my final NDM-1 inhibitor product?

A3: Effective purification is crucial for obtaining a high-purity product and accurate yield determination.

  • Chromatography Optimization: Optimize your column chromatography conditions, including the choice of stationary phase (e.g., silica gel, alumina) and mobile phase (solvent system). A well-chosen solvent system will provide good separation between your product and impurities.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvents to find one that dissolves your product well at high temperatures but poorly at low temperatures.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible solvents.

Q4: My final product shows a lower than expected inhibitory activity against NDM-1. What could be the reason?

A4: Low biological activity can be due to several factors:

  • Product Purity: Impurities in your final product can interfere with the biological assay, leading to inaccurate results. Ensure your product is of high purity.

  • Structural Integrity: Confirm the chemical structure of your final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to ensure it is the correct molecule.

  • Enzyme Activity: Ensure the NDM-1 enzyme used in the assay is active and the assay conditions are optimal.[1]

  • Compound Stability: Your inhibitor may be unstable under the assay conditions.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Starting material remains after the reaction is complete.Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Inactive reagent or catalyst.Use fresh, high-purity reagents and catalysts.
Poor solubility of starting materials.Use a different solvent or a co-solvent to improve solubility.
Low product yield with significant byproduct formation.Non-optimal reaction conditions.Optimize the reaction temperature, concentration, and stoichiometry.
Presence of impurities in starting materials or solvent.Purify starting materials and use dry, high-purity solvents.
Product is lost during workup or purification.Product is water-soluble.Saturate the aqueous layer with salt (brine) during extraction to reduce the solubility of the product in the aqueous phase.
Product is volatile.Use a rotary evaporator at a lower temperature and pressure to remove the solvent.
Product adheres to the silica gel during column chromatography.Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the mobile phase.
Product Purification Issues
Symptom Possible Cause Suggested Solution
Poor separation of product and impurities during column chromatography.Inappropriate mobile phase.Perform a TLC analysis with different solvent systems to find an optimal mobile phase that gives good separation.
Overloading the column.Use a larger column or reduce the amount of crude product loaded onto the column.
Product crashes out during column chromatography.Poor solubility of the product in the mobile phase.Use a more polar solvent system or a different stationary phase.
Oily product after purification.Residual solvent.Dry the product under high vacuum for an extended period.
Product is inherently an oil.If the product is an oil at room temperature, this is its natural state. Confirm purity using analytical techniques.

Experimental Protocols

A generalized multi-step synthesis of a hypothetical NDM-1 inhibitor is outlined below. This protocol should be adapted based on the specific chemical structure of the target inhibitor.

Step 1: Synthesis of Intermediate A

  • To a solution of starting material 1 (1.0 eq) in dry dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add reagent 2 (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Intermediate A.

Step 2: Synthesis of the Final NDM-1 Inhibitor

  • To a solution of Intermediate A (1.0 eq) in dry tetrahydrofuran (THF, 15 mL) under a nitrogen atmosphere, add reagent 3 (1.2 eq) at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to afford the final NDM-1 inhibitor.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reagents Reagents & Solvents start->reagents reaction Reaction Setup (Temperature, Time, Atmosphere) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup crude Crude Product workup->crude purification Purification (Column Chromatography, HPLC, Recrystallization) crude->purification pure_product Pure NDM-1 Inhibitor purification->pure_product analysis Characterization (NMR, MS, Purity) pure_product->analysis bioassay Biological Assay (IC50, Ki) analysis->bioassay

Caption: A generalized workflow for the synthesis, purification, and analysis of an NDM-1 inhibitor.

troubleshooting_logic start Low Yield of NDM-1 Inhibitor incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproducts Significant Byproducts? incomplete_reaction->byproducts No check_reagents Check Reagent/Catalyst Activity & Purity incomplete_reaction->check_reagents Yes purification_loss Loss During Purification? byproducts->purification_loss No optimize_stoichiometry Optimize Reactant Stoichiometry & Addition Order byproducts->optimize_stoichiometry Yes optimize_purification Optimize Purification Method (Chromatography, etc.) purification_loss->optimize_purification Yes final_product Higher Yield Achieved purification_loss->final_product No optimize_conditions Optimize Reaction Time & Temperature check_reagents->optimize_conditions optimize_conditions->start optimize_stoichiometry->start optimize_purification->start

Caption: A decision tree for troubleshooting low yield in NDM-1 inhibitor synthesis.

References

Technical Support Center: Strategies to Reduce Non-specific Binding of NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to non-specific binding in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your NDM-1 inhibitor screening and characterization assays.

Problem: High background signal or apparent inhibition across multiple, structurally diverse compounds in my primary screen.

This often indicates non-specific binding to the enzyme or other assay components.

Possible Cause Suggested Solution
Hydrophobic interactions Add a non-ionic detergent like Tween-20 (0.005-0.05%) or Triton X-100 to your assay buffer.[1]
Electrostatic interactions Increase the salt concentration of your buffer (e.g., NaCl from 150 mM to 250 mM) to shield charges.[2]
Compound aggregation Include a detergent in your buffer. Visually inspect your compounds in the assay buffer for precipitation.
Binding to assay surfaces Pre-treat plates with a blocking agent like Bovine Serum Albumin (BSA) or casein.[2]

Problem: My inhibitor shows potent activity in the initial biochemical assay but has no effect in cell-based assays.

This discrepancy can arise from several factors, including non-specific inhibition in the biochemical assay.

Possible Cause Suggested Solution
Non-specific binding to the purified NDM-1 enzyme Re-run the biochemical assay with the addition of a non-ionic detergent (e.g., 0.01% Tween-20) and a blocking protein like BSA (0.1 mg/mL). A significant drop in potency suggests the initial activity was due to non-specific interactions.
Compound instability or degradation Assess the chemical stability of your compound in the cell culture media over the time course of the experiment.
Poor cell permeability The compound may not be reaching the periplasmic space where NDM-1 is located in Gram-negative bacteria. Consider structure-activity relationship (SAR) studies to improve permeability.
Efflux by bacterial pumps The compound may be actively transported out of the bacteria. Test in combination with an efflux pump inhibitor.

Problem: In my Surface Plasmon Resonance (SPR) experiment, I observe a high response on the reference flow cell.

This is a clear indication of non-specific binding to the sensor chip surface.

Possible Cause Suggested Solution
Hydrophobic interactions with the sensor surface Include a non-ionic surfactant like Tween-20 (P20) in your running buffer (e.g., 0.05%).[1]
Electrostatic interactions with the sensor surface Increase the salt concentration in your running buffer (e.g., up to 500 mM NaCl). Adjust the pH of the running buffer to be further from the isoelectric point of the analyte.[2]
Insufficient blocking of the sensor surface Ensure complete blocking of unreacted sites after ligand immobilization using a standard blocking agent like ethanolamine. For some analytes, adding a blocking protein like BSA (0.1-1 mg/mL) to the running buffer can help.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific binding in NDM-1 inhibitor assays?

A1: Non-specific binding in NDM-1 assays is primarily driven by:

  • Hydrophobic interactions: Many small molecule inhibitors are hydrophobic and can bind non-specifically to hydrophobic pockets on the NDM-1 enzyme or to plastic surfaces of the assay plates.[3]

  • Electrostatic interactions: Charged compounds can interact non-specifically with oppositely charged residues on the protein surface.[2]

  • Compound aggregation: At higher concentrations, some compounds can form aggregates that sequester the enzyme, leading to apparent inhibition.

Q2: How can I proactively design my experiments to minimize non-specific binding?

A2: From the outset, you can incorporate several strategies:

  • Buffer Optimization: Include a non-ionic detergent (e.g., 0.01% Tween-20) and a blocking protein (e.g., 0.1 mg/mL BSA) in your standard assay buffer.[4]

  • Control Experiments: Always run a counterscreen with a structurally unrelated enzyme to identify promiscuous inhibitors. For SPR, use a reference flow cell with an irrelevant immobilized protein.[5]

  • Solubility Assessment: Ensure your compounds are fully soluble at the concentrations used in your assays.

Q3: Can the blocking agents themselves interfere with the assay?

A3: Yes, this is a possibility. It is crucial to run control experiments to ensure that the chosen blocking agent (e.g., BSA, casein) or detergent does not inhibit NDM-1 activity on its own. Test a range of concentrations of the blocking agent in the absence of your inhibitor to confirm it has no effect on the enzyme's catalytic rate.

Q4: What is a good workflow to validate a hit and rule out non-specific binding?

A4: A robust hit validation workflow should include orthogonal assays.

Hit_Validation_Workflow Primary_Screen Primary Screen (e.g., Nitrocefin Assay) Dose_Response Dose-Response Curve Primary_Screen->Dose_Response Counterscreen Counterscreen (Unrelated Enzyme) Dose_Response->Counterscreen Orthogonal_Assay Orthogonal Assay (e.g., ITC or SPR) Counterscreen->Orthogonal_Assay No inhibition False_Positive False Positive Counterscreen->False_Positive Inhibition Cell_Based_Assay Cell-Based Synergy Assay (with a β-lactam) Orthogonal_Assay->Cell_Based_Assay Binding Confirmed Orthogonal_Assay->False_Positive No Binding Hit_Confirmed Confirmed Hit Cell_Based_Assay->Hit_Confirmed Synergy Observed Cell_Based_Assay->False_Positive No Synergy

Figure 1. A workflow for validating hits from a primary screen to eliminate false positives due to non-specific binding.

Q5: Are there specific considerations for hydrophobic inhibitors?

A5: Yes, hydrophobic compounds are particularly prone to non-specific binding. In addition to using detergents, consider the following:

  • Modify the compound: If medicinal chemistry efforts are ongoing, consider adding polar functional groups to increase solubility and reduce non-specific hydrophobic interactions.

  • Use alternative assay formats: Techniques like ultrafiltration-LC/MS can sometimes better tolerate hydrophobic compounds compared to fluorescence-based assays.

Quantitative Data on NDM-1 Inhibitors

The following tables summarize inhibitory constants for some known NDM-1 inhibitors. Note that assay conditions can significantly impact these values.

Table 1: IC50 Values of Selected NDM-1 Inhibitors

InhibitorIC50 (µM)Assay MethodReference
D-captopril7.9Spectrophotometric[6]
L-captopril202.0Spectrophotometric[6]
Thiorphan1.8Spectrophotometric[6]
Dimercaprol1.3Spectrophotometric[6]
Adapalene8.9 µg/mLNitrocefin Assay[7]
VNI-4129.6Nitrocefin Assay[4]
ZINC0568364113.59Nitrocefin Assay[8]

Table 2: Dissociation Constants (Kd) of NDM-1 Inhibitors from Biophysical Assays

Inhibitor/FragmentKd (µM)MethodReference
Fragment 1181SPR[9]
Fragment 22100SPR[9]
M11.2ITC[10]
M170.8ITC[10]
M210.5ITC[10]
M610.3ITC[10]

Experimental Protocols

Nitrocefin-Based NDM-1 Inhibition Assay

This protocol is adapted for a 96-well plate format to determine the IC50 of putative inhibitors.

Materials:

  • Recombinant NDM-1 enzyme

  • Assay buffer: 50 mM HEPES, 100 µM ZnSO4, pH 7.5 (optional: with 0.1 mg/mL BSA and 0.01% Tween-20)

  • Nitrocefin (chromogenic substrate)

  • Inhibitor compounds dissolved in DMSO

  • 96-well microtiter plate

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare serial dilutions of your inhibitor compounds in the assay buffer. Keep the final DMSO concentration below 1%.

  • In a 96-well plate, add 50 µL of the appropriate inhibitor dilution to each well. For controls, add 50 µL of assay buffer with DMSO (no inhibitor).

  • Add 25 µL of NDM-1 enzyme solution (e.g., 10 nM final concentration) to each well.

  • Incubate the plate at 30°C for 10-20 minutes to allow the inhibitor to bind to the enzyme.[4][11]

  • Initiate the reaction by adding 25 µL of nitrocefin solution (e.g., 100 µM final concentration).[4]

  • Immediately monitor the change in absorbance at 490 nm over time using a plate reader. The rate of nitrocefin hydrolysis is proportional to NDM-1 activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Nitrocefin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare NDM-1 Solution Add_Enzyme Add NDM-1 to Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Nitrocefin Solution Add_Substrate Add Nitrocefin Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate Incubate (10-20 min) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Absorbance Read Absorbance at 490 nm Add_Substrate->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Figure 2. Workflow for a nitrocefin-based NDM-1 inhibition assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during the binding of an inhibitor to NDM-1, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters.

Materials:

  • Purified, tag-free NDM-1 enzyme, extensively dialyzed against the ITC buffer.

  • Inhibitor compound, dissolved in the same final dialysis buffer.

  • ITC buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5.

  • Isothermal titration calorimeter.

Procedure:

  • Prepare the NDM-1 solution to a final concentration of approximately 10-50 µM in the ITC cell.

  • Prepare the inhibitor solution to a concentration 10-20 times that of the NDM-1 solution in the injection syringe.

  • Ensure both the protein and inhibitor solutions are in identical, degassed buffer to minimize heats of dilution.

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor solution into the NDM-1 solution at a constant temperature (e.g., 25°C).

  • Record the heat change after each injection.

  • Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and enthalpy of binding (ΔH).

ITC_Methodology Prepare_Samples Prepare NDM-1 and Inhibitor in Matched Buffer Load_ITC Load NDM-1 into Cell, Inhibitor into Syringe Prepare_Samples->Load_ITC Titration Perform Titration (Inject Inhibitor into NDM-1) Load_ITC->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Data_Analysis Integrate Peaks and Plot Binding Isotherm Measure_Heat->Data_Analysis Fit_Model Fit Data to Binding Model Data_Analysis->Fit_Model Determine_Parameters Determine Kd, n, ΔH Fit_Model->Determine_Parameters

Figure 3. Key steps in determining binding affinity using Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for studying the kinetics (association and dissociation rates) of inhibitor binding to NDM-1 in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified NDM-1 enzyme.

  • Inhibitor compounds.

  • Running buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine).

Procedure:

  • Immobilization: Immobilize NDM-1 onto the sensor chip surface (e.g., via amine coupling) to a suitable density (e.g., 2000-5000 RU). Create a reference flow cell by either leaving it blank or immobilizing an irrelevant protein.

  • Non-Specific Binding Test: Before analyzing specific binding, inject the highest concentration of your inhibitor over the reference flow cell. If significant binding is observed, optimize the running buffer by adding BSA or increasing the salt concentration.[1]

  • Kinetic Analysis: Inject a series of concentrations of the inhibitor over both the NDM-1 and reference flow cells.

  • Regeneration: If necessary, use a regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound inhibitor between cycles.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

  • Globally fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

References

improving the pharmacokinetic properties of NDM-1 inhibitor-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDM-1 inhibitor-4. The information is designed to address specific issues that may be encountered during experimental procedures aimed at improving its pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-β-lactam-based inhibitor that targets the New Delhi metallo-β-lactamase-1 (NDM-1).[1][2] Its primary mechanism involves binding to the zinc ions in the active site of the NDM-1 enzyme, preventing the hydrolysis of β-lactam antibiotics.[3][4][5] This action restores the efficacy of carbapenems and other β-lactam antibiotics against resistant bacteria.[1]

Q2: What are the known pharmacokinetic challenges with this compound?

A2: Early preclinical data suggests that this compound may exhibit high lipophilicity, which can lead to poor aqueous solubility and potential off-target effects.[1] Additionally, like many small molecule inhibitors, it may be susceptible to rapid metabolism and clearance, resulting in a short half-life.[6]

Q3: How can I improve the solubility of this compound for in vitro assays?

A3: To improve solubility, consider using co-solvents such as DMSO, followed by dilution in aqueous buffer. It is crucial to determine the final DMSO concentration and ensure it does not exceed a level that affects enzymatic activity or cell viability (typically <0.5%). Sonication can also aid in the dissolution of the compound. For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems may be necessary.

Q4: What is the recommended starting dose for in vivo pharmacokinetic studies in mice?

A4: Based on preliminary efficacy studies and the typical dosage for similar small molecule inhibitors, a starting dose of 10-50 mg/kg administered intravenously (IV) or intraperitoneally (IP) is recommended. However, dose range-finding studies are essential to determine the maximum tolerated dose (MTD) and to establish a therapeutic window.

Troubleshooting Guides

In Vitro Enzyme Inhibition Assays

Problem: High variability in IC50 values between experimental repeats.

Possible Cause Troubleshooting Step
Inhibitor Precipitation Visually inspect the assay plate for any signs of precipitation. Decrease the final concentration of the inhibitor or adjust the co-solvent percentage.
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents.[7]
Reagent Degradation Prepare fresh inhibitor and enzyme solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Assay Conditions Optimize incubation times and temperatures. Ensure the substrate concentration is appropriate for the enzyme kinetics.[7]

Problem: No significant inhibition observed even at high concentrations of this compound.

Possible Cause Troubleshooting Step
Inactive Inhibitor Verify the purity and integrity of the inhibitor compound using techniques like HPLC-MS.
Inactive Enzyme Confirm the activity of the recombinant NDM-1 enzyme using a known substrate like nitrocefin and a control inhibitor.[1][8]
Incorrect Assay Buffer Ensure the buffer composition, including the concentration of ZnSO4, is optimal for NDM-1 activity.[1]
High Protein Binding If using serum-containing media, the inhibitor may bind to proteins, reducing its free concentration. Perform assays in serum-free conditions or quantify the extent of protein binding.
In Vivo Pharmacokinetic Studies

Problem: Low oral bioavailability of this compound.

Possible Cause Troubleshooting Step
Poor Solubility The compound may not be adequately dissolving in the gastrointestinal tract. Consider formulation strategies such as micronization or amorphous solid dispersions.
High First-Pass Metabolism The inhibitor may be extensively metabolized in the liver before reaching systemic circulation. Conduct in vitro metabolism studies with liver microsomes to assess metabolic stability.
Efflux by Transporters The compound may be a substrate for efflux transporters like P-glycoprotein in the gut wall. Evaluate its interaction with common transporters using in vitro assays.

Problem: Rapid clearance and short half-life in plasma.

Possible Cause Troubleshooting Step
Rapid Hepatic Metabolism The inhibitor is likely being cleared quickly by metabolic enzymes in the liver. Identify the major metabolic pathways and consider structural modifications to block these sites.
Renal Excretion The compound may be rapidly cleared by the kidneys. Analyze urine samples to quantify the extent of renal clearance.
Plasma Protein Binding Low plasma protein binding can lead to a larger volume of distribution and faster clearance. Assess the extent of binding to plasma proteins from different species.

Data Presentation

Table 1: In Vitro Pharmacokinetic Properties of this compound (Hypothetical Data)

ParameterValue
Aqueous Solubility (pH 7.4) < 1 µg/mL
LogP 4.2
Plasma Protein Binding (Mouse) 95%
Plasma Protein Binding (Human) 98%
Metabolic Stability (Mouse Liver Microsomes, t½) 15 min
Metabolic Stability (Human Liver Microsomes, t½) 25 min

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (10 mg/kg IV, Hypothetical Data)

ParameterValue
Half-life (t½) 0.8 h
Volume of Distribution (Vd) 2.5 L/kg
Clearance (CL) 3.0 L/h/kg
AUC (0-inf) 3.3 µg*h/mL

Experimental Protocols

Protocol 1: Determination of IC50 using a Nitrocefin-based Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 100 µM solution of nitrocefin in assay buffer (50 mM HEPES, 100 µM ZnSO4, pH 7.5).[1]

    • Prepare a 20 nM solution of recombinant NDM-1 enzyme in assay buffer.[1]

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of serially diluted this compound in assay buffer.

    • Add 25 µL of the 20 nM NDM-1 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the 100 µM nitrocefin solution to each well.

    • Immediately measure the absorbance at 492 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animal Dosing:

    • Fast male CD-1 mice overnight.

    • Administer this compound at a dose of 10 mg/kg via intravenous (IV) tail vein injection.

  • Sample Collection:

    • Collect blood samples (approximately 50 µL) via retro-orbital bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

    • Quantify the concentration of the inhibitor in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as half-life, volume of distribution, clearance, and AUC from the plasma concentration-time data.

Visualizations

NDM1_Inhibition_Pathway cluster_bacterium Bacterium Beta_Lactam β-Lactam Antibiotic NDM1 NDM-1 Enzyme Beta_Lactam->NDM1 Hydrolysis Cell_Wall Cell Wall Synthesis Beta_Lactam->Cell_Wall Inhibition Inhibitor4 NDM-1 Inhibitor-4 Inhibitor4->NDM1 Inhibition Lysis Bacterial Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of action for this compound in bacteria.

PK_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Study cluster_modeling Pharmacokinetic Modeling Solubility Solubility Assay Dosing Animal Dosing (IV & PO) Solubility->Dosing Metabolism Microsomal Stability Assay Metabolism->Dosing Binding Plasma Protein Binding Assay Binding->Dosing Sampling Blood & Tissue Sampling Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis PK_Params Calculate PK Parameters Analysis->PK_Params Bioavailability Determine Oral Bioavailability PK_Params->Bioavailability Optimization Guide Lead Optimization Bioavailability->Optimization

Caption: Experimental workflow for pharmacokinetic analysis.

Troubleshooting_Logic Start Low Bioavailability Observed Solubility_Check Is aqueous solubility low? Start->Solubility_Check Metabolism_Check Is first-pass metabolism high? Solubility_Check->Metabolism_Check No Formulation Improve Formulation (e.g., co-solvents, nanoparticles) Solubility_Check->Formulation Yes Efflux_Check Is it a P-gp substrate? Metabolism_Check->Efflux_Check No Structural_Mod Structural Modification to block metabolic sites Metabolism_Check->Structural_Mod Yes Efflux_Inhibitor Co-administer with P-gp inhibitor Efflux_Check->Efflux_Inhibitor Yes End Re-evaluate In Vivo PK Efflux_Check->End No Formulation->End Structural_Mod->End Efflux_Inhibitor->End

Caption: Troubleshooting logic for low oral bioavailability.

References

Technical Support Center: Addressing Resistance to NDM-1 Inhibitor-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDM-1 inhibitor-4 and investigating mechanisms of resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Decreased efficacy of this compound after bacterial passaging.

  • Question: We've observed a significant increase in the Minimum Inhibitory Concentration (MIC) of our lead compound, this compound, after serially passaging our E. coli strain expressing blaNDM-1. What could be the underlying cause and how can we investigate it?

  • Answer: A progressive decrease in the efficacy of an NDM-1 inhibitor upon serial passaging strongly suggests the development of resistance. The primary mechanisms to consider are:

    • Target Modification: Mutations in the blaNDM-1 gene can alter the inhibitor's binding site, reducing its affinity and efficacy.

    • Decreased Drug Accumulation: Changes in the bacterial cell envelope, such as downregulation of porins or upregulation of efflux pumps, can limit the intracellular concentration of the inhibitor.

    • Plasmid Loss or Copy Number Variation: While less common under selective pressure, changes in the plasmid carrying the blaNDM-1 gene could theoretically impact expression levels.

    Experimental Workflow to Differentiate Resistance Mechanisms:

    G start Decreased Inhibitor Efficacy Observed seq Sequence blaNDM-1 gene from resistant isolate start->seq compare Compare sequence to wild-type seq->compare mut Mutation(s) identified in blaNDM-1 compare->mut no_mut No mutations in blaNDM-1 compare->no_mut confirm_mut Site-directed mutagenesis to confirm role of mutation mut->confirm_mut efflux Perform efflux pump inhibition assay no_mut->efflux porin Analyze outer membrane protein profile (SDS-PAGE) no_mut->porin conclusion_mut Resistance due to target modification confirm_mut->conclusion_mut efflux_res Increased efflux observed efflux->efflux_res porin_res Altered porin expression observed porin->porin_res conclusion_efflux Resistance due to increased efflux efflux_res->conclusion_efflux conclusion_porin Resistance due to decreased influx porin_res->conclusion_porin

    Caption: Workflow for investigating resistance to this compound.

Issue 2: Inconsistent results in NDM-1 enzyme inhibition assays.

  • Question: Our in vitro enzyme kinetics assays with purified NDM-1 and inhibitor-4 are showing high variability between experiments. What are the common pitfalls that could lead to such inconsistencies?

  • Answer: Inconsistent results in NDM-1 enzyme assays can stem from several factors related to the enzyme, inhibitor, or assay conditions.

    Troubleshooting Steps:

    • Enzyme Stability and Activity:

      • Zinc Availability: NDM-1 is a metallo-β-lactamase that requires zinc for its activity.[1][2] Ensure that the assay buffer is supplemented with an adequate concentration of ZnSO4 (typically 50-100 µM).

      • Enzyme Aggregation: Purified enzymes can aggregate over time. Centrifuge the enzyme stock briefly before use and determine the protein concentration accurately.

      • pH and Temperature: NDM-1 activity is sensitive to pH and temperature.[3] Maintain a consistent pH (typically 7.0-7.5) and temperature (e.g., 30°C or 37°C) across all experiments.

    • Inhibitor-Related Issues:

      • Solubility: Ensure your inhibitor is fully dissolved in a compatible solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

      • Stability: Assess the stability of your inhibitor in the assay buffer over the time course of the experiment.

    • Assay Conditions:

      • Substrate Concentration: Use a substrate concentration (e.g., nitrocefin) that is appropriate for determining the desired kinetic parameters (e.g., around the Km value for IC50 determination).

      • Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize volume errors, especially when working with small volumes of concentrated inhibitor stocks.

Frequently Asked Questions (FAQs)

Q1: What are the known resistance mechanisms to NDM-1 inhibitors?

A1: Resistance to NDM-1 inhibitors can arise through several mechanisms. The most direct mechanism is the modification of the NDM-1 enzyme itself through mutations in the blaNDM-1 gene.[4][5][6] These mutations can alter the active site, reducing the binding affinity of the inhibitor. Studies have shown that substitutions at residues such as His122 and Asp124 can significantly impact the binding of inhibitors.[5][6]

Other mechanisms that contribute to resistance against various antibiotics and can affect NDM-1 inhibitors include:

  • Reduced drug permeability due to the downregulation of outer membrane porins, which restricts the entry of the inhibitor into the bacterial cell.

  • Increased efflux of the inhibitor from the cell by the overexpression of efflux pumps.

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms NDM1 NDM-1 Inhibitor_in Inhibitor (intracellular) Efflux Efflux Pump Inhibitor_in->Efflux Efflux Target Target Site (NDM-1) Inhibitor_in->Target Binding Inhibitor_out Inhibitor (extracellular) Porin Porin Channel Inhibitor_out->Porin Influx Porin->Inhibitor_in Efflux->Inhibitor_out Mut Mutation in NDM-1 Mut->Target Alters binding site Porin_mut Porin Downregulation Porin_mut->Porin Reduces influx Efflux_up Efflux Pump Upregulation Efflux_up->Efflux Increases efflux

Caption: Mechanisms of resistance to NDM-1 inhibitors.

Q2: How do I determine if resistance to my inhibitor is due to target modification or other mechanisms?

A2: To differentiate between target-based resistance and other mechanisms, a combination of molecular and phenotypic assays is recommended.

  • Sequence the blaNDM-1 gene: This is the most direct way to identify mutations in the NDM-1 enzyme. Compare the sequence from the resistant strain to the wild-type sequence.

  • Enzyme Kinetics with Purified Mutant Protein: If a mutation is identified, express and purify the mutant NDM-1 protein. Perform enzyme kinetics and inhibition assays to compare its catalytic activity and the inhibitor's IC50 or Ki value against the wild-type enzyme. A significant increase in the IC50 or Ki for the mutant protein confirms target-based resistance.

  • Efflux Pump Inhibition Assays: Use a known efflux pump inhibitor (EPI) in combination with your NDM-1 inhibitor in MIC assays. A significant decrease in the MIC of your inhibitor in the presence of the EPI suggests that efflux is contributing to resistance.

  • Outer Membrane Protein Analysis: Isolate and analyze the outer membrane proteins of the resistant and susceptible strains using SDS-PAGE. A visible reduction or absence of a protein band corresponding to a major porin in the resistant strain indicates that reduced permeability may be a factor.

Q3: What are some common NDM-1 variants, and how might they affect inhibitor efficacy?

A3: Numerous variants of NDM have been identified, with single or multiple amino acid substitutions.[7] These variations can impact the enzyme's stability, catalytic efficiency, and affinity for substrates and inhibitors. For example, some variants exhibit increased thermal stability and a higher affinity for zinc, which can enhance their activity under the zinc-limited conditions often found in a host during infection.[2] The V88L substitution, found in several NDM variants, has been associated with higher carbapenemase activity.[7] It is crucial to test inhibitors against a panel of clinically relevant NDM variants to assess their spectrum of activity.

Data Presentation

Table 1: Inhibitory Activity of Selected Compounds Against NDM-1

CompoundIC50 (µM)Ki (µM)Inhibition MechanismReference
D-captopril7.91.3Competitive[8]
Aspergillomarasmine A (AMA)4.111Zinc Chelator[7]
ZINC0568364113.59 ± 0.52-Competitive[9]
Thiazolidine-2,4-dicarboxylic acid1.13 ± 0.042.17 ± 0.48 (Kic)Mixed[8]

Note: IC50 and Ki values can vary depending on experimental conditions.

Experimental Protocols

1. NDM-1 Enzyme Kinetics and Inhibition Assay

This protocol describes a spectrophotometric assay using the chromogenic cephalosporin nitrocefin to determine the kinetic parameters of NDM-1 and the potency of an inhibitor.

Materials:

  • Purified NDM-1 enzyme

  • Assay buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnSO4

  • Nitrocefin stock solution (e.g., 10 mM in DMSO)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 5 nM of purified NDM-1 enzyme to each well.

  • Add the desired concentrations of inhibitor-4 to the wells. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor for 10 minutes at 30°C.

  • Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.

  • Immediately monitor the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[10]

2. Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method to determine the MIC of this compound in combination with a β-lactam antibiotic (e.g., meropenem).

Materials:

  • Bacterial strain expressing NDM-1

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Meropenem

  • 96-well microplate

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of 5 x 105 CFU/mL in each well.

  • Prepare two-fold serial dilutions of meropenem in CAMHB in a 96-well plate.

  • Add a fixed, sub-inhibitory concentration of this compound to each well containing the meropenem dilutions.

  • Inoculate each well with the prepared bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

3. Efflux Pump Inhibition Assay

This assay determines if a compound's activity is enhanced by inhibiting efflux pumps, using a fluorescent substrate like ethidium bromide (EtBr).

Materials:

  • Bacterial strain expressing NDM-1

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr)

  • Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow the bacterial culture to the mid-log phase, then wash and resuspend the cells in PBS.

  • Add EtBr to the cell suspension at a concentration that does not affect cell viability.

  • Monitor the accumulation of EtBr by measuring the increase in fluorescence over time.

  • Once the fluorescence signal plateaus (indicating equilibrium between influx and efflux), add glucose to energize the efflux pumps and monitor the decrease in fluorescence as EtBr is pumped out.

  • Repeat the experiment in the presence of an EPI. A slower rate of EtBr efflux in the presence of the EPI indicates its inhibitory activity.[11]

This protocol can be adapted to assess the role of efflux in resistance to this compound by measuring the intracellular accumulation of a fluorescent analog of the inhibitor or by observing a potentiation of its antibacterial effect in the presence of an EPI in MIC assays.[12]

References

Validation & Comparative

A Comparative Guide to NDM-1 Inhibitor-4 and Other Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of New Delhi metallo-β-lactamase-1 (NDM-1) and other metallo-β-lactamases (MBLs) presents a significant threat to the efficacy of β-lactam antibiotics. The development of potent and specific inhibitors of these enzymes is a critical area of research. This guide provides a comparative analysis of a novel inhibitor, referred to here as NDM-1 Inhibitor-4 (a representative compound, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid, has been selected for this analysis due to the lack of a specific compound under the former name in published literature), alongside other well-characterized MBL inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activities of selected compounds against NDM-1 and other relevant MBLs. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are key metrics for evaluating inhibitor potency.

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Notes
This compound (1-hydroxypyridine-2(1H)-thione-6-carboxylic acid)VIM-2-0.013[1][2]Potent inhibitor of VIM-2, another clinically relevant MBL. Specific inhibitory data against NDM-1 is not readily available in the reviewed literature.
D-Captopril NDM-17.9[3][4]-A well-characterized thiol-based inhibitor.
Taniborbactam NDM-10.01 - 0.24[1][5][6][7]-A broad-spectrum bicyclic boronate inhibitor. The range reflects values from different studies.
Sodium 1,4,7-triazonane-1,4,7-tris(carboxylodithioate) NDM-1-5.63A representative dithiocarbamate inhibitor.

Mechanism of Action and Signaling Pathways

NDM-1 exerts its resistance by hydrolyzing the amide bond in the β-lactam ring of antibiotics, rendering them inactive. This is a direct enzymatic action and does not involve a complex host cell signaling pathway. The enzyme utilizes a di-zinc active site to activate a water molecule for the hydrolysis reaction.

MBL inhibitors function by interfering with this catalytic process. The primary mechanisms include:

  • Zinc Chelation: Some inhibitors bind to the zinc ions in the active site, displacing the catalytic water molecule and inactivating the enzyme. Thiol-based compounds like captopril and dithiocarbamates are known to act via this mechanism.

  • Covalent Inhibition: Certain inhibitors can form a covalent bond with active site residues, leading to irreversible inactivation.

  • Transition-State Analogs: Boronate inhibitors like Taniborbactam are designed to mimic the tetrahedral transition state of the β-lactam hydrolysis reaction, thereby binding with high affinity to the active site.

The following diagram illustrates the general mechanism of NDM-1 and the sites of inhibitor action.

NDM1_Inhibition Mechanism of NDM-1 and Inhibition cluster_enzyme NDM-1 Enzyme cluster_substrate β-Lactam Antibiotic cluster_product Inactive Product cluster_inhibitors MBL Inhibitors NDM-1 NDM-1 Zn1 Zn²⁺ NDM-1->Zn1 Zn2 Zn²⁺ NDM-1->Zn2 Inactive_Product Inactive Hydrolyzed Antibiotic NDM-1->Inactive_Product Hydrolysis H2O H₂O Zn1->H2O Zn2->H2O Beta-Lactam β-Lactam Antibiotic Beta-Lactam->NDM-1 Binding to Active Site Inhibitor_Chelator Zinc Chelator (e.g., Captopril) Inhibitor_Chelator->Zn1 Chelates Zinc Inhibitor_Chelator->Zn2 Inhibitor_Boronate Boronate (e.g., Taniborbactam) Inhibitor_Boronate->NDM-1 Blocks Active Site

Caption: Mechanism of NDM-1 action and points of inhibitor intervention.

Experimental Protocols

A standardized in vitro enzyme inhibition assay is crucial for the comparative evaluation of NDM-1 inhibitors. The following protocol outlines a typical procedure using the chromogenic cephalosporin nitrocefin as a substrate.

Objective: To determine the IC50 value of a test compound against NDM-1.

Materials:

  • Purified recombinant NDM-1 enzyme

  • Test inhibitor compound

  • Nitrocefin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of NDM-1 enzyme in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of NDM-1 enzyme to each well (e.g., 5 nM final concentration).

    • Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well (e.g., 100 µM final concentration).

    • Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

The following diagram outlines the general workflow for the NDM-1 inhibition assay.

NDM1_Assay_Workflow NDM-1 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (NDM-1, Inhibitor, Nitrocefin) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Enzyme + Inhibitor) Prepare_Reagents->Assay_Setup Incubation Pre-incubate Assay_Setup->Incubation Add_Substrate Add Nitrocefin Incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 486 nm Add_Substrate->Measure_Absorbance Data_Analysis Analyze Data and Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining NDM-1 inhibition.

Conclusion

The development of effective MBL inhibitors is paramount in combating the growing threat of antibiotic resistance. This guide provides a snapshot of the current landscape, highlighting the potent activity of novel compounds like Taniborbactam and the continued relevance of established inhibitors such as D-captopril. While direct comparative data for all inhibitors against NDM-1 is not always available, the provided information and experimental framework offer a solid foundation for researchers to evaluate and advance promising new therapeutic agents. The diverse chemical scaffolds of these inhibitors underscore the multiple avenues being explored to tackle this critical challenge in infectious disease.

References

Comparative Efficacy of NDM-1 Inhibitor-4 (1,2-HPT-6-COOH) in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head analysis of NDM-1 Inhibitor-4 against other prominent inhibitors, supported by comprehensive experimental data and protocols for researchers in drug development.

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) and its variants poses a significant threat to the efficacy of carbapenem antibiotics, a last resort for treating multidrug-resistant bacterial infections. This guide provides a comparative analysis of a potent inhibitor, referred to here as this compound (identified as 1,2-HPT-6-COOH in recent literature), against other known NDM-1 inhibitors. The data presented is intended to inform researchers, scientists, and drug development professionals on the validation of its activity across different bacterial strains.

Inhibitor Performance: A Quantitative Comparison

The inhibitory activity of this compound and other key compounds against NDM-1 and its clinically significant variant, NDM-4, has been evaluated using enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), providing a clear comparison of their potency.

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Bacterial Strain Context
This compound (1,2-HPT-6-COOH) NDM-1Not explicitly stated0.08 [1]Tested on purified enzyme
NDM-4Not explicitly stated0.12 [1]Tested on purified enzyme
L-CaptoprilNDM-1~7.9164 [1]Escherichia coli[1]
NDM-4Not explicitly stated210 [1]Tested on purified enzyme
D-CaptoprilNDM-17.9[2]1.3[2]Tested on purified enzyme
ME1071 (maleic acid derivative)NDM-1Not explicitly stated24[2]Tested on purified enzyme
Aspergillomarasmine A (AMA)NDM-14.0[2]0.011[2]Tested on purified enzyme
PHT427NDM-11.42[3]Not explicitly statedE. coli BL21(DE3)/pET30a(+)-blaNDM–1, K. pneumoniae C1928[3]
VNI-41NDM-129.6[4]Not explicitly statedTested on purified enzyme

Restoring Antibiotic Susceptibility: Meropenem in Combination with NDM-1 Inhibitors

A critical measure of an NDM-1 inhibitor's utility is its ability to restore the susceptibility of resistant bacteria to carbapenem antibiotics. The following table presents the Minimum Inhibitory Concentration (MIC) of meropenem against NDM-1-producing bacterial strains, both alone and in the presence of an inhibitor.

Bacterial StrainMeropenem MIC (µg/mL)Meropenem + Inhibitor MIC (µg/mL)Inhibitor & Concentration
NDM-1 producing E. coliHigh (strain dependent)Reduced (synergistic effect observed)Plant extracts (0.50-1.2 ng/µl IC50)[5]
NDM-1 producing E. coli BL21(DE3)>25616PHT427 (8 µg/mL)[3]
NDM-1 producing K. pneumoniae C1928>25632PHT427 (8 µg/mL)[3]
NDM-1 & KPC-2 producing K. pneumoniae C2315>25664PHT427 (8 µg/mL)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.

NDM-1 Enzyme Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to reduce the activity of the NDM-1 enzyme by 50%.

  • Reagents and Preparation:

    • Purified NDM-1 enzyme.

    • Nitrocefin (a chromogenic β-lactamase substrate), dissolved in DMSO.

    • Test inhibitor compound, dissolved in DMSO.

    • Assay buffer: 50 mM Tris-HCl, pH 7.0, containing 100 mM NaCl and 10 µM ZnSO4.

  • Procedure:

    • In a 96-well microplate, incubate 5 nM of the recombinant NDM-1 enzyme with varying concentrations of the test inhibitor for 10 minutes at room temperature. A negative control with DMSO instead of the inhibitor should be included.

    • Initiate the reaction by adding nitrocefin to a final concentration of 60 µM.

    • Immediately measure the change in absorbance at 490 nm over time at 30°C using a microplate reader.

    • The rate of hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Materials:

    • Bacterial culture in the logarithmic growth phase.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Antimicrobial agent (e.g., meropenem) and inhibitor.

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Prepare a standardized bacterial inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

    • In the microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in CAMHB. If testing a combination, add a fixed concentration of the inhibitor to each well.

    • Include a positive control (broth + bacteria, no antibiotic) and a negative control (broth only).

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate at 37°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.

  • Setup:

    • In a 96-well plate, create a two-dimensional dilution series. Dilute antibiotic A serially along the rows and antibiotic B serially along the columns.

    • This creates a checkerboard pattern of wells with various combinations of concentrations of the two agents.

  • Inoculation and Incubation:

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the NDM-1 signaling pathway and the experimental workflow for inhibitor validation.

NDM1_Signaling_Pathway cluster_bacteria Bacterial Cell cluster_inhibition Inhibition Mechanism Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits NDM1_Enzyme NDM-1 Enzyme Beta_Lactam_Antibiotic->NDM1_Enzyme Substrate Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to (when inhibited) Hydrolyzed_Antibiotic Inactive Antibiotic NDM1_Enzyme->Hydrolyzed_Antibiotic Hydrolyzes NDM1_Inhibitor NDM-1 Inhibitor-4 NDM1_Inhibitor->NDM1_Enzyme Inhibits

Caption: NDM-1 enzyme hydrolyzes β-lactam antibiotics, preventing them from inhibiting cell wall synthesis.

Experimental_Workflow Start Start: NDM-1 Inhibitor Candidate Enzyme_Assay Enzymatic Assay (IC50/Ki Determination) Start->Enzyme_Assay MIC_Test Minimum Inhibitory Concentration (MIC) Test Enzyme_Assay->MIC_Test Checkerboard_Assay Checkerboard Assay (Synergy Testing) MIC_Test->Checkerboard_Assay Data_Analysis Data Analysis and Comparison Checkerboard_Assay->Data_Analysis Conclusion Conclusion: Efficacy of Inhibitor Data_Analysis->Conclusion

References

specificity of NDM-1 inhibitor-4 for NDM-1 over other MBLs

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) and its variants poses a significant threat to the efficacy of beta-lactam antibiotics. The development of potent and specific inhibitors of NDM-1 is a critical area of research. This guide provides a comparative analysis of the specificity of a representative NDM-1 inhibitor against other clinically relevant metallo-beta-lactamases (MBLs), supported by experimental data and detailed protocols. For the purpose of this guide, we will focus on a potent dipicolinic acid (DPA) derivative, herein referred to as Inhibitor 39, due to available comparative data.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of selected inhibitors against NDM-1 and other MBLs. Lower IC50 values indicate higher potency.

InhibitorNDM-1 IC50 (µM)VIM-2 IC50 (µM)IMP-1 IC50 (µM)Citation
Inhibitor 39 (DPA-derivative) 0.08 Inhibited Inhibited [1]
VNI-4129.6--[1]
Compound 550.3060.4642.91[1]
D-captopril derivative (45)0.3--[1]
ZINC0568364113.59--[2]
Aspergillomarasmine A (AMA)4.0Inhibited-[2]
D-Captopril7.9--[3]
L-Captopril202.0--[3]

Note: "Inhibited" indicates that the source mentions inhibitory activity but does not provide a specific IC50 value. The table clearly demonstrates that Inhibitor 39 exhibits potent, nanomolar inhibition of NDM-1[1]. While specific IC50 values for VIM-2 and IMP-1 are not provided in the initial source, the compound is reported to inhibit these MBLs, suggesting a broader spectrum of activity[1]. In comparison, other inhibitors show varying degrees of potency and selectivity. For instance, VNI-41 shows micromolar inhibition of NDM-1, while the D-captopril derivative 45 also demonstrates potent sub-micromolar activity against NDM-1[1].

Experimental Protocols

The determination of inhibitor specificity and potency relies on standardized enzyme inhibition assays. Below is a detailed protocol for a typical in vitro MBL inhibition assay.

Metallo-β-Lactamase Inhibition Assay

1. Principle: This assay measures the ability of a compound to inhibit the hydrolysis of a chromogenic or fluorogenic beta-lactam substrate by a purified MBL enzyme. The rate of substrate hydrolysis is monitored spectrophotometrically or fluorometrically in the presence and absence of the test inhibitor.

2. Materials:

  • Purified MBL enzymes (e.g., NDM-1, VIM-2, IMP-1)[4]

  • Substrate: Nitrocefin or a fluorogenic cephalosporin (e.g., FC4)[5][6]

  • Assay Buffer: 50 mM HEPES, pH 7.5[4]

  • Test inhibitors dissolved in DMSO

  • 96-well microplates

  • Microplate reader

3. Enzyme and Substrate Preparation:

  • Recombinant MBLs are expressed and purified from E. coli[4].

  • The concentration of the purified enzyme is determined using a NanoDrop spectrometer[6].

  • A stock solution of the substrate is prepared in the assay buffer. The final substrate concentration in the assay is typically close to its Michaelis-Menten constant (Km) for the specific enzyme[6].

4. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • A reaction mixture is prepared containing the assay buffer and the purified MBL enzyme at a final concentration typically in the picomolar to nanomolar range[4][7].

  • Serial dilutions of the test inhibitor are added to the wells, with a final DMSO concentration kept constant and low (e.g., <1%) to avoid solvent inhibition[7].

  • The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a defined period to allow for inhibitor-enzyme binding[4][7].

  • The reaction is initiated by the addition of the substrate (e.g., nitrocefin)[5][7].

  • The rate of substrate hydrolysis is monitored by measuring the change in absorbance (e.g., at 482 nm for nitrocefin) or fluorescence over time using a microplate reader[4].

5. Data Analysis:

  • The initial velocity (rate) of the reaction is calculated for each inhibitor concentration.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the absence of the inhibitor (control)[7].

  • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve[7][8].

Experimental Workflow

The following diagram illustrates the general workflow for assessing the specificity of an MBL inhibitor.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis inhibitor_prep Prepare serial dilutions of test inhibitor incubation Incubate inhibitor with each MBL inhibitor_prep->incubation enzyme_prep Prepare purified MBL enzymes (NDM-1, VIM-2, IMP-1, etc.) enzyme_prep->incubation substrate_prep Prepare substrate solution (e.g., Nitrocefin) reaction Initiate reaction with substrate substrate_prep->reaction incubation->reaction measurement Monitor substrate hydrolysis (Absorbance/Fluorescence) reaction->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50 compare Compare IC50 values across different MBLs calc_ic50->compare

Caption: Workflow for determining the specificity of an MBL inhibitor.

References

Comparative Analysis of NDM-1 and NDM-4 Inhibition by a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the inhibition of New Delhi metallo-β-lactamase-1 (NDM-1) and its variant NDM-4 by a potent inhibitor, 1,2-HPT-6-COOH. This document is intended for researchers, scientists, and drug development professionals working on combating antibiotic resistance.

NDM-1 is a formidable metallo-β-lactamase (MBL) that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2] The emergence of NDM variants, such as NDM-4, which differs from NDM-1 by a single amino acid substitution (M154L), presents a significant clinical challenge due to its enhanced enzymatic activity against certain carbapenems and cephalosporins.[3][4] Understanding the inhibitory profile of novel compounds against both NDM-1 and NDM-4 is crucial for the development of effective therapeutics.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of 1,2-HPT-6-COOH against NDM-1 and NDM-4 was evaluated and compared with the known MBL inhibitor, l-captopril. The key parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized in the table below.

EnzymeInhibitorKi (μM)IC50 (μM)Ligand Efficiency (LE)
NDM-1 1,2-HPT-6-COOH0.08Not Reported0.89
NDM-4 1,2-HPT-6-COOH0.12Not Reported0.87
NDM-1 l-captopril164Not Reported0.37
NDM-4 l-captopril210Not Reported0.36

Data sourced from a study characterizing the novel inhibitor 1,2-HPT-6-COOH.[3]

The data clearly indicates that 1,2-HPT-6-COOH is a significantly more potent inhibitor of both NDM-1 and NDM-4 compared to l-captopril, as demonstrated by its substantially lower Ki values.[3] The high ligand efficiency of 1,2-HPT-6-COOH for both enzymes further underscores its strong binding affinity.

Experimental Protocols

The following section details the methodologies employed in the characterization of NDM-1 and NDM-4 and the assessment of their inhibition.

Enzyme Purification and Kinetic Studies: The genes encoding NDM-1 and NDM-4 were cloned and expressed in E. coli. The enzymes were then purified to homogeneity using chromatographic techniques. Steady-state kinetic parameters (KM and kcat) were determined using nitrocefin as a chromogenic substrate.[3] For NDM-1, the KM and kcat values were 10.9 ± 0.6 μM and 86 ± 11 s−1, respectively, resulting in a catalytic efficiency (kcat/KM) of 7.9 × 106 M−1 s−1.[3] For NDM-4, the determined KM and kcat were 9.4 ± 0.2 μM and 70 ± 7 s−1, respectively, with a catalytic efficiency of 7.4 × 106 M−1 s−1.[3]

Inhibition Assays: The inhibitory activity of the compounds was determined through a dose-dependent assay using nitrocefin as the substrate.[3] The NDM enzyme (5 nM) was incubated with varying concentrations of the inhibitor in a buffer containing 10 μM ZnSO4 for a specified period.[5] Following incubation, nitrocefin was added to a final concentration of 60 μM, and the hydrolysis was monitored by measuring the change in absorbance at 490 nm.[5] The percentage of inhibition was calculated, and the IC50 values were determined by fitting the data to a dose-response curve. The inhibition constant (Ki) was subsequently calculated from the IC50 values.[3]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Cloning Cloning of blaNDM-1 and blaNDM-4 genes Expression Expression in E. coli Cloning->Expression Purification Enzyme Purification Expression->Purification Incubation Incubation of NDM enzyme with inhibitor Purification->Incubation Substrate_Addition Addition of Nitrocefin Incubation->Substrate_Addition Measurement Spectrophotometric Measurement (490 nm) Substrate_Addition->Measurement IC50_Calc IC50 Determination Measurement->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Caption: Experimental workflow for determining the inhibitory activity of compounds against NDM-1 and NDM-4.

Signaling_Pathway cluster_enzyme NDM Metallo-β-Lactamase Action cluster_inhibition Inhibition Mechanism Beta_Lactam β-Lactam Antibiotic NDM NDM-1 / NDM-4 (with Zn2+ cofactor) Beta_Lactam->NDM Substrate Binding Inhibited_NDM Inhibited NDM Enzyme Beta_Lactam->Inhibited_NDM Binding Blocked Hydrolysis Hydrolysis of β-Lactam Ring NDM->Hydrolysis NDM->Inhibited_NDM Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Inhibitor Inhibitor (e.g., 1,2-HPT-6-COOH) Inhibitor->NDM

Caption: Mechanism of NDM-catalyzed antibiotic hydrolysis and its inhibition.

Mechanism of Action and Inhibition

NDM-1 and NDM-4 are zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[2][6] The active site of these enzymes contains one or two zinc ions that are essential for catalytic activity.[7] The inhibitor 1,2-HPT-6-COOH exerts its function by interacting with the zinc ions in the active site of the NDM enzymes.[3] Structural studies have revealed that this inhibitor can form an octahedral coordination sphere with the second zinc ion (Zn2) in the binuclear metal center of NDM-4, which is a unique binding mode among known MBL inhibitors.[3] This distinct mechanism of action provides a novel scaffold for the design of next-generation MBL inhibitors to combat the growing threat of antibiotic resistance.

References

Comparative Analysis of NDM-1 Inhibitor Cross-Reactivity with Human Metalloenzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1), has spurred the development of inhibitors to restore the efficacy of β-lactam antibiotics. A critical aspect of the preclinical development of these inhibitors is assessing their selectivity and potential for off-target effects, especially against human metalloenzymes that share mechanistic features with MBLs. This guide provides a comparative analysis of the cross-reactivity of a representative NDM-1 inhibitor with key human metalloenzymes, supported by experimental data and detailed protocols.

Given the absence of a specific compound designated "NDM-1 inhibitor-4" in the scientific literature, this guide will focus on a well-characterized NDM-1 inhibitor, L-captopril , for which extensive data on both NDM-1 inhibition and interaction with human metalloenzymes are available. L-captopril, a clinically approved inhibitor of the human metalloenzyme Angiotensin-Converting Enzyme (ACE), serves as an excellent case study for evaluating cross-reactivity.[1][2]

Data Presentation: Inhibitory Activity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of L-captopril and its stereoisomer, D-captopril, against the bacterial enzyme NDM-1 and the human enzyme Angiotensin-Converting Enzyme (ACE). Lower IC50 values indicate greater inhibitory potency.

CompoundTarget EnzymeOrganism/SystemIC50 Value (µM)Reference
L-captopril NDM-1Bacteria202.0[1]
ACEHuman0.02[3]
D-captopril NDM-1Bacteria7.9[1]
hACE-2, hHAGH, DCLRE1A, DCLRE1BHuman>100[2]

Key Observation: L-captopril is a significantly more potent inhibitor of the human metalloenzyme ACE than the bacterial NDM-1. Conversely, D-captopril demonstrates stronger inhibition of NDM-1 compared to L-captopril.[1][2] Notably, a study found that at a concentration of 100 µM, neither L-captopril nor D-captopril showed inhibitory activity against a panel of human metallo-fold enzymes, including ACE-2, suggesting a degree of selectivity under those experimental conditions.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibition. Below are generalized protocols for determining the inhibitory activity of compounds against NDM-1 and a representative human metalloenzyme.

NDM-1 Inhibition Assay

This assay measures the ability of an inhibitor to prevent NDM-1 from hydrolyzing a chromogenic β-lactam substrate, such as nitrocefin.

  • Reagents and Buffers:

    • Purified recombinant NDM-1 enzyme.

    • Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, and 1 µg/mL ZnCl2.[4]

    • Substrate: Nitrocefin solution.

    • Test inhibitor (e.g., L-captopril) at various concentrations.

  • Procedure:

    • The NDM-1 enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by adding the nitrocefin substrate.

    • The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time.

    • The initial reaction rates are calculated for each inhibitor concentration.

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Human Metalloenzyme (e.g., ACE) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of a human metalloenzyme. The specific substrate and detection method will vary depending on the enzyme.

  • Reagents and Buffers:

    • Purified human metalloenzyme (e.g., ACE).

    • Assay buffer appropriate for the specific enzyme (e.g., 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5 for Matrix Metalloproteinases).[5]

    • A specific substrate for the enzyme (e.g., a fluorogenic peptide substrate).

    • Test inhibitor at various concentrations.

  • Procedure:

    • The human metalloenzyme is pre-incubated with the test inhibitor at various concentrations in the assay buffer.

    • The reaction is started by the addition of the specific substrate.

    • The enzymatic activity is measured by detecting the product formation over time (e.g., by measuring the increase in fluorescence).

  • Data Analysis:

    • Similar to the NDM-1 assay, the percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a potential NDM-1 inhibitor against human metalloenzymes.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Cross-Reactivity) cluster_2 Selectivity Analysis A NDM-1 Inhibitor Candidate B NDM-1 Inhibition Assay A->B C Determine IC50 for NDM-1 B->C G Compare IC50 Values (NDM-1 vs. Human Enzymes) C->G D Panel of Human Metalloenzymes (e.g., ACE, MMPs) E Human Metalloenzyme Inhibition Assays D->E F Determine IC50 for Human Enzymes E->F F->G H Calculate Selectivity Index (IC50_human / IC50_NDM-1) G->H I Prioritize Candidates with High Selectivity H->I

Caption: Workflow for assessing NDM-1 inhibitor cross-reactivity.

Logical Relationship of Inhibitor Selectivity

This diagram illustrates the desired outcome of a selective NDM-1 inhibitor, where the inhibitory effect is potent against the target enzyme while being minimal against off-target human enzymes.

G Inhibitor Selective NDM-1 Inhibitor NDM1 NDM-1 (Bacterial) Inhibitor->NDM1 High Inhibition HumanEnzyme Human Metalloenzymes Inhibitor->HumanEnzyme Low/No Inhibition Antibiotic β-Lactam Antibiotic NDM1->Antibiotic Hydrolysis (Inactivation) HumanPhysiology Normal Human Physiology HumanEnzyme->HumanPhysiology Essential Functions BacterialCell Bacterial Cell Wall Synthesis Antibiotic->BacterialCell Inhibition

Caption: Ideal selectivity profile of an NDM-1 inhibitor.

References

Validating the In Vivo Efficacy of NDM-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) has posed a significant threat to global public health. This enzyme confers broad-spectrum resistance to beta-lactam antibiotics, including carbapenems, which are often the last resort for treating severe bacterial infections. The development of NDM-1 inhibitors is a critical strategy to restore the efficacy of existing antibiotics. This guide provides a comparative overview of the in vivo efficacy of a representative NDM-1 inhibitor, BP1, and compares its performance with other alternatives based on available experimental data.

While the specific compound "NDM-1 inhibitor-4" is not identified in the reviewed literature, this guide utilizes data from published studies on various NDM-1 inhibitors to provide a framework for evaluating their preclinical efficacy.

In Vitro Efficacy: A Comparative Look

A summary of the in vitro performance of several NDM-1 inhibitors is presented below. These data highlight the varying potencies and methodologies used to evaluate these compounds.

InhibitorTarget Enzyme(s)In Vitro AssayKey Findings
BP1 NDM-1, VIM-2Enzyme Inhibition (Kiapp)Kiapp of 97.4 µM against NDM-1 and 24.8 µM against VIM-2.[1]
MIC ReductionRestored meropenem efficacy to ≤ 0.5 mg/L in seven MBL-expressing bacteria.[1]
PHT427 NDM-1Enzyme Inhibition (IC50)IC50 of 1.42 µmol/L.[2]
MIC ReductionRestored meropenem susceptibility in E. coli and K. pneumoniae strains producing NDM-1.[2]
D-Captopril NDM-1Enzyme Inhibition (IC50)IC50 of 7.9 µM.[3]
L-Captopril NDM-1Enzyme Inhibition (IC50)IC50 of 202.0 μM.[3]
Embelin NDM-1, VIM-1, IMP-1Enzyme Inhibition (IC50)IC50 of 2.1 ± 0.2 μM against NDM-1.[4]
Enzyme Inhibition (Ki)Ki of 0.19 ± 0.02 μM against NDM-1.[4]
PcephPT NDM-1Enzyme Inhibition (IC50)IC50 of 7.6 μM.[5]
Carnosic Acid NDM-1Enzyme Inhibition (IC50)IC50 of 27.07 μM.[6]

In Vivo Efficacy: The Case of BP1

BP1, a cyclic zinc chelator covalently attached to a cephalosporin scaffold, has demonstrated promising in vivo activity in a murine infection model.

Inhibitor CombinationAnimal ModelBacterial StrainTreatment RegimenOutcome
BP1 + Meropenem MouseKlebsiella pneumoniae (NDM-producing)Co-administration of BP1 with meropenem>3 log10 unit reduction in bacterial load post-infection.[1]

Experimental Protocols

In Vivo Efficacy Mouse Model (for BP1)

A neutropenic mouse thigh infection model is commonly used to evaluate the in vivo efficacy of antimicrobial agents. The following is a generalized protocol based on descriptions of similar studies:

  • Animal Model : Female ICR mice (or a similar strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Bacterial Strain : A well-characterized NDM-1-producing Klebsiella pneumoniae strain is used for infection.

  • Infection : Mice are inoculated in the thigh muscle with a specific concentration of the bacterial suspension (e.g., 106 CFU/thigh).

  • Treatment : At a specified time post-infection (e.g., 2 hours), treatment is initiated. Mice are divided into groups receiving:

    • Vehicle control

    • Meropenem alone

    • BP1 alone

    • BP1 in combination with meropenem The drugs are typically administered via a clinically relevant route, such as subcutaneous or intravenous injection, at various dosing regimens.

  • Efficacy Assessment : At a set time point (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh). The reduction in bacterial count compared to the control group indicates the efficacy of the treatment.

Mechanism of Action and Experimental Workflow

NDM-1 Mechanism and Inhibition by Zinc Chelators

NDM-1 is a metallo-beta-lactamase that requires zinc ions for its catalytic activity. The enzyme utilizes two zinc ions in its active site to hydrolyze the amide bond in the beta-lactam ring of antibiotics, rendering them ineffective. Zinc-chelating inhibitors, such as BP1, function by binding to these essential zinc ions, thereby inactivating the enzyme and restoring the antibiotic's ability to kill the bacteria.

NDM1_Mechanism cluster_0 NDM-1 Mediated Antibiotic Resistance cluster_1 Inhibition by Zinc Chelator (e.g., BP1) BetaLactam Beta-Lactam Antibiotic Hydrolysis Hydrolysis of Beta-Lactam Ring BetaLactam->Hydrolysis No_Hydrolysis No Hydrolysis BetaLactam->No_Hydrolysis NDM1 NDM-1 Enzyme (with Zn2+ ions) NDM1->Hydrolysis NDM1_Inhibited Inactive NDM-1 (Zn2+ chelated) NDM1->NDM1_Inhibited Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Bacterial_Survival Bacterial Survival and Growth Inactive_Antibiotic->Bacterial_Survival Inhibitor Zinc Chelator Inhibitor (BP1) Inhibitor->NDM1_Inhibited NDM1_Inhibited->No_Hydrolysis Active_Antibiotic Active Beta-Lactam Antibiotic No_Hydrolysis->Active_Antibiotic Bacterial_Death Bacterial Death Active_Antibiotic->Bacterial_Death

Caption: Mechanism of NDM-1 and its inhibition.

In Vivo Efficacy Experimental Workflow

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of an NDM-1 inhibitor in a mouse infection model.

in_vivo_workflow start Start neutropenia Induce Neutropenia in Mice start->neutropenia infection Thigh Infection with NDM-1 K. pneumoniae neutropenia->infection grouping Randomize into Treatment Groups infection->grouping control_group Control (Vehicle) grouping->control_group Group 1 meropenem_group Meropenem Alone grouping->meropenem_group Group 2 inhibitor_group Inhibitor Alone grouping->inhibitor_group Group 3 combo_group Meropenem + Inhibitor grouping->combo_group Group 4 treatment Administer Treatment control_group->treatment meropenem_group->treatment inhibitor_group->treatment combo_group->treatment incubation Incubate for 24h treatment->incubation euthanasia Euthanize Mice and Excise Thighs incubation->euthanasia homogenization Homogenize Tissue euthanasia->homogenization plating Plate Homogenate and Incubate homogenization->plating cfu_count Count Bacterial Colonies (CFU/thigh) plating->cfu_count analysis Data Analysis and Comparison cfu_count->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing.

References

head-to-head comparison of different NDM-1 inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

The rise of New Delhi metallo-β-lactamase 1 (NDM-1) presents a formidable challenge to the efficacy of β-lactam antibiotics, necessitating the urgent development of potent inhibitors to restore their clinical utility.[1][2][3][4] NDM-1, a class B1 metallo-β-lactamase, possesses a broad substrate spectrum, hydrolyzing nearly all β-lactam antibiotics, including the last-resort carbapenems.[1][2][5] This guide provides a head-to-head comparison of different NDM-1 inhibitor scaffolds, presenting key experimental data, detailed methodologies for inhibitory assays, and visualizations of inhibitor classifications and experimental workflows. This information is tailored for researchers, scientists, and drug development professionals engaged in the battle against antimicrobial resistance.

Overview of NDM-1 Inhibitor Scaffolds

NDM-1 inhibitors can be broadly categorized based on their chemical scaffolds and mechanism of action. The primary strategies involve targeting the dinuclear zinc center essential for catalysis.[2][6] Key inhibitor classes include thiol-based compounds, cyclic boronates, and other diverse heterocyclic scaffolds, each with distinct advantages and disadvantages in terms of potency, specificity, and clinical potential.

Quantitative Comparison of Inhibitor Scaffolds

The following tables summarize the in vitro inhibitory activity of representative compounds from different NDM-1 inhibitor scaffolds. It is important to note that direct comparison of IC50 and Kᵢ values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Thiol-Containing NDM-1 Inhibitors

CompoundScaffoldIC50 (µM)Kᵢ (µM)Noteworthy Features
L-CaptoprilThiol1.8 - 7.90.05 - 0.58FDA-approved drug, serves as a common reference compound.[1][7]
DL-ThiorphanThiol1.8-Enkephalinase inhibitor with potent NDM-1 activity.[1][7]
TioproninThiol7.5-FDA-approved drug, identified through screening of existing pharmaceuticals.[7]
2,3-DimercaprolThiol1.3-Metal chelating agent, demonstrates high potency.[1][7]

Table 2: Boronate-Based NDM-1 Inhibitors

CompoundScaffoldIC50 (µM)Kᵢ (µM)Noteworthy Features
VNRX-5133 (Taniborbactam)Bicyclic Boronate0.019 (NDM-1)-Broad-spectrum inhibitor of both serine- and metallo-β-lactamases.[8][9][10]
QPX7728Cyclic Boronate0.004 (NDM-1)0.003 (NDM-1)Ultrabroad-spectrum inhibitor with potent activity against NDM-1.[10][11]
XeruborbactamCyclic Boronate0.77 (NDM-1), 1.2 (NDM-9)-Effective against NDM variants like NDM-9.[9]

Table 3: Other Heterocyclic NDM-1 Inhibitors

CompoundScaffoldIC50 (µM)Kᵢ (µM)Noteworthy Features
AdapaleneRetinoid-like8.9 µg/mL-FDA-approved drug repurposed as an NDM-1 inhibitor.[12]
L-CS319Bisthiazolidine-7 ± 1Substrate-mimicking scaffold.[13]
3-Formylchromone derivativeChromone-0.58 (Kᵢ*)Reversible covalent inhibitor.[14]

Key Experimental Protocols

Accurate evaluation of NDM-1 inhibitors relies on robust and standardized experimental protocols. Below are detailed methodologies for common in vitro assays.

NDM-1 Enzyme Inhibition Assay (Spectrophotometric)

This assay is widely used to determine the potency of NDM-1 inhibitors by measuring the hydrolysis of a chromogenic substrate.

Materials:

  • Recombinant NDM-1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • Chromogenic β-lactam substrate (e.g., nitrocefin or CENTA)

  • Test inhibitor compounds

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well plate, add a defined concentration of NDM-1 enzyme to each well.

  • Add the serially diluted inhibitor compounds to the wells and incubate for a specific pre-incubation time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., 100 µM nitrocefin) to each well.

  • Immediately monitor the change in absorbance at the substrate's specific wavelength (e.g., 490 nm for nitrocefin) over time.

  • Calculate the initial reaction velocities from the linear phase of the absorbance curves.

  • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12][15]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor binding to NDM-1.

Materials:

  • Purified NDM-1 enzyme

  • Inhibitor compound

  • ITC instrument and corresponding cells (sample and reference)

  • Buffer (dialysis buffer for the enzyme)

Procedure:

  • Dialyze the purified NDM-1 enzyme extensively against the desired buffer. Dissolve the inhibitor in the same buffer.

  • Load the NDM-1 solution into the sample cell of the ITC instrument.

  • Load the inhibitor solution into the injection syringe.

  • Perform a series of small, sequential injections of the inhibitor into the sample cell containing the enzyme.

  • Measure the heat released or absorbed after each injection.

  • Integrate the heat-change peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing NDM-1 Inhibition

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in NDM-1 inhibition.

NDM1_Inhibitor_Classes cluster_thiol Examples cluster_boronate Examples cluster_other Examples NDM-1 Inhibitor Scaffolds NDM-1 Inhibitor Scaffolds Thiol-Containing Thiol-Containing NDM-1 Inhibitor Scaffolds->Thiol-Containing Boronate-Based Boronate-Based NDM-1 Inhibitor Scaffolds->Boronate-Based Other Heterocycles Other Heterocycles NDM-1 Inhibitor Scaffolds->Other Heterocycles Captopril Captopril Thiol-Containing->Captopril Thiorphan Thiorphan Thiol-Containing->Thiorphan Taniborbactam Taniborbactam Boronate-Based->Taniborbactam QPX7728 QPX7728 Boronate-Based->QPX7728 Adapalene Adapalene Other Heterocycles->Adapalene Bisthiazolidines Bisthiazolidines Other Heterocycles->Bisthiazolidines

Caption: Classification of major NDM-1 inhibitor scaffolds.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Serial Dilution of Inhibitor Serial Dilution of Inhibitor Pre-incubation Pre-incubation Serial Dilution of Inhibitor->Pre-incubation NDM-1 Enzyme Solution NDM-1 Enzyme Solution NDM-1 Enzyme Solution->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Monitor Absorbance Monitor Absorbance Substrate Addition->Monitor Absorbance Calculate Initial Velocity Calculate Initial Velocity Monitor Absorbance->Calculate Initial Velocity IC50 Determination IC50 Determination Calculate Initial Velocity->IC50 Determination

Caption: Workflow for a typical NDM-1 spectrophotometric inhibition assay.

Conclusion

The development of effective NDM-1 inhibitors is a critical area of research in combating antibiotic resistance. While several promising scaffolds have been identified, including repurposed drugs and novel chemical entities, no NDM-1 inhibitor is yet clinically approved.[4] Thiol-based compounds and cyclic boronates have demonstrated significant potency, with the latter showing promise for broad-spectrum activity against multiple β-lactamase classes. Continued efforts in structure-based drug design, screening of diverse chemical libraries, and optimization of existing scaffolds are essential to advance potent and safe NDM-1 inhibitors into the clinical pipeline. This guide provides a foundational comparison to aid researchers in this vital endeavor.

References

Confirming the Binding Mode of NDM-1 Inhibitors Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) poses a significant threat to the efficacy of β-lactam antibiotics, necessitating the development of potent inhibitors. Understanding the precise binding mode of these inhibitors is crucial for rational drug design and optimization. Site-directed mutagenesis is a powerful tool to validate inhibitor binding modes by identifying key amino acid residues involved in the interaction. This guide provides a comparative overview of the confirmation of the binding mode of a representative NDM-1 inhibitor, designated here as Inhibitor-4, alongside other known inhibitors.

Comparative Analysis of NDM-1 Inhibitors

The inhibitory activity of NDM-1 inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Mutagenesis studies, where key active site residues are substituted, can reveal the importance of these residues for inhibitor binding, often reflected in increased IC50 or Ki values. The following table summarizes such data for our representative Inhibitor-4 and compares it with other known NDM-1 inhibitors.

InhibitorWild-Type NDM-1 IC50 (µM)MutantMutant NDM-1 IC50 (µM)Fold Increase in IC50Key Interacting Residues
Inhibitor-4 (Hypothetical) 5.2H122A15630His122, Asp124, Asn220
D124A10420
N220A7815
D-Captopril7.9[1]H122RDecreased binding ability[2][3]-His122, His189[2]
L-Captopril202.0[1]---Thiol group interacts with Zn1 and Zn2[1]
Taniborbactam (VNRX-5133)-K224ASignificant loss of inhibition-Lys224[4]
Adapalene--Inhibits NDM-1 activity-His122, His189, Cys208, His250, Asp124[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of mutagenesis studies to confirm inhibitor binding modes.

Site-Directed Mutagenesis

Objective: To introduce specific amino acid substitutions in the blaNDM-1 gene.

Protocol:

  • Template Plasmid: A plasmid vector (e.g., pET-24a) containing the wild-type blaNDM-1 gene is used as the template.[6]

  • Primer Design: Complementary forward and reverse primers (typically 25-45 bases in length) are designed to contain the desired mutation in the center. The primers should have a melting temperature (Tm) between 75-80°C.

  • PCR Amplification: The mutagenesis reaction is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations. A typical PCR cycle is:

    • Initial denaturation: 95°C for 2 minutes.

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-60°C for 1 minute.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • Template Removal: The parental, methylated DNA is digested with the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: The resulting mutant plasmid is transformed into competent E. coli cells (e.g., DH5α) for plasmid propagation.

  • Sequence Verification: The entire blaNDM-1 gene is sequenced to confirm the desired mutation and the absence of any unintended mutations.

Protein Expression and Purification

Objective: To produce and purify wild-type and mutant NDM-1 enzymes.

Protocol:

  • Transformation: The verified wild-type and mutant NDM-1 expression plasmids are transformed into an expression host strain of E. coli (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB broth.

  • Induction: The culture is grown at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl), and lysed by sonication or high-pressure homogenization.

  • Purification: The NDM-1 enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is present), followed by size-exclusion chromatography to obtain a highly pure protein preparation.

  • Purity and Concentration: The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a spectrophotometric method (e.g., Bradford assay or measuring absorbance at 280 nm).

Enzyme Kinetics and Inhibition Assays

Objective: To determine the kinetic parameters of the wild-type and mutant enzymes and to assess the inhibitory activity of the compounds.

Protocol:

  • Enzyme Activity Assay: The catalytic activity of NDM-1 is measured by monitoring the hydrolysis of a chromogenic cephalosporin substrate, such as nitrocefin. The reaction is typically performed in a buffer (e.g., 50 mM HEPES, pH 7.0) containing a known concentration of ZnCl2 (e.g., 50 µM). The change in absorbance is monitored at 486 nm.

  • Determination of Kinetic Parameters (Km and kcat): To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), the initial reaction velocities are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), the enzyme is pre-incubated with various concentrations of the inhibitor for a specific time before the addition of the substrate. The initial reaction velocities are measured and plotted against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

  • Ki Determination: The inhibition constant (Ki) can be determined by performing the enzyme activity assay with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using methods such as the Dixon plot or by fitting to appropriate inhibition models (e.g., competitive, non-competitive, uncompetitive).

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the logical framework for confirming the inhibitor's binding mode.

experimental_workflow cluster_gene_level Gene Level cluster_protein_level Protein Level cluster_activity_level Activity Level wild_type_gene Wild-Type blaNDM-1 Gene mutagenesis Site-Directed Mutagenesis wild_type_gene->mutagenesis expression_wt Expression & Purification wild_type_gene->expression_wt mutant_gene Mutant blaNDM-1 Gene mutagenesis->mutant_gene expression_mut Expression & Purification mutant_gene->expression_mut wild_type_protein Wild-Type NDM-1 expression_wt->wild_type_protein kinetics_wt Enzyme Kinetics (IC50/Ki) wild_type_protein->kinetics_wt mutant_protein Mutant NDM-1 expression_mut->mutant_protein kinetics_mut Enzyme Kinetics (IC50/Ki) mutant_protein->kinetics_mut comparison Compare Activity kinetics_wt->comparison kinetics_mut->comparison conclusion Confirm Binding Mode comparison->conclusion

Caption: Experimental workflow for confirming inhibitor binding mode.

logical_relationship hypothesis Hypothesis: Inhibitor-4 binds to specific active site residues (e.g., His122) mutagenesis Action: Mutate the key residue (e.g., His122 -> Ala) hypothesis->mutagenesis prediction Prediction: Mutation will disrupt binding, leading to reduced inhibition mutagenesis->prediction experiment Experiment: Measure IC50 of Inhibitor-4 against mutant NDM-1 prediction->experiment observation Observation: Significantly higher IC50 for mutant vs. wild-type experiment->observation conclusion Conclusion: His122 is a key residue for Inhibitor-4 binding observation->conclusion

Caption: Logical framework for mutagenesis-based binding mode confirmation.

References

A Comparative Analysis of NDM-1 Inhibitor-4 and Next-Generation Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel strategies to combat multidrug-resistant organisms. A primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. New Delhi metallo-β-lactamase-1 (NDM-1) is a particularly formidable enzyme due to its broad substrate spectrum, including carbapenems, which are often the last line of defense. This guide provides a comparative analysis of a potent NDM-1 inhibitor, referred to herein as NDM-1 inhibitor-4 (based on the characterization of 1,2-HPT-6-COOH, a novel inhibitor of New Delhi metallo-β-lactamase-4), and other next-generation β-lactamase inhibitors, offering a resource for researchers and drug development professionals.

Executive Summary

This guide benchmarks the performance of this compound against a panel of next-generation β-lactamase inhibitors that are either in clinical use or advanced stages of development. The comparison focuses on their inhibitory activity, spectrum, and the underlying experimental data. While traditional β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are effective against many Class A serine β-lactamases, they are ineffective against metallo-β-lactamases like NDM-1.[1] The newer generation of inhibitors, including diazabicyclooctanes (e.g., avibactam, relebactam) and a cyclic boronate (vaborbactam), have expanded spectra of activity but still lack consistent efficacy against metallo-β-lactamases.[1][2] this compound represents a targeted approach to neutralize NDM-1, a critical gap in the current antimicrobial armamentarium.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for this compound and next-generation β-lactamase inhibitors, focusing on their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against key β-lactamases.

Table 1: Inhibitory Activity of this compound Against NDM-1 and NDM-4

InhibitorTarget EnzymeKᵢ (µM)IC₅₀ (µM)
This compound (1,2-HPT-6-COOH)NDM-10.08[2]Not explicitly provided, but demonstrated nanomolar potency
NDM-40.12[2]Not explicitly provided, but demonstrated nanomolar potency
L-captopril (Control)NDM-1164[2]-
NDM-4210[2]-

Table 2: Inhibitory Spectrum of Next-Generation β-Lactamase Inhibitors

InhibitorClassKey TargetsNotable Gaps
Avibactam DiazabicyclooctanoneClass A (including KPC), Class C, and some Class D β-lactamases[1][2]Metallo-β-lactamases (e.g., NDM, VIM, IMP)[3]
Relebactam DiazabicyclooctanoneClass A and Class C β-lactamases[1]Metallo-β-lactamases
Vaborbactam Cyclic boronateClass A (including KPC) and Class C β-lactamases[1][2]Metallo-β-lactamases
Taniborbactam Boronic acidBroad spectrum including Class A, C, D, and some Class B (metallo-β-lactamases)Activity can be variable against different metallo-β-lactamases

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of β-lactamase inhibitors.

Enzyme Kinetics Assay (Determination of Kᵢ and IC₅₀)

This protocol is used to determine the potency of an inhibitor against a purified β-lactamase.

  • Protein Expression and Purification: The gene encoding the target β-lactamase (e.g., NDM-1) is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and purified using chromatography techniques such as Ni-NTA affinity chromatography and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

  • Enzyme Activity Assay: The catalytic activity of the purified enzyme is measured using a chromogenic substrate, such as nitrocefin. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically at 490 nm.

  • Determination of Kinetic Parameters (Kₘ and kcat): Steady-state kinetic parameters for the hydrolysis of nitrocefin are determined by measuring the initial reaction rates at various substrate concentrations. The data are fitted to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the catalytic rate constant (kcat).[2]

  • Inhibition Assays:

    • IC₅₀ Determination: The enzyme is pre-incubated with varying concentrations of the inhibitor before the addition of the substrate at a fixed concentration (typically at or near the Kₘ). The initial reaction rates are measured, and the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a dose-response curve.

    • Kᵢ Determination: To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, enzyme activity is measured at various substrate and inhibitor concentrations. The data are then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Testing

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including strains engineered to express specific β-lactamases (e.g., NDM-1), are used.

  • Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton broth) and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The inoculum is then further diluted to the final desired concentration.

  • Broth Microdilution: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of the antibiotic alone, or in combination with a fixed concentration of the β-lactamase inhibitor, are prepared in the wells.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway: Mechanism of β-Lactam Antibiotic Action and Resistance

Beta_Lactam_Action_and_Resistance cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolyzed by Inactivated_BetaLactam Inactivated Antibiotic BetaLactamase->Inactivated_BetaLactam

Caption: Mechanism of β-lactam antibiotics and resistance via β-lactamase.

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare serial dilutions of antibiotic +/- inhibitor C Inoculate microtiter plate wells A->C B Prepare bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Observe for visible growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship: Comparison of Inhibitor Spectra

Inhibitor_Spectra Inhibitors Inhibitor This compound Avibactam Relebactam Vaborbactam Enzymes Enzyme Class Class A (e.g., KPC) Class C Class D Class B (Metallo, e.g., NDM-1) Inhibitors:f1->Enzymes:f4 Highly Specific Inhibits Inhibitors:f2->Enzymes:f1 Inhibits Inhibitors:f2->Enzymes:f2 Inhibits Inhibitors:f2->Enzymes:f3 Inhibits Inhibitors:f3->Enzymes:f1 Inhibits Inhibitors:f3->Enzymes:f2 Inhibits Inhibitors:f4->Enzymes:f1 Inhibits Inhibitors:f4->Enzymes:f2 Inhibits

Caption: Comparative inhibitory spectra of different β-lactamase inhibitors.

References

Evaluating the Post-Antibiotic Effect of NDM-1 Inhibitor Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi metallo-beta-lactamase-1 (NDM-1) has significantly compromised the efficacy of carbapenems, a last-resort class of antibiotics. The development of NDM-1 inhibitors to be used in combination with carbapenems is a critical strategy to combat the threat of multidrug-resistant Gram-negative bacteria. A key pharmacodynamic parameter in evaluating the efficacy of such combinations is the post-antibiotic effect (PAE), which describes the suppression of bacterial growth after a brief exposure to an antimicrobial agent. This guide provides a comparative evaluation of the available data on the PAE of NDM-1 inhibitor combinations and other relevant β-lactamase inhibitor combinations against NDM-1-producing bacteria.

Comparative Analysis of Post-Antibiotic Effect

Direct data on the post-antibiotic effect of specific NDM-1 inhibitor-carbapenem combinations are limited in publicly available literature. However, some studies provide insights into the PAE or related synergistic activities of these combinations. The following tables summarize the available data.

NDM-1 Inhibitor CombinationAntibioticBacterial Strain(s)Post-Antibiotic Effect (PAE) / Synergistic ActivityCitation(s)
FL058 MeropenemNDM-producing EnterobacteralesNo significant post-antibiotic effect or post-β-lactamase inhibitory effect was observed.[1][1]
Avibactam CeftazidimeNDM-1-producing Enterobacteriaceae and Pseudomonas aeruginosaNo substantial PAE was observed for the combination against any isolate.[2][2]

While direct PAE data is scarce, several studies have demonstrated the synergistic potential of NDM-1 inhibitors by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of carbapenems. This synergistic activity is a prerequisite for a meaningful PAE.

NDM-1 Inhibitor CombinationAntibioticBacterial Strain(s)Fold Reduction in MIC of AntibioticCitation(s)
Embelin Meropenem, Imipenem, BiapenemNDM-positive pathogens (E. coli, K. pneumoniae, A. baumannii)Data not quantified in folds, but restored antibiotic activity.[3][3]
BP1 MeropenemNDM-producing K. pneumoniaeRestored efficacy of meropenem to ≤ 0.5 mg/L.[4][4]
BP2 Meropenem21 MBL variants including NDMPotentiates synergistic activity of meropenem to an MIC of ≤1 mg/L.[5][5]
Ceftazidime/Avibactam + Aztreonam AztreonamNDM and OXA-48-like producing K. pneumoniae>8-fold MIC difference in ceftazidime/avibactam MIC with the addition of aztreonam.[6][6]

It is important to note that newer β-lactam/β-lactamase inhibitor combinations such as meropenem-vaborbactam and imipenem-relebactam generally lack activity against NDM-1-producing organisms.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the post-antibiotic effect. Below are generalized protocols for in vitro and in vivo PAE determination based on established methods.

In Vitro Post-Antibiotic Effect Determination

The PAE is typically determined by measuring the time it takes for a bacterial culture to increase by 1-log10 CFU/mL after a short exposure to an antimicrobial agent, compared to an untreated control.[10]

Protocol:

  • Bacterial Culture Preparation: A logarithmic-phase bacterial culture is prepared and diluted to a standardized inoculum size (e.g., 10^6 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test group is exposed to the NDM-1 inhibitor-antibiotic combination at a specified concentration (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). The control group is incubated without any antimicrobial agent.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This can be achieved by a 1:1000 dilution of the culture in a fresh, pre-warmed antibiotic-free medium or by centrifugation and resuspension of the bacterial pellet in a fresh medium. The control culture undergoes the same procedure.

  • Regrowth Monitoring: The viable counts (CFU/mL) of both the test and control cultures are determined at regular intervals (e.g., every 1-2 hours) by plating serial dilutions onto agar plates.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.[10]

In Vivo Post-Antibiotic Effect Determination (Murine Thigh Infection Model)

The in vivo PAE is a more clinically relevant parameter that assesses the duration of growth suppression in an animal model.[10][11]

Protocol:

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide. This minimizes the influence of the host's immune system on bacterial clearance.

  • Bacterial Inoculation: A standardized inoculum of the NDM-1-producing bacterial strain is injected into the thigh muscles of the neutropenic mice.

  • Antimicrobial Administration: At a specified time post-infection (e.g., 2 hours), a single dose of the NDM-1 inhibitor-antibiotic combination is administered to the treatment group of mice. A control group receives a placebo (e.g., saline).

  • Monitoring Bacterial Growth: At various time points after treatment, groups of mice are euthanized, and their thighs are aseptically removed and homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate.

  • PAE Calculation: The in vivo PAE is defined as the difference in time for the bacterial count in the thighs of the treated animals to increase by 1 log10 compared to the bacterial count in the thighs of the untreated control animals, after the serum drug concentrations in the treated animals have fallen below the MIC of the organism.[10]

Visualizing Mechanisms and Workflows

Mechanism of NDM-1 Inhibition

NDM-1 inhibitors primarily function through two main mechanisms: chelating the zinc ions essential for the enzyme's catalytic activity or by directly interacting with the active site amino acid residues, thereby blocking substrate binding.[12][13]

NDM1_Inhibition_Mechanisms cluster_0 NDM-1 Enzyme Active_Site Active Site (with Zn2+ ions) Antibiotic_Hydrolysis_Blocked β-lactam Antibiotic Hydrolysis Blocked Zinc_Chelation Zinc Chelation Zinc_Chelation->Active_Site Removes Zn2+ ions Active_Site_Binding Active Site Binding Active_Site_Binding->Active_Site Blocks substrate access NDM1_Inhibitor NDM-1 Inhibitor NDM1_Inhibitor->Zinc_Chelation e.g., EDTA-based inhibitors NDM1_Inhibitor->Active_Site_Binding e.g., Captopril, Embelin in_vitro_pae_workflow start Start prep Prepare Log-Phase Bacterial Culture start->prep expose Expose to Antibiotic Combination (Test) & No Antibiotic (Control) prep->expose remove Remove Antibiotic (e.g., by dilution) expose->remove monitor Monitor Regrowth (Viable Counts over Time) remove->monitor calculate Calculate PAE (PAE = T - C) monitor->calculate end End calculate->end in_vivo_pae_workflow start Start neutropenia Induce Neutropenia in Mice start->neutropenia inoculation Inoculate Thigh Muscle with Bacteria neutropenia->inoculation treatment Administer Antibiotic Combination (Treatment) & Placebo (Control) inoculation->treatment monitoring Monitor Bacterial Load in Thighs Over Time treatment->monitoring calculation Calculate In Vivo PAE monitoring->calculation end End calculation->end

References

NDM-1 Inhibitors: A Comparative Analysis of Efficacy Against Planktonic and Biofilm Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of New Delhi metallo-beta-lactamase-1 (NDM-1) has posed a significant threat to the efficacy of carbapenem antibiotics, often considered the last resort for treating severe bacterial infections. NDM-1-producing bacteria can hydrolyze a broad spectrum of beta-lactam antibiotics, leading to multidrug resistance.[1] The challenge of treating infections caused by these "superbugs" is further compounded when they form biofilms—structured communities of bacteria encased in a self-produced matrix. Bacteria within biofilms can be up to 1000 times more resistant to antimicrobial agents than their free-swimming, planktonic counterparts.[2] This guide provides a comparative overview of the efficacy of NDM-1 inhibitors against planktonic versus biofilm-forming bacteria, with a focus on the well-characterized inhibitor Aspergillomarasmine A (AMA), as a stand-in for the non-standardized term "NDM-1 inhibitor-4".

Case Study: Aspergillomarasmine A (AMA)

Aspergillomarasmine A is a fungal natural product that has been identified as a potent inhibitor of NDM-1.[3][4] Its mechanism of action involves chelating the zinc ions in the active site of the NDM-1 enzyme, which are essential for its hydrolytic activity.[3] By inhibiting NDM-1, AMA can restore the susceptibility of resistant bacteria to beta-lactam antibiotics like meropenem.[4][5]

While extensive research has demonstrated the efficacy of AMA in combination with carbapenems against planktonic NDM-1 producing bacteria, there is a notable lack of publicly available studies directly comparing its efficacy on planktonic cells versus established biofilms using metrics like the Minimum Biofilm Eradication Concentration (MBEC). However, it is a well-established principle that the efficacy of antimicrobial agents is significantly reduced against biofilms.[2]

Data Presentation: Efficacy of NDM-1 Inhibitors

The following tables summarize the available quantitative data on the efficacy of selected NDM-1 inhibitors against planktonic bacteria. A comparative column for biofilm efficacy is included to highlight the current data gap and the expected trend of increased resistance.

Table 1: Efficacy of Aspergillomarasmine A (AMA) in Combination with Meropenem against Planktonic NDM-1 Producing Bacteria

Bacterial StrainMeropenem MIC (µg/mL)Meropenem MIC with AMA (4 µg/mL) (µg/mL)Fold Reduction in MICMBEC with AMA (µg/mL)
E. coli expressing NDM-1>1280.25>512Data not available
K. pneumoniae expressing NDM-11280.5256Data not available
A. baumannii expressing NDM-164416Data not available
P. aeruginosa expressing NDM-13284Data not available

Data adapted from studies on AMA's efficacy.[3][4][5] It is anticipated that the MBEC values would be significantly higher than the planktonic MIC values.

Table 2: Efficacy of D-captopril as an NDM-1 Inhibitor against Planktonic Bacteria

ParameterNDM-1
IC50 (µM)7.9[1]
Meropenem MIC potentiationPotentiated against various NDM-1 producing strains[6]
MBEC (µM)Data not available

D-captopril is a thiol-based inhibitor that also targets the zinc ions in the NDM-1 active site.[1][7] Similar to AMA, a significant increase in the concentration required for biofilm eradication is expected.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy against planktonic and biofilm bacteria.

Minimum Inhibitory Concentration (MIC) Assay for Planktonic Bacteria

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method is the broth microdilution assay.

  • Inoculum Preparation : A bacterial suspension is prepared from an overnight culture and diluted to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL, in cation-adjusted Mueller-Hinton broth.

  • Serial Dilution : The NDM-1 inhibitor and the partner antibiotic (e.g., meropenem) are serially diluted in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • Reading : The MIC is determined as the lowest concentration of the drug combination that shows no visible turbidity.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is a standardized method (ASTM E2799) to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[2]

  • Biofilm Formation : A standardized bacterial inoculum is added to the wells of a 96-well plate. A lid with 96 pegs (Calgary Biofilm Device) is placed on the plate, and the setup is incubated for 24 hours to allow biofilms to form on the pegs.[8][9]

  • Rinsing : The peg lid is removed and rinsed with a saline solution to remove planktonic cells.[9]

  • Antimicrobial Challenge : The peg lid is placed into a new 96-well plate containing serial dilutions of the antimicrobial agent(s). This plate is incubated for a specified period (e.g., 24 hours).[10]

  • Recovery : The peg lid is rinsed again and placed in a new plate containing fresh growth medium. The entire assembly is sonicated to dislodge the surviving biofilm bacteria into the medium.[9]

  • Incubation and Reading : The recovery plate is incubated for 24 hours. The MBEC is the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm.[10]

Visualizing Experimental Workflows

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Inhibitor + Antibiotic prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (No Visible Growth) incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MBEC_Assay_Workflow cluster_formation Biofilm Formation cluster_challenge Antimicrobial Challenge cluster_recovery Recovery & Result inoculate Inoculate Plate with Peg Lid (CBD) incubate_bf Incubate for 24h inoculate->incubate_bf rinse1 Rinse Pegs incubate_bf->rinse1 challenge Expose Pegs to Serial Dilutions of Inhibitor rinse1->challenge incubate_challenge Incubate for 24h challenge->incubate_challenge rinse2 Rinse Pegs incubate_challenge->rinse2 recovery Place Pegs in Recovery Medium rinse2->recovery sonicate Sonicate to Dislodge Biofilm recovery->sonicate incubate_recovery Incubate for 24h sonicate->incubate_recovery read_mbec Read MBEC (No Regrowth) incubate_recovery->read_mbec Biofilm_Resistance_Factors cluster_factors Biofilm Resistance Mechanisms matrix Extracellular Matrix (Limits Drug Penetration) biofilm Biofilm Bacteria matrix->biofilm physiology Altered Bacterial Physiology (Slow Growth, Persister Cells) physiology->biofilm gene_expression Upregulated Gene Expression (Efflux Pumps, Stress Response) gene_expression->biofilm hgt Horizontal Gene Transfer (e.g., blaNDM-1 plasmid) hgt->biofilm inhibitor NDM-1 Inhibitor + Antibiotic inhibitor->biofilm Reduced Efficacy

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for NDM-1 Inhibitor-4

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of NDM-1 inhibitor-4, ensuring laboratory safety and environmental protection.

Researchers and drug development professionals handling this compound are at the forefront of combating antibiotic resistance. Responsible management of this novel chemical compound, including its proper disposal, is paramount to protect both laboratory personnel and the environment from potential harm. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, aligning with best practices for laboratory chemical waste management.

Quantitative Data Summary for Disposal

A structured approach to waste management is crucial. The following table summarizes key quantitative and qualitative parameters for the disposal of this compound.

ParameterGuidelineRationale
Waste Category Hazardous Chemical WasteDue to its nature as a novel bioactive compound with potential unknown toxicities.
Container Type Leak-proof, chemically compatible, and clearly labeled containers. Plastic is often preferred.To prevent spills, reactions, and ensure proper identification of waste.
Labeling "Hazardous Waste," "this compound," and list all constituents and their approximate percentages.Ensures compliance and informs waste management personnel of the container's contents.
Storage In a designated Satellite Accumulation Area (SAA).Centralizes hazardous waste, minimizes risk of spills, and facilitates scheduled pick-ups.
Maximum Accumulation Do not exceed 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.Adherence to regulatory limits for temporary storage of hazardous materials.
Disposal Method Licensed hazardous waste disposal company.Ensures that the waste is treated and disposed of in accordance with federal and local regulations.
Drain Disposal Prohibited.Prevents the release of bioactive compounds into the water system, which could contribute to environmental contamination and the development of antimicrobial resistance.
Incineration Preferred method for hazardous chemical waste.High-temperature incineration effectively destroys the chemical structure of the compound.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, and empty vials).

  • Do not mix this waste with other waste streams, such as general trash, sharps, or biohazardous waste, unless they are also contaminated with the inhibitor.

3. Container Management:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Keep the container closed at all times except when adding waste.

4. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.

  • The SAA should be located at or near the point of generation.

5. Spill Management:

  • In the event of a spill, use a chemical spill kit to absorb the material.

  • All materials used for spill cleanup, including absorbents and contaminated PPE, must be placed in the designated hazardous waste container.

6. Requesting Waste Pickup:

  • Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management service for pickup.

  • Provide them with an accurate description of the waste.

7. Documentation:

  • Maintain a log of the waste generated, including the amount and date of disposal. This is crucial for regulatory compliance and good laboratory practice.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Handling cluster_3 Final Disposal A Generate this compound Waste B Segregate as Hazardous Chemical Waste A->B C Select Appropriate Container B->C D Label Container Correctly C->D E Keep Container Closed D->E F Store in Satellite Accumulation Area E->F G Spill Occurs? F->G H Follow Spill Cleanup Protocol G->H Yes I Container Full? G->I No H->F J Contact EHS for Pickup I->J Yes K Document Waste Disposal J->K L Licensed Hazardous Waste Disposal J->L

Caption: Disposal workflow for this compound.

Essential Safety and Handling Protocols for NDM-1 Inhibitor-4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NDM-1 inhibitor-4. Given that specific safety data for "this compound" as a designated compound is not publicly available, the following procedures are based on established best practices for handling novel chemical compounds and potent enzyme inhibitors in a laboratory setting. These protocols are designed to ensure the safety of all personnel and the integrity of the research.

Pre-Handling and Preparation

Before working with this compound, a thorough risk assessment should be conducted. This involves reviewing any available preliminary data on the compound's potential toxicity, reactivity, and physical properties. All personnel must be trained on these procedures and be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Safety glasses- Lab coat
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Safety goggles or a face shield- Lab coat- Respiratory protection (e.g., N95 respirator or use of a chemical fume hood)
Solution Preparation and Handling - Chemical-resistant gloves (e.g., nitrile)- Safety goggles- Lab coat- Work within a certified chemical fume hood
Experimental Use (e.g., cell culture, enzyme assays) - Nitrile gloves- Safety glasses- Lab coat- Use of a biosafety cabinet if working with biological agents
Waste Disposal - Chemical-resistant gloves- Safety goggles- Lab coat
Step-by-Step Handling Procedures

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during unpacking.

  • Verify that the container is properly labeled.

  • Store the compound according to the manufacturer's or supplier's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.

Weighing and Solution Preparation:

  • All weighing of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solid inhibitor to the solvent slowly to avoid splashing.

  • Cap containers securely and label them clearly with the compound name, concentration, solvent, and date of preparation.

Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood or an appropriate containment device.

  • Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect contaminated solid waste (e.g., gloves, weighing boats, paper towels) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the inhibitor in a sealed, labeled, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures
  • Spill: In the event of a spill, evacuate the immediate area. If the spill is small, trained personnel wearing appropriate PPE may clean it up using a spill kit. For larger spills, contact the EHS office immediately.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek prompt medical attention and provide information about the compound if available.

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment Training Personnel Training RiskAssessment->Training PPE_Check Verify PPE Availability Training->PPE_Check Receiving Receiving & Unpacking PPE_Check->Receiving Storage Secure Storage Receiving->Storage Weighing Weighing & Aliquoting (in Fume Hood) Storage->Weighing Experiment Experimental Use Weighing->Experiment WasteSeg Waste Segregation (Solid & Liquid) Experiment->WasteSeg Spill Spill Response Experiment->Spill Exposure Exposure Response Experiment->Exposure WasteColl Hazardous Waste Collection WasteSeg->WasteColl EHS_Pickup EHS Disposal WasteColl->EHS_Pickup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.